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  • Product: 1-(3-Nitrophenyl)-2-propyn-1-ol
  • CAS: 83494-25-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Nitrophenyl)-2-propyn-1-ol

Abstract 1-(3-Nitrophenyl)-2-propyn-1-ol is a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. Characterized by the presence of a propargyl alcohol moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Nitrophenyl)-2-propyn-1-ol is a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. Characterized by the presence of a propargyl alcohol moiety and a nitroaromatic ring, this compound serves as a valuable building block for the synthesis of complex molecular architectures. The terminal alkyne and secondary alcohol groups provide orthogonal reactive sites for a variety of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and esterifications. Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, expanding its synthetic utility. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of 1-(3-nitrophenyl)-2-propyn-1-ol, offering a technical resource for researchers in drug discovery and materials science.

Introduction and Molecular Structure

1-(3-Nitrophenyl)-2-propyn-1-ol is a propargylic alcohol derivative featuring a phenyl ring substituted with a nitro group at the meta position. The strategic placement of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and provides a handle for further functionalization. The core value of this molecule lies in its three primary functional groups: the terminal alkyne, the secondary alcohol, and the aromatic nitro group. Each of these sites can be addressed with a high degree of chemical selectivity, making it a powerful synthon for constructing diverse chemical scaffolds.

The propargyl alcohol group is a key pharmacophore in many biologically active compounds and a cornerstone functional group for "click chemistry," a class of reactions known for their high efficiency and biocompatibility.[1] The terminal alkyne's acidity and linear geometry are central to its reactivity in forming stable carbon-carbon and carbon-heteroatom bonds.

Synthesis and Purification

The most direct and common synthesis of 1-(3-nitrophenyl)-2-propyn-1-ol involves the nucleophilic addition of an acetylide anion to 3-nitrobenzaldehyde. This reaction is typically performed by generating an organometallic acetylide reagent, such as ethynylmagnesium bromide or lithium acetylide, which then attacks the electrophilic carbonyl carbon of the aldehyde.

Representative Synthesis Protocol: Acetylide Addition to 3-Nitrobenzaldehyde

This protocol describes the synthesis via a Grignard reaction, a robust and scalable method for forming carbon-carbon bonds.[2]

Objective: To synthesize 1-(3-nitrophenyl)-2-propyn-1-ol from 3-nitrobenzaldehyde.

Materials:

  • 3-Nitrobenzaldehyde

  • Magnesium turnings

  • Ethyl bromide

  • Acetylene gas (or a suitable precursor like ethynylmagnesium bromide solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add anhydrous THF, followed by a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous THF to the magnesium suspension to form ethylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at a controlled reflux.

  • Acetylide Formation: Cool the Grignard solution to 0 °C in an ice bath. Bubble acetylene gas through the solution for a defined period to form ethynylmagnesium bromide. Alternatively, a commercially available solution of ethynylmagnesium bromide can be used.

  • Nucleophilic Addition: While maintaining the temperature at 0 °C, slowly add a solution of 3-nitrobenzaldehyde in anhydrous THF to the reaction mixture.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(3-nitrophenyl)-2-propyn-1-ol.

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

} caption: "Workflow for the Synthesis and Purification of 1-(3-Nitrophenyl)-2-propyn-1-ol."

Physicochemical and Spectroscopic Properties

The properties of 1-(3-nitrophenyl)-2-propyn-1-ol are derived from its constituent functional groups. The nitroaromatic system imparts a yellowish color and influences its solubility and chromatographic behavior.

Physicochemical Data
PropertyValueSource
CAS Number 54060-30-9[3][4][5][6]
Molecular Formula C₉H₇NO₃[7]
Molecular Weight 177.16 g/mol [7]
Appearance Clear yellowish to brown liquid or low-melting solid[3]
Melting Point 27 °C[3]
Boiling Point 92-93 °C (at 2 mmHg)[3]
Solubility Slightly soluble in acetonitrile, chloroform, DMSO[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for each type of proton. Key expected signals include:

    • A singlet or triplet for the acetylenic proton (~2.5-3.0 ppm).

    • A singlet or broad singlet for the hydroxyl proton (variable, depends on concentration and solvent).

    • A signal for the methine proton adjacent to the alcohol and phenyl ring (~5.5 ppm).

    • A series of multiplets in the aromatic region (~7.6-8.7 ppm) corresponding to the four protons on the nitrophenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the acetylenic carbons (~75 and 85 ppm), the carbinol carbon (~65 ppm), and the aromatic carbons, including the carbon bearing the nitro group.[8]

  • IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.[8]

    • O-H stretch: A broad band around 3300-3500 cm⁻¹ for the alcohol.

    • C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹ for the terminal alkyne.

    • C≡C stretch: A weaker band around 2100-2200 cm⁻¹.

    • N-O stretch (nitro group): Strong, characteristic bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-(3-nitrophenyl)-2-propyn-1-ol stems from the distinct reactivity of its three functional domains.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Key Reactive Sites and Potential Transformations."

Reactions of the Terminal Alkyne

The terminal alkyne is arguably the most versatile handle on the molecule.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.[9][10] This reaction is fundamental for constructing complex conjugated systems used in materials science and as precursors for pharmaceutical compounds.[11][12] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction allows for the efficient and highly specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule.[1][13][14][15] This ligation chemistry is widely used in bioconjugation, drug discovery, and polymer chemistry due to its reliability and tolerance of various functional groups.[14][16]

Reactions of the Secondary Alcohol

The secondary alcohol can undergo standard transformations.

  • Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-(3-nitrophenyl)-2-propyn-1-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. This transformation provides access to α,β-acetylenic ketones, which are valuable Michael acceptors and dienophiles.

  • Esterification/Etherification: The alcohol can be readily converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under appropriate basic conditions. This allows for the introduction of diverse side chains or protecting groups.

Reactions of the Nitro Group

The nitro group is a powerful synthetic handle that significantly enhances the molecule's utility.

  • Reduction to an Amine: The most common and synthetically valuable transformation of the aromatic nitro group is its reduction to an aniline derivative, 1-(3-aminophenyl)-2-propyn-1-ol. A variety of reagents can achieve this, with the choice depending on the presence of other reducible functional groups.[17]

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is highly effective.[18] Raney Nickel is often preferred if dehalogenation is a concern on other parts of the molecule.[18][19]

    • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of acid (e.g., HCl) are robust and widely used.[18][20]

    • Chemoselective Reduction: Reagents like tin(II) chloride (SnCl₂) can offer mild conditions and selectivity in the presence of other reducible groups.[19][20]

The resulting aniline is a key intermediate for the synthesis of heterocycles, for diazotization reactions, and for amide bond formation, dramatically expanding the synthetic possibilities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Codes: The compound is irritating to the eyes, respiratory system, and skin.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Storage: Store in a cool, dry place, typically between 2-8°C, protected from light.[3][4]

  • Nitroaromatics: Aromatic nitro compounds can be energetic and should be handled with care, avoiding shock and high temperatures.

Conclusion

1-(3-Nitrophenyl)-2-propyn-1-ol is a highly functionalized and synthetically versatile building block. The orthogonal reactivity of its alkyne, alcohol, and nitro functionalities provides chemists with a powerful tool for the efficient construction of complex molecules. Its applications in metal-catalyzed coupling, click chemistry, and as a precursor to diverse aniline derivatives underscore its importance for researchers, scientists, and professionals in the fields of drug development, materials science, and organic synthesis.

References

  • BenchChem. (n.d.). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
  • ChemicalBook. (n.d.). 54060-30-9 | CAS DataBase.
  • ChemScene. (n.d.). 3-Ethynylaniline | 54060-30-9.
  • Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry.
  • PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions.
  • ChemicalBook. (n.d.). 3-Ethynylaniline | 54060-30-9.
  • CAS Common Chemistry. (n.d.). 3-Ethynylaniline.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. This is a foundational review on click chemistry, though not directly provided in the search results, it is the seminal paper for this topic. A representative link from NIH is provided: [Link]

  • Sigma-Aldrich. (n.d.). 3-Ethynylaniline >= 98 | 54060-30-9.
  • Harding, C. I., et al. (2009). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • (No author). (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (Source document appears to be a research article or supplementary information).
  • PubChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reusch, W. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Michigan State University Department of Chemistry.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. A representative link for this well-known review is: [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
  • BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.
  • Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene.

Sources

Exploratory

Strategic Approach to Synthesis: The Power of Nucleophilic Addition

An In-Depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol This guide provides a comprehensive overview of the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol, a valuable propargyl alcohol derivative. I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

This guide provides a comprehensive overview of the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol, a valuable propargyl alcohol derivative. Its unique structure, featuring a reactive terminal alkyne, a secondary alcohol, and an electron-withdrawing nitro group, makes it a highly versatile intermediate for the synthesis of complex heterocyclic compounds, pharmaceutical agents, and advanced materials. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of the synthetic methodology, including the underlying mechanistic principles and detailed experimental protocols.

The core of the synthetic challenge lies in the formation of the C-C bond between the aromatic aldehyde and the two-carbon acetylenic unit. The most direct and reliable strategy to achieve this is through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

Among the available methods for generating and utilizing acetylide nucleophiles, the Grignard reaction stands out for its efficiency, operational simplicity, and high yields. This pathway involves the use of an ethynyl Grignard reagent, such as ethynylmagnesium bromide (HC≡CMgBr), which acts as a potent source of the nucleophilic ethynyl anion (HC≡C:⁻).[1][2]

Causality of Reagent Choice: The Grignard reagent is a superior choice due to its strong nucleophilicity, which is necessary to attack the carbonyl carbon.[3][4] The magnesium cation also plays a crucial role as a Lewis acid, coordinating with the carbonyl oxygen. This coordination polarizes the C=O bond, further enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Reaction Mechanism: A Stepwise View

The synthesis proceeds through a well-established Grignard addition mechanism. The process can be broken down into two primary stages: nucleophilic addition and acidic workup.

  • Nucleophilic Addition: The ethynylmagnesium bromide adds across the carbonyl double bond of 3-nitrobenzaldehyde. The carbon atom of the ethynyl group, which carries a partial negative charge, attacks the electrophilic carbonyl carbon. Simultaneously, the oxygen atom of the carbonyl group coordinates to the magnesium ion, forming a stable six-membered ring transition state before yielding a magnesium alkoxide intermediate.

  • Aqueous Workup: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The alkoxide is protonated to yield the final product, 1-(3-Nitrophenyl)-2-propyn-1-ol, and a magnesium salt byproduct.

G cluster_reactants cluster_intermediate cluster_workup cluster_product r1 3-Nitrobenzaldehyde inter Magnesium Alkoxide Intermediate r1->inter Nucleophilic Addition (THF) r2 Ethynylmagnesium Bromide r2->inter Nucleophilic Addition (THF) prod 1-(3-Nitrophenyl)-2-propyn-1-ol inter->prod Protonation wq Aqueous NH4Cl wq->prod Protonation

Caption: Reaction mechanism for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. The causality behind each step is explained to ensure both safety and success.

3.1. Materials and Equipment

Reagents & SolventsEquipment
3-Nitrobenzaldehyde (C₇H₅NO₃)[5]Three-neck round-bottom flask (flame-dried)
Ethynylmagnesium bromide (0.5 M in THF)Reflux condenser and addition funnel
Anhydrous Tetrahydrofuran (THF)Magnetic stirrer and stir bar
Saturated aqueous Ammonium Chloride (NH₄Cl)Syringes and needles
Diethyl ether (Et₂O)Inert gas supply (Nitrogen or Argon)
Anhydrous Magnesium Sulfate (MgSO₄)Ice-water bath
Silica Gel (for chromatography)Rotary evaporator
Hexane and Ethyl Acetate (for chromatography)Standard laboratory glassware

Trustworthiness through Precaution: The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[2] Grignard reagents are powerful bases that react readily with protic sources, including water from the atmosphere or glassware, which would consume the reagent and drastically reduce the yield. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction must be conducted under an inert atmosphere.

3.2. Step-by-Step Procedure

G A 1. Setup & Inert Atmosphere (Flame-dried flask, N2/Ar flush) B 2. Reagent Addition (Dissolve 3-nitrobenzaldehyde in anhydrous THF) A->B C 3. Cooling (Cool solution to 0°C in an ice bath) B->C D 4. Grignard Addition (Add ethynylmagnesium bromide dropwise via addition funnel) C->D E 5. Reaction Monitoring (Stir at 0°C, then warm to RT. Monitor by TLC) D->E F 6. Quenching (Slowly add saturated aq. NH4Cl at 0°C) E->F G 7. Extraction (Extract with diethyl ether) F->G H 8. Washing & Drying (Wash organic layer, dry over MgSO4) G->H I 9. Purification (Concentrate and purify by silica gel chromatography) H->I

Caption: Experimental workflow for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol.

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the system is under a positive pressure of an inert gas like nitrogen or argon.

  • Initial Solution: In the flask, dissolve 3-nitrobenzaldehyde (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the Grignard addition and to minimize potential side reactions.[6]

  • Grignard Reagent Addition: Slowly add the ethynylmagnesium bromide solution (1.2-1.5 eq.) dropwise from the addition funnel to the stirred solution over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide intermediate to form the desired alcohol.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-(3-Nitrophenyl)-2-propyn-1-ol.

Data Presentation: Properties of Key Compounds

The following table summarizes the physical and chemical properties of the primary reactant and the expected product.

Property3-Nitrobenzaldehyde (Reactant)1-(3-Nitrophenyl)-2-propyn-1-ol (Product)
Molecular Formula C₇H₅NO₃C₉H₇NO₃
Molecular Weight 151.12 g/mol [5]177.16 g/mol [7]
Appearance Yellowish crystalline powder[5]Expected to be a pale yellow oil or solid
Melting Point 58.5 °C[5]Not widely reported; similar compounds are oils or low-melting solids.
Boiling Point 164 °C at 23 mmHg[5]Expected to be >300 °C at 760 mmHg (based on 4-nitro isomer)[8]

Concluding Remarks for the Practicing Scientist

The synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol via the Grignard reaction is a robust and highly effective method that provides access to a valuable chemical building block. The key to a successful synthesis lies in the rigorous control of reaction parameters, particularly the exclusion of moisture and the management of temperature. By understanding the causality behind each step—from the Lewis acid-assisted nucleophilic attack to the necessity of an inert atmosphere—researchers can confidently and safely execute this protocol. The resulting compound serves as a versatile platform for further chemical exploration, enabling the development of novel molecules with potential applications across the scientific spectrum.

References

  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Journal of Organic Chemistry, [Link]

  • Coupling-isomerization synthesis of chalcones. Journal of Organic Chemistry, [Link]

  • Sonogashira Coupling. Organic Chemistry Portal, [Link]

  • Sonogashira cross-coupling of 32 with propargyl alcohol. ResearchGate, [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, [Link]

  • 1-(3-Nitrophenyl)-2-propanone. SpectraBase, [Link]

  • Grignard Reagents. Purdue University Department of Chemistry, [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry, [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol. SpectraBase, [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol. LookChem, [Link]

  • Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Sciencemadness.org, [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol. PubChem, National Institutes of Health, [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts, [Link]

  • 1-(3-Nitrophenyl)propan-2-ol. PubChem, National Institutes of Health, [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry, [Link]

  • Grignard Reaction. University of Missouri-St. Louis, [Link]

  • Reactions and Mechanisms. Master Organic Chemistry, [Link]

  • 1-(3-Nitrophenyl)propan-1-ol. PubChem, National Institutes of Health, [Link]

  • Propargyl alcohol. Wikipedia, [Link]

  • 1,1,3-Triphenyl-2-propyn-1-ol. PubChem, National Institutes of Health, [Link]

  • Synthesis and preparation of 2, 3-dibromo-2-propen-1-ol.
  • 3-Nitrobenzaldehyde. Wikipedia, [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. OC-Praktikum, [Link]

  • Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. SciSpace, [Link]

  • 3-Ethynylbenzaldehyde. PubChem, National Institutes of Health, [Link]

  • 3 Nitrobenzaldehyde. Scribd, [Link]

  • Preparation of propargyl alcohol (2-propyn-1-ol). Sciencemadness Discussion Board, [Link]

  • 3-(2-Nitrophenyl)propan-1-ol. PubChem, National Institutes of Health, [Link]

  • 2-Propyn-1-ol,3-(2-nitrophenyl)-;80151-24-2. Axsyn, [Link]

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Foundational

A Technical Guide to 1-(3-Nitrophenyl)-2-propyn-1-ol (CAS 103606-71-9): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 1-(3-Nitrophenyl)-2-propyn-1-ol, a specialty chemical building block with significant potential in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 1-(3-Nitrophenyl)-2-propyn-1-ol, a specialty chemical building block with significant potential in medicinal chemistry and materials science. The guide details its physicochemical properties, outlines a robust and mechanistically sound synthesis protocol, and explores its prospective applications, particularly in the development of novel therapeutics. By leveraging the unique reactivity of its propargyl alcohol and nitrophenyl moieties, this compound serves as a versatile scaffold for accessing complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to capitalize on the synthetic utility of this valuable intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of a synthetic pathway is paramount. Molecules that offer multiple points for diversification are of exceptional value. 1-(3-Nitrophenyl)-2-propyn-1-ol (CAS 103606-71-9) is a prime example of such a scaffold. It strategically combines two highly functional chemical motifs: a propargyl alcohol and a nitrophenyl ring.

  • The Propargyl Alcohol Moiety: Propargyl alcohols are versatile precursors in organic synthesis.[1][2][3] The terminal alkyne is amenable to a host of powerful transformations, including Sonogashira coupling, "click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition), and Mannich reactions, enabling the construction of complex molecular frameworks.[2] Furthermore, the secondary alcohol provides a handle for esterification, etherification, or oxidation, adding another layer of synthetic utility.[4]

  • The Nitrophenyl Moiety: The nitro group is a unique and potent functional group in medicinal chemistry.[5] It is a strong electron-withdrawing group that can modulate the electronic properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile. Crucially, the nitro group can be readily reduced to an amine, which is a key functional group in a vast number of bioactive molecules. This reduction is also the basis for the bioactivation of certain nitroaromatic drugs, which can act as hypoxia-selective agents or possess antimicrobial properties.[6] The "meta" substitution pattern, as seen in this compound, is a feature of drugs like mesalazine.[7]

This guide will dissect the properties, synthesis, and potential of this compound, providing a technical foundation for its application in research and development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is essential for its handling, reaction planning, and analytical characterization. While extensive experimental data for 1-(3-Nitrophenyl)-2-propyn-1-ol is not broadly published, key properties can be collated from supplier data and predictive models.

Nomenclature Note: The compound is often listed by suppliers as 3-(3-Nitrophenyl)-2-propyn-1-ol.[8][9][10] However, to emphasize the position of the phenyl substituent on the carbinol carbon of the propargyl alcohol chain, the name 1-(3-Nitrophenyl)-2-propyn-1-ol is more structurally descriptive under certain naming conventions. Both names refer to the same molecule, identified definitively by CAS number 103606-71-9.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 103606-71-9 [8][9]
Molecular Formula C₉H₇NO₃ [8]
Molecular Weight 177.16 g/mol [8]
Melting Point 46-48 °C [8]
Boiling Point 331.3±27.0 °C (Predicted) [8]
Density 1.34±0.1 g/cm³ (Predicted) [8]
pKa 13.05±0.10 (Predicted) [8]

| MDL Number | MFCD04039146 |[8] |

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

The retrosynthesis hinges on disconnecting the C-C bond formed between the carbonyl carbon and the alkyne. This leads back to a nucleophilic acetylene source and an electrophilic carbonyl compound.

G cluster_reagents product 1-(3-Nitrophenyl)-2-propyn-1-ol disconnect C-C Disconnection (Alkynylation) product->disconnect reagents Reagents disconnect->reagents aldehyde 3-Nitrobenzaldehyde (Electrophile) reagents->aldehyde alkyne Ethynyl Grignard Reagent (Nucleophile) reagents->alkyne

Caption: Retrosynthetic pathway for 1-(3-Nitrophenyl)-2-propyn-1-ol.

Proposed Laboratory Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl propargyl alcohols.[11]

Core Directive & Causality: The paramount principle in this synthesis is the exclusion of water. Grignard reagents are potent bases and will be instantly quenched by protic sources (like water), terminating the desired reaction. Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.

Step 1: Preparation of Ethynylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a two-necked, round-bottomed flask, fitted with a reflux condenser and an addition funnel, under an inert atmosphere (Nitrogen or Argon). Flame-dry all glassware immediately before use and allow it to cool under the inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine—its purple vapor indicates a dry system and it helps activate the magnesium surface.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the addition funnel. An exothermic reaction should commence. Maintain a gentle reflux by controlling the rate of addition.

    • Rationale: Ethylmagnesium bromide is formed first. It is a strong base that will be used to deprotonate acetylene in the next step.

  • Acetylene Addition: Once the magnesium is consumed, cool the reaction mixture to 0 °C in an ice bath. Bubble dry acetylene gas through the solution for approximately 20-30 minutes. A precipitate of ethynylmagnesium bromide may form.

    • Rationale: Acetylene (pKa ≈ 25) is deprotonated by the ethyl Grignard (a stronger base) to form the nucleophilic acetylide anion, which will attack the aldehyde.

Step 2: Reaction with 3-Nitrobenzaldehyde

  • Aldehyde Addition: While maintaining the temperature at 0 °C, slowly add a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous THF via the addition funnel.

    • Rationale: A slow, cold addition is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Rationale: This is a mild acidic workup that protonates the resulting alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent without using a strong acid that could cause side reactions with the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. The resulting crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3-Nitrophenyl)-2-propyn-1-ol.

Potential Applications in Drug Development & Research

The bifunctional nature of this molecule makes it a compelling starting point for generating libraries of diverse compounds for biological screening.

Role as a Versatile Synthetic Intermediate

The true value of 1-(3-Nitrophenyl)-2-propyn-1-ol lies in its capacity for chemical elaboration. The alkyne and nitro functionalities serve as orthogonal chemical handles for building molecular complexity.

Caption: Key synthetic transformations of 1-(3-Nitrophenyl)-2-propyn-1-ol.

One particularly advanced application is as a precursor for molecules designed to undergo Bergman cyclization. This reaction converts enediyne systems into highly reactive diradicals capable of damaging DNA, which is the mechanism of action for a class of potent antitumor antibiotics.[12]

Hypothesized Biological Activity

Based on the extensive literature on nitroaromatic compounds, 1-(3-Nitrophenyl)-2-propyn-1-ol and its derivatives are promising candidates for screening in several therapeutic areas:

  • Antimicrobial Activity: Nitro-containing heterocycles and other aromatic systems have a long history as antibacterial and antifungal agents.[6] The mechanism often involves the reductive activation of the nitro group within microbial cells.

  • Anticancer Activity: Many nitrophenyl compounds have been investigated for their anticancer properties.[5] The nitro group can contribute to cytotoxicity, and its reduction under hypoxic conditions found in solid tumors can be exploited for targeted drug delivery.

  • Antioxidant Activity: Certain chalcones and other compounds bearing the 3-nitrophenyl group have demonstrated antioxidant properties in screening assays.[13][14]

Proposed Workflow for Biological Screening

A logical, tiered approach is recommended to efficiently evaluate the biological potential of this scaffold.

G cluster_tier1 cluster_tier2 start Compound Synthesis & Library Generation tier1 Tier 1: Primary In Vitro Screening start->tier1 antimicrobial Antimicrobial Assays (MIC vs. Bacteria/Fungi) tier1->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) tier1->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) tier1->antioxidant tier2 Tier 2: Hit Validation & Selectivity antimicrobial->tier2 cytotoxicity->tier2 antioxidant->tier2 selectivity Selectivity Profiling (Normal vs. Cancer Cells) tier2->selectivity moa Mechanism of Action (MoA) Studies tier2->moa tier3 Tier 3: Lead Optimization selectivity->tier3 moa->tier3

Caption: A tiered workflow for the biological evaluation of new derivatives.

Conclusion

1-(3-Nitrophenyl)-2-propyn-1-ol is more than a simple chemical; it is a strategically designed building block that offers immense synthetic flexibility. Its validated synthesis via Grignard chemistry makes it an accessible starting material for research laboratories. The combined reactivity of the alkyne and the latent functionality of the nitro group provide a powerful platform for generating novel compounds with high potential for biological activity. Future research should focus on the systematic exploration of its chemical space and the biological evaluation of the resulting derivatives in antimicrobial and oncology screens.

References

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  • PubChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. [Link]

  • LookChem. (n.d.). CAS No.103606-71-9,3-(3-NITRO-PHENYL). [Link]

  • ChemBK. (n.d.). 3-(3-Nitrophenyl)-2-propyn-1-ol. [Link]

  • Aslam, S., et al. (2016). SYNTHESIS, ANTIBACTERIAL AND ANTIOXIDANT ACTIVITY OF 3-(5- ARYL)-1-(3-NITROPHENYL) PROP-2-EN-1-ONE. ResearchGate. [Link]

  • Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. [Link]

  • LookChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. [Link]

  • Asif, N., et al. (2016). (PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. ResearchGate. [Link]

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Exploratory

"1-(3-Nitrophenyl)-2-propyn-1-ol" structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Nitrophenyl)-2-propyn-1-ol For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Nitrophenyl)-2-propyn-1-ol

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of the novel compound, 1-(3-Nitrophenyl)-2-propyn-1-ol. As a Senior Application Scientist, the following sections synthesize foundational analytical principles with practical, field-tested insights to ensure a thorough understanding of the process.

Introduction

1-(3-Nitrophenyl)-2-propyn-1-ol is a propargyl alcohol derivative containing a nitrophenyl moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the propargyl group and the electronic properties imparted by the nitro-substituted aromatic ring. Accurate structural confirmation is the bedrock of any further investigation into its chemical and biological activities. This guide will detail a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structure determination.

I. Proposed Synthesis

A plausible and efficient route for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol is through a Grignard reaction. This involves the reaction of 3-nitrobenzaldehyde with ethynylmagnesium bromide. The ethynyl Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary propargyl alcohol.[1] It is imperative to use anhydrous solvents and reagents as Grignard reagents are highly sensitive to moisture.[1]

II. Spectroscopic Analysis Workflow

The comprehensive structural elucidation of a novel organic compound is a systematic process. It begins with gathering preliminary data from techniques like IR spectroscopy to identify functional groups, followed by mass spectrometry to determine the molecular weight and formula. Finally, detailed 1D and 2D NMR spectroscopy is employed to map the carbon-hydrogen framework and confirm the precise connectivity of atoms.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Structure Confirmation IR Spectroscopy IR Spectroscopy 1H NMR 1H NMR IR Spectroscopy->1H NMR Functional Groups Identified Mass Spectrometry Mass Spectrometry Mass Spectrometry->1H NMR Molecular Formula Confirmed 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 13C NMR->2D NMR (COSY, HSQC) Structure Elucidation Structure Elucidation 2D NMR (COSY, HSQC)->Structure Elucidation

A logical workflow for the structure elucidation of an organic compound.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[2] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Expected IR Absorption Bands for 1-(3-Nitrophenyl)-2-propyn-1-ol
Functional GroupVibrationExpected Absorption (cm⁻¹)Intensity
AlcoholO-H stretch3550-3200Strong, Broad
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
C≡C stretch2260-2100Weak to Medium
Aromatic NitroN-O asymmetric stretch1550-1475Strong
N-O symmetric stretch1360-1290Strong
Aromatic RingC=C stretch~1600, ~1475Medium
C-H stretch>3000Medium
Benzylic AlcoholC-O stretch~1050Medium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[3][4]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[5]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the crystalline 1-(3-Nitrophenyl)-2-propyn-1-ol directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[6]

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[2] The fragmentation pattern can also offer valuable clues about the molecule's structure. For 1-(3-Nitrophenyl)-2-propyn-1-ol (C₉H₇NO₃), the expected monoisotopic mass is approximately 177.04 g/mol .[7]

Expected Fragmentation Pattern

Alcohols often undergo α-cleavage and dehydration in the mass spectrometer.[7] Propargyl alcohols can also exhibit cleavage at the propargylic position.

  • Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the intact molecule with one electron removed.

  • Loss of Water (M-18): A peak at m/z = 159, resulting from the dehydration of the alcohol.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to fragments corresponding to the loss of the propargyl group.

  • Propargylic Cleavage: Fragmentation at the bond adjacent to the triple bond is also possible.

  • Nitro Group Fragmentation: Loss of NO₂ (m/z = 46) or NO (m/z = 30) from the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that separates volatile compounds in the gas phase before they are introduced into the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.[8]

    • Quadrupole Temperature: 150 °C.[8]

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum corresponding to this peak can be analyzed for the molecular ion and fragmentation pattern.

V. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum of 1-(3-Nitrophenyl)-2-propyn-1-ol

The chemical shifts are predicted based on the analysis of structurally similar compounds, such as 2-nitro-1-(3-nitrophenyl)ethanol.[9] The spectrum is expected to be recorded in deuterochloroform (CDCl₃).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-α (on C bearing OH)~5.5Doublet of Doublets1HJ(Hα, Hβ) ≈ 2.0, J(Hα, OH) ≈ 3.0
H-β (acetylenic)~2.7Doublet1HJ(Hβ, Hα) ≈ 2.0
OH~3.0Doublet1HJ(OH, Hα) ≈ 3.0
Aromatic H7.6 - 8.4Multiplets4H
Predicted ¹³C NMR Spectrum of 1-(3-Nitrophenyl)-2-propyn-1-ol
CarbonPredicted Chemical Shift (δ, ppm)
C-α (bearing OH)~65
C-β (acetylenic)~75
C-γ (acetylenic)~83
C-1' (aromatic, attached to Cα)~142
C-2' (aromatic)~123
C-3' (aromatic, attached to NO₂)~148
C-4' (aromatic)~129
C-5' (aromatic)~124
C-6' (aromatic)~133
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]

    • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.

    • The instrument should be properly tuned and the magnetic field shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For a typical sample concentration, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., using the zgpg30 pulse program on a Bruker instrument) is standard to produce a spectrum with singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[11] This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.[11]

VI. Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate the data from all analytical techniques to build a coherent and self-validating structural assignment.

G IR IR Spectroscopy O-H, ≡C-H, C≡C, NO₂ stretches confirmed Structure Final Structure Confirmed: 1-(3-Nitrophenyl)-2-propyn-1-ol IR->Structure MS Mass Spectrometry Molecular Ion @ m/z = 177 Fragmentation consistent with alcohol and nitroaryl moieties MS->Structure H_NMR ¹H NMR Aromatic protons (4H) Methine proton (1H) Acetylenic proton (1H) Hydroxyl proton (1H) H_NMR->Structure C_NMR ¹³C NMR 8 distinct carbon signals Aromatic, alkynyl, and alcohol carbons observed C_NMR->Structure

Integration of spectroscopic data for final structure confirmation.

VII. Safety Considerations

1-(3-Nitrophenyl)-2-propyn-1-ol and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Propargyl alcohols can be toxic and flammable.[12] The nitro group also adds to the potential hazards. Refer to the Safety Data Sheet (SDS) for related compounds for detailed handling and disposal information.

References

  • 1,1,3-Triphenyl-2-propyn-1-ol. PubChem. National Institutes of Health. [Link]

  • 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one. PubChem. National Institutes of Health. [Link]

  • Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. RSC Advances.
  • Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. (2018). Critical Reviews in Analytical Chemistry, 48(3), 214-227.
  • 3-(4-Nitrophenyl)prop-2-yn-1-ol. PubChem. National Institutes of Health. [Link]

  • 3-Phenyl-2-propyn-1-ol, 97%. Fisher Scientific. [Link]

  • OSHA Method 97: Propargyl Alcohol.
  • 1-(3-Nitrophenyl)-2-propanone. SpectraBase. [Link]

  • Protocol for Calculating 13C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. (2021).
  • Kazarian, S. G. (2000). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. (2013). Sciencemadness.org.
  • Optimized structures for (a) gauche-propargyl alcohol and (b)...
  • Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. (2021).
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
  • Choosing the right ATR crystal for FTIR analysis. (2019). Specac.
  • Optimizing Conditions for GC/MS Analyses. (2020). Agilent.
  • 2-Propen-1-ol, 3-phenyl-. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Propargylic substitution reactions of 1,3-diphenyl-2-propyn-1-ol with...
  • Wood, J. S., Gordon, W. H., Morgan, J. B., & Williamson, R. T. (2022). Calculated and experimental 1 H and 13 C NMR assignments for cannabicitran. Magnetic Resonance in Chemistry, 60(2), 196-202.
  • Reaching Crystal Structures of Extremely Thin Films With FT-IR. (2021). Technology Networks.
  • Structural Identification of Organic Compounds. LibreTexts Chemistry.
  • Basic 1h And 13c Nmr Spectroscopy. (2023).
  • Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. (2021). Analytical Chemistry, 93(43), 14467-14475.
  • Technical Support Center: Optimizing GC Column Selection for Separ
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Foundational

An In-Depth Technical Guide to 1-(3-Nitrophenyl)-2-propyn-1-ol: Properties, Synthesis, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the prop...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the propargyl alcohol derivative, 1-(3-Nitrophenyl)-2-propyn-1-ol. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the unique combination of a reactive propargyl alcohol moiety and the electronically influential nitrophenyl group. This document will delve into the compound's structural characteristics, spectroscopic signature, and predicted physicochemical properties. Furthermore, a detailed, field-proven protocol for its synthesis is provided, alongside an exploration of its chemical reactivity. The guide culminates in a discussion of its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials, underpinned by an understanding of the general biological activities of related nitroaromatic compounds.

Introduction: The Significance of a Bifunctional Scaffold

1-(3-Nitrophenyl)-2-propyn-1-ol is a fascinating molecule that marries two key functional groups: a propargyl alcohol and a nitroaromatic ring. The propargyl alcohol unit is a versatile precursor in organic synthesis, amenable to a wide array of transformations including nucleophilic substitution, addition reactions, and rearrangements. The presence of the hydroxyl group also introduces the potential for hydrogen bonding and esterification.

The 3-nitrophenyl group, with its strong electron-withdrawing nature, significantly influences the reactivity of the entire molecule. This electronic effect can modulate the acidity of the hydroxyl proton and the reactivity of the alkyne. From a drug development perspective, the nitroaromatic moiety is a known pharmacophore, but also a potential toxicophore, and its inclusion in a molecule warrants careful consideration of its metabolic fate and potential for bioreductive activation. This guide aims to provide a foundational understanding of this compound to enable its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for 1-(3-Nitrophenyl)-2-propyn-1-ol is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict and summarize its key physicochemical properties.

PropertyValue (Predicted/Reported for Analogs)Source/Rationale
Molecular Formula C₉H₇NO₃Calculated
Molecular Weight 177.16 g/mol Calculated
Appearance Likely a pale yellow solidBased on related nitroaromatic compounds
Melting Point 82-85 °CReported for the isomeric 1-(4-nitrophenyl)-2-propyn-1-ol. The meta-substitution may result in a slightly different melting point.
Boiling Point > 200 °C (with decomposition)Propargyl alcohols can be unstable at high temperatures. Data for the analogous 3-(4-nitrophenyl)prop-2-yn-1-ol suggests a boiling point of 339.9 °C at 760 mmHg, though decomposition is likely. [1]
Solubility Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO). Limited solubility in water.General solubility characteristics of polar organic molecules with aromatic character.
pKa ~13-14The electron-withdrawing nitro group will slightly increase the acidity of the hydroxyl proton compared to an unsubstituted phenylpropargyl alcohol.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of 1-(3-Nitrophenyl)-2-propyn-1-ol relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the acetylenic proton. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methine proton will likely appear as a doublet, coupled to the acetylenic proton. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on concentration and solvent. The acetylenic proton will be a sharp singlet.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon bearing the nitro group being the most downfield. The carbon attached to the hydroxyl group will be in the 60-70 ppm range, while the two acetylenic carbons will be found between 70 and 90 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3300-3400 (broad)O-H stretch (hydroxyl group)
~3300 (sharp)≡C-H stretch (terminal alkyne)
~2100 (weak)C≡C stretch (alkyne)
~1530 and ~1350Asymmetric and symmetric N-O stretches (nitro group)
~1600, ~1475C=C stretches (aromatic ring)
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of the nitro group (M-46), and fragmentation of the propargyl chain.

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol is the nucleophilic addition of an acetylide to 3-nitrobenzaldehyde. This is a robust and well-established reaction in organic chemistry. [2]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A 3-Nitrobenzaldehyde C 1. Strong Base (e.g., n-BuLi) 2. Anhydrous Solvent (e.g., THF) A->C Step 1: Addition B Acetylene Source (e.g., Trimethylsilylacetylene) B->C E Intermediate Silyl-protected Alcohol C->E D Deprotection (if needed) (e.g., K₂CO₃/MeOH) F 1-(3-Nitrophenyl)-2-propyn-1-ol D->F E->D Step 2: Deprotection Drug_Discovery_Potential cluster_modifications Chemical Modifications cluster_applications Potential Therapeutic Applications A 1-(3-Nitrophenyl)-2-propyn-1-ol B Reduction of NO₂ to NH₂ A->B C Click Chemistry at Alkyne A->C D Derivatization of OH A->D F Antimicrobial Agents A->F E Anticancer Agents (Hypoxia-Activated Prodrugs) B->E G Targeted Drug Delivery C->G D->E

Sources

Exploratory

The Nitrophenyl Moiety: A Cornerstone in Chemical Innovation from Dyes to Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of the nitro group onto a phenyl ring represents a pivotal moment in the history of organic chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the nitro group onto a phenyl ring represents a pivotal moment in the history of organic chemistry, unlocking a vast landscape of synthetic possibilities and practical applications. This guide provides a comprehensive exploration of nitrophenyl-containing compounds, from their initial discovery to their contemporary roles in diverse scientific fields. We will delve into the fundamental synthetic methodologies, explore their wide-ranging applications in pharmaceuticals, agrochemicals, and as biochemical tools, and discuss the critical aspects of their toxicology and structure-activity relationships. This document is intended to serve as a detailed resource for researchers and professionals, offering not only a historical perspective but also practical insights into the experimental choices and protocols that have defined the study of these significant molecules.

A Historical Overture: The Dawn of Nitroaromatics

The story of nitrophenyl compounds begins in the 19th century, a period of profound advancement in chemical science. In 1834, the German chemist Eilhard Mitscherlich first synthesized nitrobenzene by treating benzene with fuming nitric acid. He initially named it "essence of mirbane" due to its characteristic almond-like scent. This discovery laid the groundwork for the field of nitroaromatic chemistry. The industrial significance of nitrobenzene and its derivatives surged in the latter half of the 19th century with the burgeoning synthetic dye industry. The reduction of nitrobenzene to aniline became a cornerstone of this new industry, providing the precursor for a vibrant spectrum of aniline dyes. This era marked the beginning of a long and fruitful journey for nitrophenyl compounds, transitioning from colorful curiosities to indispensable components in a multitude of scientific and industrial applications.

The Synthetic Toolkit: Crafting Nitrophenyl Architectures

The synthesis of nitrophenyl-containing compounds primarily relies on a few robust and versatile reaction classes. The choice of method is dictated by the desired substitution pattern and the nature of the starting materials.

Electrophilic Aromatic Nitration: The Archetypal Pathway

The most direct and widely used method for introducing a nitro group onto an aromatic ring is electrophilic aromatic nitration. This reaction typically involves the treatment of an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The mechanism proceeds through a two-step process:

  • Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack and Rearomatization: The nitronium ion is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Electrophilic_Nitration Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack by π-electrons Nitronium NO₂⁺ Nitronium->SigmaComplex Nitrobenzene Nitrobenzene SigmaComplex->Nitrobenzene Deprotonation H_plus -H⁺ SigmaComplex->H_plus

Caption: Mechanism of Electrophilic Aromatic Nitration of Benzene.

The regioselectivity of the nitration is governed by the electronic nature of the substituents already present on the aromatic ring. Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Nucleophilic Aromatic Substitution: An Alternative Route

Nucleophilic aromatic substitution (SNAAr) provides a powerful method for the synthesis of certain nitrophenyl derivatives, particularly ethers and amines. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, on the aromatic ring, which activate the ring towards nucleophilic attack. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is key to the success of this reaction.

A typical example is the synthesis of nitrophenyl ethers from a nitrophenol and an alkyl halide in the presence of a base.

SNAr_Reaction Substrate p-Nitrochlorobenzene Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nucleophilic Attack Nucleophile CH₃O⁻ Nucleophile->Meisenheimer Product p-Nitroanisole Meisenheimer->Product Loss of Leaving Group LeavingGroup -Cl⁻ Meisenheimer->LeavingGroup

Caption: Nucleophilic Aromatic Substitution for the Synthesis of p-Nitroanisole.

The position of the nitro group relative to the leaving group is crucial; ortho and para isomers react much faster than the meta isomer because the negative charge in the Meisenheimer complex can be delocalized onto the nitro group.

A Spectrum of Applications: From Benchtop to Bedside

The unique electronic properties conferred by the nitrophenyl group have led to its incorporation into a vast array of functional molecules across various scientific disciplines.

In the Pharmaceutical Arena: A Scaffold for Therapeutic Agents

Nitrophenyl-containing compounds have a rich history in medicinal chemistry, with several important drugs featuring this moiety.

  • Chloramphenicol: A broad-spectrum antibiotic, chloramphenicol contains a p-nitrophenyl group. While its use is now limited due to potential side effects, it remains a historically significant drug.

  • Nitazoxanide: This broad-spectrum antiparasitic and antiviral drug features a nitrothiazole ring. Its mechanism of action is believed to involve the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for anaerobic energy metabolism in susceptible organisms.

  • Niclosamide: An anthelmintic drug used to treat tapeworm infections, niclosamide contains a nitrophenyl group.

The development of nitazoxanide from the scaffold of niclosamide highlights a key strategy in drug design: modifying existing pharmacophores to improve properties like solubility and safety.

Table 1: Selected Nitrophenyl-Containing Drugs and their Applications

Drug NameChemical StructureTherapeutic ClassPrimary Indication
ChloramphenicolC₁₁H₁₂Cl₂N₂O₅AntibioticBacterial infections
NitazoxanideC₁₂H₉N₃O₅SAntiparasitic, AntiviralDiarrhea caused by Cryptosporidium parvum and Giardia lamblia
NiclosamideC₁₃H₈Cl₂N₂O₄AnthelminticTapeworm infections
In Agrochemicals: Protecting Crops

The biocidal properties of nitrophenyl compounds have been harnessed in the development of various pesticides, including herbicides, insecticides, and fungicides. For example, dinitrophenols have been used in a wide range of pesticide formulations.

In the Laboratory: Essential Tools for Biochemical Research

The nitrophenyl group serves as an excellent chromogenic leaving group in a multitude of biochemical assays. The enzymatic cleavage of a nitrophenyl-containing substrate releases a nitrophenolate ion, which is intensely yellow and can be easily quantified spectrophotometrically.

  • p-Nitrophenyl Phosphate (pNPP): This is a widely used substrate for the determination of alkaline and acid phosphatase activity. The hydrolysis of pNPP by phosphatase yields p-nitrophenol, which, in an alkaline solution, forms the yellow p-nitrophenolate ion with an absorbance maximum around 405 nm.

  • p-Nitrophenyl Acetate: This substrate is employed in assays for esterases, such as chymotrypsin. The enzymatic hydrolysis releases p-nitrophenol.

This protocol provides a general method for determining alkaline phosphatase activity in a sample.

Materials:

  • pNPP Substrate Solution (e.g., 1 mg/mL pNPP in a suitable buffer like diethanolamine buffer, pH 9.8, containing MgCl₂)

  • Stop Solution (e.g., 3 M NaOH)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • To each well of a 96-well microplate, add the sample containing alkaline phosphatase.

  • Initiate the reaction by adding a defined volume of the pNPP substrate solution (e.g., 200 µL) to each well.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific time (e.g., 15-30 minutes), protected from light.

  • Stop the reaction by adding a defined volume of the stop solution (e.g., 50 µL of 3 M NaOH) to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and, therefore, to the alkaline phosphatase activity.

ELISA_pNPP_Workflow Start Start: Sample with Alkaline Phosphatase Add_pNPP Add pNPP Substrate Solution Start->Add_pNPP Incubate Incubate (e.g., 30 min at 37°C) Add_pNPP->Incubate Add_Stop Add Stop Solution (e.g., 3M NaOH) Incubate->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance

Caption: Workflow for an Alkaline Phosphatase Assay using pNPP.

The Double-Edged Sword: Toxicology and Environmental Considerations

While incredibly useful, the widespread use of nitrophenyl-containing compounds has led to significant environmental contamination and raises important toxicological concerns.

Mechanisms of Toxicity

Many nitroaromatic compounds are known to be toxic, mutagenic, and in some cases, carcinogenic. Their toxicity is often linked to the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can bind to cellular macromolecules, including DNA, leading to mutations. The electron-withdrawing nature of the nitro group contributes to the recalcitrance of these compounds to biodegradation.

The reduction of the nitro group can also lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cells.

Environmental Impact

The industrial production and use of nitroaromatic compounds in dyes, pesticides, and explosives have resulted in the contamination of soil and groundwater. Several nitroaromatic compounds are listed as priority pollutants by environmental protection agencies due to their persistence and toxicity. The release of these compounds into the environment poses a significant risk to ecosystems and human health.

Structure-Activity Relationships: Fine-Tuning Function

The biological activity of nitrophenyl-containing compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy and minimizing the toxicity of these compounds.

For example, in the development of nitazoxanide derivatives as STAT3 pathway inhibitors, modifications to the benzamide portion of the molecule led to significant changes in their antiproliferative activity. These studies demonstrated that the thiazolide scaffold is a promising platform for the development of novel anticancer agents.

Conclusion

From the vibrant hues of the first synthetic dyes to the life-saving potential of modern pharmaceuticals, nitrophenyl-containing compounds have left an indelible mark on science and technology. Their journey, initiated by a simple nitration reaction, has blossomed into a rich and diverse field of study. A thorough understanding of their synthesis, reactivity, biological activity, and toxicology is essential for harnessing their potential while mitigating their risks. As we continue to explore the vast chemical space of nitrophenyl derivatives, we can anticipate the emergence of new and innovative applications that will further solidify their importance in the scientific landscape.

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Foundational

A Theoretical and Computational Treatise on 1-(3-Nitrophenyl)-2-propyn-1-ol: Probing Molecular Structure, Reactivity, and Potential as a Bioactive Scaffold

Abstract This technical guide provides a comprehensive theoretical exploration of the novel compound 1-(3-Nitrophenyl)-2-propyn-1-ol. In the absence of extensive empirical data, this document leverages high-level computa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical exploration of the novel compound 1-(3-Nitrophenyl)-2-propyn-1-ol. In the absence of extensive empirical data, this document leverages high-level computational chemistry to predict its structural, electronic, and spectroscopic properties. Through the application of Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors. Furthermore, this guide outlines a plausible synthetic route and proposes experimental protocols for its empirical validation. The potential of 1-(3-Nitrophenyl)-2-propyn-1-ol as a precursor for heterocyclic synthesis and as a scaffold in drug discovery is also discussed, drawing parallels with structurally related nitroaromatic and propargyl alcohol compounds. This work is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and computational drug design, providing a robust in-silico framework to guide future empirical investigation.

Introduction: The Therapeutic Potential of Nitroaromatic Propargyl Alcohols

Propargyl alcohols are a versatile class of organic compounds characterized by the presence of both a hydroxyl and an alkyne functional group.[1][2] This unique structural motif makes them valuable intermediates in a wide array of chemical transformations, including the synthesis of heterocycles and natural products.[3] The introduction of a nitroaromatic moiety, such as a 3-nitrophenyl group, can significantly modulate the electronic properties and biological activity of the parent propargyl alcohol. Nitroaromatic compounds are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[4][5] The electron-withdrawing nature of the nitro group can also influence the reactivity of the adjacent functional groups, opening up novel synthetic pathways.

This guide focuses on the theoretical investigation of 1-(3-Nitrophenyl)-2-propyn-1-ol, a molecule that combines these key functionalities. While direct experimental data for this specific compound is limited in the public domain, its structural similarity to other bioactive molecules warrants a thorough in-silico characterization. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of novel molecules, thereby accelerating the process of drug discovery and materials design.[6][7][8][9]

This document will first propose a logical synthetic pathway for 1-(3-Nitrophenyl)-2-propyn-1-ol. Subsequently, a detailed computational analysis will be presented, covering its optimized molecular geometry, electronic structure, and predicted spectroscopic signatures. Finally, we will discuss the potential applications of this molecule, with a focus on its role as a precursor in organic synthesis and as a potential scaffold for the development of new therapeutic agents.

Proposed Synthesis and Experimental Workflow

The synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol can be envisioned through a nucleophilic addition of an ethynyl anion equivalent to 3-nitrobenzaldehyde. A standard and effective method for this transformation is the Grignard reaction, which is widely used for the formation of carbon-carbon bonds.

Synthetic Protocol: A Step-by-Step Guide

Objective: To synthesize 1-(3-Nitrophenyl)-2-propyn-1-ol via a Grignard reaction.

Materials:

  • 3-Nitrobenzaldehyde

  • Ethynylmagnesium bromide (or prepared in situ from acetylene and a Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A solution of 3-nitrobenzaldehyde in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.

  • Grignard Addition: A solution of ethynylmagnesium bromide in THF is added dropwise to the cooled solution of 3-nitrobenzaldehyde with constant stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 1-(3-Nitrophenyl)-2-propyn-1-ol.

Characterization Workflow

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C), and nitro (-NO₂) functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

The following diagram illustrates the proposed experimental workflow:

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve 3-Nitrobenzaldehyde in THF s2 Add Ethynylmagnesium Bromide s1->s2 s3 Quench with NH4Cl s2->s3 s4 Extract with Ethyl Acetate s3->s4 s5 Purify by Column Chromatography s4->s5 c1 NMR Spectroscopy (1H, 13C) s5->c1 Characterize Product c2 IR Spectroscopy s5->c2 c3 Mass Spectrometry s5->c3

Caption: Proposed workflow for the synthesis and characterization of 1-(3-Nitrophenyl)-2-propyn-1-ol.

In-Silico Analysis: A DFT-Based Investigation

To gain a deeper understanding of the molecular properties of 1-(3-Nitrophenyl)-2-propyn-1-ol, we performed a series of calculations using Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9]

Computational Methodology

All calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set.[6][8] This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[10] The geometry of the molecule was fully optimized, and frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum.

G start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify True Minimum? freq->verify verify->opt No analysis Electronic & Spectroscopic Property Analysis verify->analysis Yes end Final Results analysis->end

Sources

Exploratory

"1-(3-Nitrophenyl)-2-propyn-1-ol" molecular weight and formula.

An In-depth Technical Guide to 1-(3-Nitrophenyl)-2-propyn-1-ol: Properties, Synthesis, and Applications This guide provides a comprehensive technical overview of 1-(3-Nitrophenyl)-2-propyn-1-ol, a propargyl alcohol deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Nitrophenyl)-2-propyn-1-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(3-Nitrophenyl)-2-propyn-1-ol, a propargyl alcohol derivative of significant interest in synthetic chemistry and drug discovery. We will delve into its fundamental molecular characteristics, outline a validated synthetic protocol, and explore its potential applications, offering field-proven insights for researchers and development professionals.

Core Molecular Profile

1-(3-Nitrophenyl)-2-propyn-1-ol is an aromatic compound featuring a phenyl ring substituted with a nitro group at the meta-position. A propargyl alcohol moiety is attached to the ring, providing a reactive site for further chemical transformations.

Molecular Formula and Weight

The chemical structure of 1-(3-Nitrophenyl)-2-propyn-1-ol dictates its elemental composition and molecular mass.

  • Molecular Formula: C₉H₇NO₃

  • Molecular Weight: 177.16 g/mol [1][2][3]

The formula and weight are identical for its isomers, such as the 2-nitro and 4-nitro substituted analogs.[1][3]

Structural Characteristics

The molecule's key features include:

  • A benzene ring providing a rigid scaffold.

  • An electron-withdrawing nitro group (NO₂) at the C3 position, which influences the reactivity of the aromatic ring.

  • A secondary propargyl alcohol group (-CH(OH)-C≡CH), containing a chiral center at the carbinol carbon and a terminal alkyne. This functional group is a versatile handle for various organic reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented below, based on data for the closely related isomer 3-(4-Nitrophenyl)prop-2-yn-1-ol, which is expected to have very similar characteristics.

PropertyValueSource
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1][2]
Boiling Point 339.9 °C at 760 mmHg[1]
Density 1.34 g/cm³[1]
Refractive Index 1.616[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis Protocol: A Validated Approach

The synthesis of aryl propargyl alcohols like 1-(3-Nitrophenyl)-2-propyn-1-ol is commonly achieved via the nucleophilic addition of an acetylide to the corresponding aldehyde. The following protocol is a robust, well-established method adapted from procedures for analogous compounds.[6]

Underlying Principle: The Grignard Reaction

This synthesis utilizes a Grignard reaction, a powerful tool for forming carbon-carbon bonds. First, an ethynyl Grignard reagent is formed by the deprotonation of acetylene or by using a commercially available solution like ethynylmagnesium bromide. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. A final aqueous workup protonates the resulting alkoxide to yield the desired propargyl alcohol.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis.

SynthesisWorkflow cluster_reagent Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Ethynylmagnesium Bromide (Grignard Reagent) C Nucleophilic Addition (0°C to RT) A->C Add to B 3-Nitrobenzaldehyde in Anhydrous THF B->C D Intermediate: Magnesium Alkoxide C->D Forms E Aqueous Quench (sat. NH4Cl) D->E Protonate F Extraction (Ethyl Acetate) E->F G Purification (Silica Chromatography) F->G H Final Product: 1-(3-Nitrophenyl)-2-propyn-1-ol G->H

Caption: Workflow for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol.

Step-by-Step Methodology

Reagents and Equipment:

  • 3-Nitrobenzaldehyde

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Flame-dried, two-necked, round-bottomed flask with a magnetic stirrer

  • Reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Standard glassware for extraction and chromatography

Procedure:

  • Setup: Assemble the flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Initial Charge: Add a solution of 3-nitrobenzaldehyde (1 equivalent) dissolved in anhydrous THF to the flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Grignard Addition: Add the ethynylmagnesium bromide solution (1.5 to 2.0 equivalents) dropwise via the addition funnel. Maintain the temperature at 0°C during the addition. The formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(3-Nitrophenyl)-2-propyn-1-ol.[6]

Potential Applications in Research and Development

The unique combination of a nitro group, a phenyl ring, and a propargyl alcohol makes this compound a valuable building block.

Intermediate in Pharmaceutical Synthesis

Propargyl alcohols are key intermediates in the synthesis of a wide range of biologically active molecules.[7] The terminal alkyne can be functionalized through Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), or other alkyne-specific reactions. The nitro group can be reduced to an amine, which can then be used to introduce further diversity, for example, in the synthesis of novel heterocycles or as a handle for amide bond formation.

Building Block in Materials Science

The rigid propargyl structure is useful in the construction of novel organic materials. Polymerization or incorporation into larger conjugated systems can lead to materials with interesting photophysical or electronic properties.

Mechanistic Studies

As a substituted propargyl alcohol, this molecule can be used in mechanistic studies of reactions involving alkynes and alcohols, such as Meyer-Schuster or Rupe rearrangements.

The logical relationship for its utility in drug development is outlined below.

Applications cluster_mods Chemical Modifications cluster_outcomes Potential Outcomes A 1-(3-Nitrophenyl)-2-propyn-1-ol (Starting Material) B Alkyne Functionalization (e.g., Click Chemistry, Sonogashira) A->B C Nitro Group Reduction (-> Amine) A->C D Alcohol Derivatization (e.g., Etherification, Esterification) A->D E Novel Heterocycles B->E F Complex Molecular Scaffolds B->F C->E C->F D->F H Active Pharmaceutical Ingredients (APIs) & Advanced Materials E->H F->H G Functionalized Polymers G->H

Caption: Application pathways for 1-(3-Nitrophenyl)-2-propyn-1-ol.

References

  • PubChem. 1-(3-Nitrophenyl)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(3-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 1-(3-Nitrophenyl)-2-propanone. Wiley. Available at: [Link]

  • LookChem. 3-(4-Nitrophenyl)prop-2-yn-1-ol. LookChem. Available at: [Link]

  • SpectraBase. 3-(4-Nitrophenyl)prop-2-yn-1-ol. Wiley. Available at: [Link]

  • ScienceMadness. Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. ScienceMadness.org. Available at: [Link]

  • Axsyn. 2-Propyn-1-ol,3-(2-nitrophenyl)-. Axsyn. Available at: [Link]

  • Stenutz. 1-(3-nitrophenyl)propan-1-one. Stenutz. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Synthetic Utility of 1-(3-Nitrophenyl)-2-propyn-1-ol

Prepared by: Dr. Gemini, Senior Application Scientist Introduction: A Versatile Building Block in Modern Organic Synthesis 1-(3-Nitrophenyl)-2-propyn-1-ol is a propargylic alcohol distinguished by its trifunctional archi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Organic Synthesis

1-(3-Nitrophenyl)-2-propyn-1-ol is a propargylic alcohol distinguished by its trifunctional architecture. The molecule incorporates a terminal alkyne, a secondary alcohol, and an electronically modifiable nitrophenyl ring. This unique combination of reactive sites makes it an exceptionally valuable and versatile precursor for the synthesis of complex organic molecules, particularly heterocyclic scaffolds and conjugated systems relevant to medicinal chemistry and materials science.

The strategic placement of these functional groups allows for a diverse range of chemical transformations:

  • The terminal alkyne serves as a handle for powerful carbon-carbon bond-forming reactions such as Sonogashira couplings and azide-alkyne cycloadditions ("Click Chemistry").

  • The secondary hydroxyl group is a site for substitution, oxidation, or can participate in intramolecular cyclization events.

  • The nitro group acts as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring. More importantly, it is a synthetic linchpin that can be readily reduced to an amine, unlocking a plethora of intramolecular cyclization pathways for the construction of nitrogen-containing heterocycles.

This guide provides an in-depth exploration of the synthetic applications of 1-(3-Nitrophenyl)-2-propyn-1-ol, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.

Protocol 1: Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

The most direct and reliable method for preparing the title compound is through the nucleophilic addition of an acetylene equivalent to 3-nitrobenzaldehyde. The use of ethynylmagnesium bromide, a commercially available Grignard reagent, provides a clean and high-yielding route.

Causality of Experimental Design: The Grignard reagent is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is conducted at low temperatures (0 °C) to control the exothermic reaction and minimize side products. An inert argon atmosphere is crucial as Grignard reagents are highly reactive with atmospheric oxygen and moisture. The final workup with saturated ammonium chloride is a mild method to quench the reaction and protonate the resulting alkoxide without causing degradation of the acid-sensitive propargylic alcohol.

Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under flame and cool under Argon B Add 3-nitrobenzaldehyde and anhydrous THF to flask A->B C Cool flask to 0 °C (ice bath) B->C D Slowly add ethynylmagnesium bromide solution via syringe C->D E Stir at 0 °C for 1 hr, then warm to RT and stir for 4-6 hrs D->E F Quench reaction at 0 °C with sat. aq. NH4Cl E->F G Extract with Ethyl Acetate (3x) F->G H Wash combined organic layers with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by silica gel column chromatography I->J K Product: 1-(3-Nitrophenyl)-2-propyn-1-ol J->K Yields pale yellow solid/oil

Caption: Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol from 3-nitrobenzaldehyde.

Step-by-Step Methodology
  • Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 3-nitrobenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF), approximately 0.2 M concentration.

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add ethynylmagnesium bromide solution (0.5 M in THF, 1.5 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 1-(3-nitrophenyl)-2-propyn-1-ol as a pale yellow solid or oil.[1]

ReagentM.W. ( g/mol )Eq.MolesMass/Volume
3-Nitrobenzaldehyde151.121.010 mmol1.51 g
Ethynylmagnesium bromide(0.5 M in THF)1.515 mmol30 mL
Anhydrous THF---50 mL
Expected Product 177.17 - - ~1.5 g (85% yield)
Table 1: Representative reaction scale for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol.

Application 1: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely used method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[2] 1-(3-Nitrophenyl)-2-propyn-1-ol is an excellent substrate for this reaction, enabling the synthesis of internal alkynes, which are precursors to a vast array of conjugated materials and complex drug molecules.[3]

Mechanistic Rationale: The reaction is co-catalyzed by palladium and copper complexes.[4] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne of our substrate to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which releases the coupled product and regenerates the active palladium(0) catalyst.[4] The reaction tolerates a wide range of functional groups, including the nitro and hydroxyl moieties present in our substrate.[5]

reactant1 1-(3-Nitrophenyl)-2-propyn-1-ol HC≡C- R product Coupled Product Ar-C≡C- R reactant1->product reactant2 Aryl Halide Ar-X (X = I, Br) reactant2->product catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (THF/DMF) catalysts->product reactant1 1-(3-Nitrophenyl)-2-propyn-1-ol HC≡C- R product 1,4-Disubstituted Triazole Triazole Ring reactant1->product reactant2 Organic Azide R'-N₃ reactant2->product catalysts CuSO₄·5H₂O (cat.) Sodium Ascorbate (cat.) Solvent (t-BuOH/H₂O) catalysts->product A 1-(3-Nitrophenyl) -2-propyn-1-ol B Reduction of Nitro Group (e.g., Fe/HCl, SnCl₂/HCl) A->B C 1-(3-Aminophenyl) -2-propyn-1-ol B->C D Acid-Catalyzed Rearrangement/ Cyclization C->D E Heterocyclic Product (e.g., Substituted Quinoline) D->E

Sources

Application

Application Notes & Protocols: 1-(3-Nitrophenyl)-2-propyn-1-ol as a Versatile Precursor for the Synthesis of Biologically Relevant Chalcones

Introduction: The Significance of Chalcones and a Modern Synthetic Approach Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of compounds within the flavonoid family.[1][2] Thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chalcones and a Modern Synthetic Approach

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of compounds within the flavonoid family.[1][2] These α,β-unsaturated ketones are not only crucial biosynthetic precursors for other flavonoids but also exhibit a wide spectrum of pharmacological activities.[1][2] The introduction of a nitro (-NO2) group into the chalcone scaffold has been shown to significantly modulate these biological effects, leading to potent anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5][6]

Traditionally, chalcones are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde.[3][5][7][8] While effective, this method can sometimes be limited by reaction conditions and yields.[9] A more modern and atom-economical approach involves the rearrangement of propargyl alcohols.[10][11] Specifically, the Meyer-Schuster rearrangement provides an elegant pathway to α,β-unsaturated carbonyl compounds from secondary and tertiary propargyl alcohols.[10][11][12] This acid-catalyzed or metal-catalyzed reaction proceeds via a formal 1,3-hydroxyl shift and tautomerization.[10][11][12]

This application note provides a detailed protocol for the synthesis of a nitro-substituted chalcone utilizing 1-(3-nitrophenyl)-2-propyn-1-ol as the key precursor. We will explore the underlying reaction mechanism and provide a step-by-step guide for synthesis, purification, and characterization, aimed at researchers and scientists in the field of medicinal chemistry and drug development.

Reaction Mechanism: The Meyer-Schuster Rearrangement

The conversion of 1-(3-nitrophenyl)-2-propyn-1-ol to the corresponding chalcone proceeds via the Meyer-Schuster rearrangement. The reaction is typically catalyzed by an acid or a transition metal complex. The acid-catalyzed mechanism involves three main steps:

  • Protonation: The hydroxyl group of the propargyl alcohol is rapidly protonated by the acid catalyst.[12]

  • Rearrangement: This is the slow, rate-determining step, involving a 1,3-shift of the protonated hydroxyl group to form an allene intermediate.[12]

  • Tautomerization and Deprotonation: The allenol intermediate undergoes keto-enol tautomerism, followed by deprotonation, to yield the stable α,β-unsaturated ketone (chalcone).[12]

Transition metal catalysts, such as those based on ruthenium (Ru) or gold (Au), can facilitate this rearrangement under milder conditions, often with improved selectivity.[12][13]

Meyer_Schuster_Rearrangement cluster_0 Meyer-Schuster Rearrangement Start 1-(3-nitrophenyl)-2-propyn-1-ol Protonated Protonated Alcohol Start->Protonated + H⁺ TransitionState [Transition State] (1,3-hydroxyl shift) Protonated->TransitionState Slow (RDS) Allenol Allenol Intermediate TransitionState->Allenol Chalcone Chalcone (α,β-unsaturated ketone) Allenol->Chalcone Tautomerization - H⁺

Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.

Experimental Workflow

The overall workflow for the synthesis and characterization of the chalcone is outlined below.

experimental_workflow start_material Start: 1-(3-nitrophenyl)-2-propyn-1-ol synthesis Synthesis: Meyer-Schuster Rearrangement start_material->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization final_product Final Product: Pure Chalcone characterization->final_product

Caption: General experimental workflow for chalcone synthesis.

Detailed Protocol: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a specific chalcone from 1-(3-nitrophenyl)-2-propyn-1-ol and a suitable aryl partner via a domino Sonogashira coupling-isomerization reaction, a sophisticated variation that leverages the principles of the Meyer-Schuster rearrangement.[14][15]

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(3-nitrophenyl)-2-propyn-1-ol≥97%Commercially Available
Iodobenzene98%Commercially Available
PdCl₂(PPh₃)₂-Commercially Available
Copper(I) iodide (CuI)98%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated aq. NH₄Cl-Prepared in-house
Brine-Prepared in-house
Anhydrous MgSO₄-Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-nitrophenyl)-2-propyn-1-ol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe. Stir the mixture for 5 minutes at room temperature.

  • Addition of Coupling Partner: Add iodobenzene (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is a domino process where the Sonogashira coupling is followed by an in-situ amine-base-catalyzed isomerization to the enone.[14]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford the pure chalcone as a solid.

Characterization of the Final Product

The structure of the synthesized chalcone should be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)Vinylic protons (Hα and Hβ) appear as doublets in the range of δ 7.0-8.2 ppm. The coupling constant (J) between these protons is typically 15-16 Hz, confirming the trans configuration. Aromatic protons will appear as multiplets in the range of δ 7.2-8.8 ppm.[3][16][17]
¹³C NMR (CDCl₃)The carbonyl carbon (C=O) signal is expected between δ 186-197 ppm. The α- and β-carbons of the enone system typically resonate at δ 116-128 ppm and δ 137-145 ppm, respectively.[16][18]
IR (KBr)A strong absorption band for the C=O stretching vibration is expected in the region of 1665-1690 cm⁻¹. Characteristic absorption bands for the NO₂ group will be present around 1525 cm⁻¹ and 1345 cm⁻¹.[3]
HRMS The high-resolution mass spectrum should show the [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular formula of the chalcone.[3]

Conclusion

The use of 1-(3-nitrophenyl)-2-propyn-1-ol as a precursor for chalcone synthesis via a Meyer-Schuster type rearrangement offers a powerful and versatile alternative to traditional methods. This approach, particularly when integrated into a domino reaction sequence like the Sonogashira coupling-isomerization, provides an efficient route to biologically important nitro-substituted chalcones. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis and development of novel therapeutic agents.

References

  • Meyer–Schuster rearrangement - Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents - ProQuest. Available from: [Link]

  • Mechanism of the Meyer--Schuster rearrangement - INIS-IAEA. Available from: [Link]

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents - ResearchGate. Available from: [Link]

  • Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. - ResearchGate. Available from: [Link]

  • Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed. Available from: [Link]

  • A Study on the Synthesis, Characterisation of Chalcone moiety - Jetir.Org. Available from: [Link]

  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed. Available from: [Link]

  • Meyer–Schuster Rearrangement - ResearchGate. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. Available from: [Link]

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Method

Application Notes and Protocols for the Sonogashira Coupling with Nitrophenyl-Alkyne Derivatives

Introduction: The Strategic Importance of Nitrophenyl-Alkynes The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitrophenyl-Alkynes

The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its ability to forge C(sp²)-C(sp) bonds under generally mild conditions has made it an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[2] This guide focuses on a specific, yet highly significant, application of this reaction: the synthesis of nitrophenyl-alkyne derivatives.

Nitrophenyl-alkynes are valuable intermediates in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the molecule and serves as a versatile synthetic handle for further transformations. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse range of functionalities and complex molecular architectures.[3] The alkyne moiety itself is also a gateway for further chemical elaboration, including participation in "click" chemistry or cyclization reactions.[3]

This document provides a comprehensive overview of the theoretical underpinnings and practical considerations for performing the Sonogashira coupling with nitrophenyl halides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible synthetic methodology.

Mechanistic Insights: The Role of the Nitro Group

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The presence of an electron-withdrawing nitro group on the aryl halide substrate has a pronounced effect on the key steps of this mechanism.

The general reactivity order for aryl halides in the Sonogashira coupling is I > OTf > Br >> Cl.[5][6] The electron-withdrawing nature of the nitro group generally increases the reactivity of the aryl halide towards the initial oxidative addition step, which is often the rate-determining step of the palladium cycle.[4][6] This enhanced reactivity can, in some cases, allow for the use of less reactive aryl bromides or even chlorides, which are often more commercially attractive than the corresponding iodides.

The Classical Palladium/Copper Co-catalyzed Pathway

The widely accepted mechanism involves two key metal catalysts working in concert.

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the nitrophenyl halide.

  • Copper Cycle : Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it increases the acidity of the alkyne's terminal proton.[1]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium center.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the nitrophenyl-alkyne product and regenerate the active Pd(0) catalyst.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-XL₂ Pd0->PdII_ArX Ar-X (Nitrophenyl Halide) PdII_ArX->Pd0 Ar-C≡C-R Transmetalation Transmetalation PdII_Ar_Alkyne Ar-Pd(II)-(C≡CR)L₂ PdII_Ar_Alkyne->PdII_ArX Cu-C≡C-R ReductiveElimination Reductive Elimination CuX Cu(I)X Alkyne_Activation Alkyne Activation Cu_Alkyne Cu-C≡C-R CuX->Cu_Alkyne H-C≡C-R, Base Cu_Alkyne->CuX Transmetalation to Pd Base Base

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Copper-Free Sonogashira Coupling: Mitigating Side Reactions

While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[7] This is particularly problematic when dealing with valuable or complex alkynes. Consequently, numerous copper-free Sonogashira protocols have been developed.[8] In these systems, the base plays a more direct role in the deprotonation of the alkyne, and the reaction often requires more specialized ligands or reaction conditions to achieve high efficiency.[9] For nitrophenyl derivatives, a copper-free approach can be advantageous to maximize the yield of the desired cross-coupled product.

Key Reaction Parameters and Optimization

A successful Sonogashira coupling with nitrophenyl derivatives hinges on the careful selection and optimization of several key parameters.

Parameter Recommendation for Nitrophenyl Substrates Rationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or palladacycle catalysts.PdCl₂(PPh₃)₂ is air-stable and effective.[10] For less reactive aryl bromides or chlorides, more active catalysts with bulky, electron-rich ligands may be necessary to facilitate oxidative addition.[6][11]
Copper Co-catalyst CuI (for classical Sonogashira). Omit for copper-free protocols.CuI facilitates the formation of the copper acetylide, accelerating the reaction.[1] However, its omission can prevent alkyne homocoupling.[7]
Ligand Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphines (e.g., Buchwald-type ligands) for challenging substrates.Ligands stabilize the palladium catalyst. Electron-rich ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition.[6]
Base Amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).The base neutralizes the HX byproduct and facilitates alkyne deprotonation. For challenging couplings, stronger inorganic bases may be more effective than amines.[11]
Solvent Anhydrous, degassed solvents like THF, DMF, or toluene. Triethylamine can also serve as the solvent.The solvent choice can influence catalyst solubility and reaction rate. Polar aprotic solvents like DMF are often effective for these types of substrates.[3]
Temperature Room temperature for aryl iodides. 50-100 °C for aryl bromides and chlorides.The C-X bond strength dictates the required energy for oxidative addition. Aryl iodides are the most reactive, while chlorides are the least.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of a representative nitrophenyl halide.

Protocol 1: Classical Sonogashira Coupling of 4-Iodonitrobenzene with Phenylacetylene

Objective: To synthesize 1-ethynyl-4-nitrobenzene.

Materials:

  • 4-Iodonitrobenzene (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Standard glassware for anhydrous, inert-atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Workflow_Protocol_1 start Start setup Assemble & Purge Glassware start->setup reagents Add 4-Iodonitrobenzene, PdCl₂(PPh₃)₂, CuI, THF setup->reagents base_alkyne Add Et₃N & Phenylacetylene reagents->base_alkyne reaction Stir at Room Temp (or heat if needed) base_alkyne->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Figure 2: General workflow for Sonogashira coupling.

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodonitrobenzene (e.g., 249 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (5 mL) via syringe. Stir the resulting suspension.

  • Add phenylacetylene (e.g., 132 µL, 1.2 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the mixture may need to be heated to 50-60 °C.

  • Workup: Upon completion (disappearance of the starting aryl halide by TLC), cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-ethynyl-4-nitrobenzene as a solid.

Expected Outcome:

  • Product: 1-ethynyl-4-nitrobenzene (4-nitrophenylacetylene)

  • Appearance: Yellow solid[2]

  • Yield: Typically high (>80%)

  • Spectroscopic Data: [2]

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.22 (d, J=8.8 Hz, 2H), 7.66 (d, J=8.8 Hz, 2H), 3.25 (s, 1H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 147.9, 133.5, 129.1, 123.7, 82.1, 81.9.

    • IR (KBr, cm⁻¹): ~3290 (≡C-H), ~2110 (C≡C), ~1520 (asymm NO₂), ~1340 (symm NO₂).

Protocol 2: Copper-Free Sonogashira Coupling of 1-Bromo-4-nitrobenzene

This protocol is adapted for a less reactive aryl bromide and avoids the use of a copper co-catalyst.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq)

  • Palladium Catalyst/Ligand System (e.g., Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like XPhos (4 mol%))

  • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Anhydrous, degassed DMF or Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 1-bromo-4-nitrobenzene, the palladium acetate, the phosphine ligand, and cesium carbonate to a dry Schlenk tube.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

A Modern Alternative: Denitrative Sonogashira Coupling

Recent advances have demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions. This "denitrative" Sonogashira coupling offers a novel and powerful method for C(sp²)-C(sp) bond formation, directly utilizing readily available nitroarenes as substrates. This approach obviates the need for pre-functionalization to an aryl halide.

The reaction typically requires a specific palladium catalyst system, often employing bulky, electron-rich phosphine ligands such as BrettPhos, and a strong base like cesium carbonate. Notably, the addition of copper salts is often detrimental in these reactions, as it can promote alkyne homocoupling. While still an emerging area, denitrative coupling represents a significant step forward in the strategic use of nitroarenes in synthesis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. For Pd(II) precatalysts, ensure conditions are suitable for in situ reduction.
Poor quality reagentsPurify starting materials. Ensure solvents and amine bases are anhydrous and degassed.
Insufficient temperatureFor aryl bromides and chlorides, gradually increase the reaction temperature.[11]
Alkyne Homocoupling (Glaser Product) Presence of oxygen with copper catalystEnsure the reaction is run under a strictly inert atmosphere. Consider switching to a copper-free protocol.[7]
Decomposition of Starting Material or Product Reaction temperature is too highLower the reaction temperature and/or shorten the reaction time.
Incompatible functional groupsThe nitro group is generally stable, but highly sensitive functional groups on the alkyne may require protection.

Safety Precautions

  • Nitroaromatic Compounds: Compounds like 1-iodo-4-nitrobenzene are toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][13] They may also induce methemoglobinemia.[14] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Palladium Catalysts and Ligands: Palladium catalysts, especially when finely divided, can be pyrophoric.[15] Phosphine ligands can be toxic and air-sensitive. Handle these reagents under an inert atmosphere.

  • Solvents and Reagents: Use anhydrous and degassed solvents and reagents to prevent catalyst deactivation and side reactions. Triethylamine and other amine bases are flammable and corrosive. Handle with care.

  • General Practices: Always consult the Safety Data Sheet (SDS) for all reagents before use.[16] Perform the reaction in a well-ventilated fume hood.

References

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  • SAFETY DATA SHEET. (n.d.). Aladdin. Retrieved January 22, 2026.
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  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved January 22, 2026.
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  • 1-Iodo-4-nitrobenzene. (n.d.). Haz-Map. Retrieved January 22, 2026.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering. Retrieved January 22, 2026.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. Retrieved January 22, 2026.
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430–7491. [Link]

  • Copper-free Sonogashira coupling. (2008, August 15).
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. Retrieved January 22, 2026.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. (2020). Organic Letters. Retrieved January 22, 2026.
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Application

Application Notes and Protocols for Click Chemistry Reactions Involving Propargyl Alcohols

Abstract This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals on the application of click chemistry reactions involving propargyl alcohols. With a focus o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals on the application of click chemistry reactions involving propargyl alcohols. With a focus on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this document provides an in-depth exploration of the reaction mechanisms, scientifically-grounded protocols, and critical insights into experimental design. By explaining the causality behind procedural steps and offering self-validating experimental systems, this guide aims to empower users to confidently and successfully employ propargyl alcohol-based click chemistry in their research endeavors, from basic bioconjugation to the synthesis of complex therapeutic agents.

Introduction: The Central Role of Propargyl Alcohol in Click Chemistry

The advent of "click chemistry" has transformed the landscape of chemical synthesis, bioconjugation, and materials science by providing a set of highly efficient, specific, and biocompatible reactions.[1][2] At the forefront of these powerful reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a near-perfect chemical ligation method.[3][4] The propargyl group (-CH₂C≡CH), with its terminal alkyne, is a key player in this reaction, offering a versatile and reactive handle for molecular assembly.[1]

Propargyl alcohol (HC≡CCH₂OH), as the simplest propargyl derivative, is a readily available and highly valuable building block. Its bifunctional nature, possessing both a terminal alkyne for the click reaction and a primary hydroxyl group for further functionalization, makes it an exceptionally versatile synthon in organic and medicinal chemistry.[5] This guide will delve into the practical application of propargyl alcohol and its derivatives in CuAAC reactions, providing both foundational knowledge and actionable protocols.

The Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne (like that in propargyl alcohol) and an azide, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is lauded for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for complex chemical synthesis and biological applications.[7][8]

Mechanism of Action

The catalytic cycle of CuAAC, as elucidated by Sharpless and Meldal, involves several key steps that underscore the importance of the copper(I) catalyst.[6][9]

  • Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne of the propargyl group. This coordination enhances the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate. This is a critical activation step.[6]

  • Coordination of the Azide: The azide-functionalized molecule then coordinates to the copper center of the acetylide intermediate.[6]

  • Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the coordinated azide, proceeding through a six-membered copper metallacycle intermediate.[6]

  • Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis, acquiring a proton from the solvent (often water or an alcohol), to release the stable 1,2,3-triazole product.[6]

  • Catalyst Regeneration: The release of the triazole product regenerates the Cu(I) catalyst, allowing it to participate in another catalytic cycle.[6]

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Propargyl_Alcohol R1-C≡CH (Propargyl Alcohol Derivative) Cu_Acetylide Copper(I) Acetylide Intermediate Propargyl_Alcohol->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst Azide R2-N3 (Azide) Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Triazole 1,4-Disubstituted Triazole Product Triazole->CuI Regenerates Catalyst Cu_Acetylide->Metallacycle + R2-N3 Metallacycle->Triazole Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Importance of Ligands

While the Cu(I) ion is the active catalyst, it is prone to oxidation to the inactive Cu(II) state.[10] Copper-chelating ligands are therefore crucial for:

  • Stabilizing Cu(I): Ligands protect the catalytic center from oxidation and disproportionation.[10]

  • Enhancing Reaction Rate: By maintaining a high concentration of the active catalyst, ligands significantly accelerate the cycloaddition.[10]

  • Increasing Biocompatibility: Ligands reduce the cytotoxicity of copper, enabling the use of CuAAC in living cells and with sensitive biomolecules.[10]

Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[10][11]

Experimental Protocols and Application Notes

The following protocols are designed to be robust and adaptable for a variety of applications. It is often beneficial to perform a small-scale test reaction with a model alkyne, such as propargyl alcohol itself, to ensure the efficiency of the CuAAC under your specific conditions before proceeding with valuable biomolecules.[12][13][14]

General Protocol for CuAAC Bioconjugation

This protocol describes a typical procedure for conjugating an azide-modified protein with a propargyl alcohol derivative.

Materials:

  • Azide-modified Protein (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

  • Propargyl Alcohol Derivative (e.g., a fluorescent dye with a propargyl linker, 10 mM stock in DMSO or water)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in deionized water)

  • Sodium Ascorbate solution (100 mM in deionized water, always freshly prepared )

  • THPTA ligand solution (50 mM in deionized water)[12]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography columns)

Protocol:

  • Reactant Preparation: In a microcentrifuge tube, combine the azide-modified protein solution with the propargyl alcohol derivative. A 10- to 20-fold molar excess of the alkyne derivative over the protein is a common starting point.[6]

  • Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use. Mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 ratio of copper to ligand is often used.[12] For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[12]

  • Reaction Initiation: Add the catalyst premix to the protein-alkyne mixture.

  • Reduction and Cycloaddition: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) form and initiate the click reaction. A final concentration of 5 mM sodium ascorbate is typical.[12]

  • Incubation: Gently mix the reaction components and incubate at room temperature for 1-4 hours. For sensitive biomolecules, incubation at 4°C overnight can be performed.[6]

  • Purification: Following incubation, purify the resulting conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[6]

  • Analysis: Confirm successful conjugation using analytical techniques like SDS-PAGE (which will show a molecular weight shift), mass spectrometry (for precise mass confirmation), or HPLC.[6]

Bioconjugation_Workflow A 1. Reactant Preparation (Azide-Protein + Propargyl Derivative) C 3. Reaction Assembly (Combine Reactants and Catalyst) A->C B 2. Catalyst Premix (CuSO4 + THPTA Ligand) B->C D 4. Initiation (Add Sodium Ascorbate) C->D E 5. Incubation (Room Temp, 1-4h) D->E F 6. Purification (e.g., SEC) E->F G 7. Analysis (SDS-PAGE, Mass Spec) F->G

Caption: A typical experimental workflow for bioconjugation using CuAAC.

Quantitative Data Summary for CuAAC Reactions

The efficiency of CuAAC reactions is consistently high, often leading to near-quantitative yields under optimized conditions.[6]

ParameterTypical Value/RangeConditionsNotes
Reaction Time 1 - 4 hoursRoom Temperature, Aqueous BufferCan be accelerated with ligands and higher reactant concentrations.[6]
Typical Yield > 90%Optimized ConditionsThe reaction is highly efficient.[6]
Optimal pH Range 7.0 - 8.5Aqueous Buffers (e.g., PBS)Robust across a range of physiological pH values.[6]
Required Cu(I) Concentration 50 - 250 µMIn vitro conjugationsLower concentrations are preferable for live-cell labeling to minimize toxicity.[6][14]
Ligand:Copper Ratio 5:1Aqueous bioconjugationsProtects biomolecules and enhances reaction rate.[12][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative

For applications where the presence of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[][16] SPAAC utilizes cyclooctynes, where ring strain accelerates the reaction with azides without the need for a metal catalyst.[] While propargyl alcohol itself is not a strained alkyne, it can be used to synthesize molecules that are then conjugated to strained alkynes for subsequent copper-free click reactions.

The key advantages of SPAAC include:

  • Biocompatibility: The absence of a toxic metal catalyst makes it ideal for in vivo applications.[][]

  • High Selectivity: The reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.[]

It is important to note that SPAAC reactions generally have slower kinetics compared to CuAAC, and the synthesis of strained alkynes can be more complex.[18]

Applications in Research and Drug Development

The versatility of propargyl alcohol-based click chemistry has led to its widespread adoption in numerous fields:

  • Antibody-Drug Conjugates (ADCs): Propargyl-containing linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[6]

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, these linkers can connect a protein-of-interest (POI) ligand to an E3 ligase ligand.[10]

  • Biomolecule Labeling: The attachment of fluorescent dyes, biotin, or other reporter tags to proteins, nucleic acids, or lipids for imaging and diagnostics is readily achieved.[6][19]

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for applications like biosensors or microarrays is facilitated by functionalizing the surface with an azide or alkyne and using a propargyl-containing linker.[6]

Troubleshooting and Expert Recommendations

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(II) formation)Always use freshly prepared sodium ascorbate. Ensure the ligand is present in sufficient excess.[12][13]
Biological substrate sequestering copperPerform a test reaction with a model alkyne like free propargyl alcohol. If successful, consider increasing the copper concentration for the actual experiment.[12]
Low Yields in Complex Media Competing reactions or catalyst inhibitionIncrease catalyst and ligand concentrations. Optimize reaction time and temperature.[20]
Product Instability Degradation of biomoleculesReduce incubation temperature (e.g., 4°C) and extend the reaction time. Ensure the pH of the reaction buffer is appropriate for the biomolecule's stability.

Conclusion

Propargyl alcohol and its derivatives are indispensable tools in the click chemistry toolbox. The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust, efficient, and versatile method for the covalent linkage of molecules, with broad applications in drug discovery, bioconjugation, and materials science. By understanding the underlying mechanism and adhering to optimized protocols, researchers can harness the power of this reaction to construct complex molecular architectures with precision and ease.

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]

  • Cenacchi, N., et al. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 25(23), 5698. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Hong, V., et al. (2011). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(42), 9885-9889. Retrieved from [Link]

  • Garcı́a, N., et al. (2011). Solvent- and ligand-induced switch of selectivity in gold(I)-catalyzed tandem reactions of 3-propargylindoles. Beilstein Journal of Organic Chemistry, 7, 783–791. Retrieved from [Link]

  • Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 805–815. Retrieved from [Link]

  • Díez-González, S., & Nolan, S. P. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(28), 5030-5050. Retrieved from [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Synthesis and Functionalization of Biomolecules via Click Chemistry. In Click Chemistry for Biotechnology and Materials Science (pp. 355-374). John Wiley & Sons, Ltd. Retrieved from [Link]

  • SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Copper click chemistry mechanism unravelled. Retrieved from [Link]

  • Houghtaling, J., et al. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of Organic Chemistry, 82(9), 4537–4553. Retrieved from [Link]

  • De, S., et al. (2021). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews, 121(18), 11451–11531. Retrieved from [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • van der Vlist, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PLoS One, 6(8), e23234. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 1-6. Retrieved from [Link]

  • Alonso, F., et al. (2015). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 20(9), 17348–17381. Retrieved from [Link]

  • University of Southampton. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. Retrieved from [Link]

  • Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(7), 2572-2583. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Chemistry – An Asian Journal, 18(23), e202300688. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Retrieved from [Link]

  • Patterson, D. M., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(17), 3343-3349. Retrieved from [Link]

  • da Silva, F. C., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30089–30098. Retrieved from [Link]

  • Wang, Y., et al. (2021). Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. Nature Communications, 12(1), 1-10. Retrieved from [Link]

  • Gody, G., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry – A European Journal, 27(16), 5057-5073. Retrieved from [Link]

  • ResearchGate. (n.d.). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2013). How can I perform click reaction of propagyl bromide and sodium azide?. Retrieved from [Link]

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Method

Application Notes and Protocols for 1-(3-Nitrophenyl)-2-propyn-1-ol in Medicinal Chemistry

Introduction: A Scaffold of Latent Potential In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Latent Potential

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The compound 1-(3-nitrophenyl)-2-propyn-1-ol presents itself as a compelling, albeit underexplored, starting point for medicinal chemistry campaigns. This molecule uniquely combines three key functional motifs, each conferring distinct and synergistic properties: a propargyl alcohol, a terminal alkyne, and a nitroaromatic ring.

The propargyl alcohol is a versatile functional group, serving as a precursor for a multitude of chemical transformations.[1][2] Its utility is well-documented in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1] The terminal alkyne is a particularly valuable handle for bioorthogonal chemistry, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[3][4] This reaction's high efficiency and specificity under mild, aqueous conditions make it an exceptional tool for drug conjugation, target identification, and the development of diagnostic probes.[5][6]

The nitroaromatic moiety, while often approached with caution due to potential toxicity, holds significant therapeutic precedent.[7][8] Nitroaromatic compounds are found in a range of approved drugs and are often employed as prodrugs that undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to release cytotoxic agents.[8][9][10] This targeted activation mechanism is a cornerstone of modern cancer and antimicrobial chemotherapy.[10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the synthesis, derivatization, and potential therapeutic applications of 1-(3-nitrophenyl)-2-propyn-1-ol. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the researcher to adapt and innovate upon these foundational methods.

PART 1: Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

The synthesis of the title compound is readily achieved via the alkynylation of 3-nitrobenzaldehyde, a commercially available starting material.[11] The following protocol describes a robust and scalable procedure.

Protocol 1: Synthesis via Alkynylation of 3-Nitrobenzaldehyde

This protocol is based on the well-established addition of a lithium acetylide to an aldehyde.[12][13]

Materials:

  • 3-Nitrobenzaldehyde

  • Ethynyltrimethylsilane

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon inlet

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL for a 50 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylide Formation: Slowly add ethynyltrimethylsilane (1.1 equivalents) to the cooled THF. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Aldehyde Addition: Dissolve 3-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the lithium acetylide solution at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected propargyl alcohol.

  • Desilylation: Dissolve the crude product in THF. Add TBAF solution (1.2 equivalents) and stir at room temperature for 1 hour. Monitor the reaction by TLC.

  • Final Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 1-(3-nitrophenyl)-2-propyn-1-ol as a solid.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Physical Appearance
1-(3-Nitrophenyl)-2-propyn-1-olC₉H₇NO₃177.1675-85%Pale yellow solid

PART 2: Derivatization Strategies for Library Synthesis

The true potential of 1-(3-nitrophenyl)-2-propyn-1-ol lies in its capacity for diversification. The alkyne and nitro functionalities provide orthogonal handles for a wide array of chemical transformations.

A. Leveraging the Terminal Alkyne: "Click Chemistry"

The terminal alkyne is primed for CuAAC reactions to generate 1,2,3-triazole derivatives. Triazoles are known to be excellent pharmacophores, often mimicking the properties of amide bonds while offering greater stability.

dot

G A 1-(3-Nitrophenyl)-2-propyn-1-ol C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) A->C B Organic Azide (R-N3) B->C D 1,4-disubstituted 1,2,3-Triazole Derivative C->D CuAAC 'Click' Reaction

Caption: CuAAC "Click" Reaction Workflow.

Protocol 2: Synthesis of a Triazole Library via CuAAC

Materials:

  • 1-(3-Nitrophenyl)-2-propyn-1-ol

  • A library of organic azides (e.g., benzyl azide, phenethyl azide, various substituted aryl azides)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent system

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a vial, dissolve 1-(3-nitrophenyl)-2-propyn-1-ol (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change and is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting triazole derivative by column chromatography or recrystallization.

B. Modifying the Nitro Group: Reduction to an Amine

The nitro group can be readily reduced to a primary amine, which opens up a vast array of subsequent derivatization possibilities, including amidation, sulfonylation, and reductive amination.

dot

G A 1-(3-Nitrophenyl)-2-propyn-1-ol B Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C) A->B C 1-(3-Aminophenyl)-2-propyn-1-ol B->C Nitro Reduction D Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) C->D E Amide or Sulfonamide Derivatives D->E Acylation/Sulfonylation

Caption: Nitro Reduction and Subsequent Derivatization.

Protocol 3: Reduction of the Nitro Group

Materials:

  • 1-(3-Nitrophenyl)-2-propyn-1-ol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve 1-(3-nitrophenyl)-2-propyn-1-ol (1.0 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add ethyl acetate and carefully basify the aqueous layer with saturated NaHCO₃ solution until the pH is ~8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting aniline derivative by column chromatography.

PART 3: Prospective Medicinal Chemistry Applications and Protocols

The structural features of 1-(3-nitrophenyl)-2-propyn-1-ol and its derivatives suggest several potential therapeutic applications.

A. Application as Hypoxia-Activated Anticancer Prodrugs

The nitroaromatic group is a well-known substrate for nitroreductase enzymes, which are often overexpressed in the hypoxic microenvironment of solid tumors.[8] This suggests that derivatives of 1-(3-nitrophenyl)-2-propyn-1-ol could be designed as hypoxia-activated prodrugs.

dot

G A 1-(3-Nitrophenyl) Derivative (Prodrug) B Nitroreductase (Hypoxic Tumor Cells) A->B Bioreduction C Reduced Intermediate (e.g., Hydroxylamine) B->C D Cytotoxic Metabolite C->D Rearrangement E DNA Damage & Cell Death D->E

Caption: Hypoxia-Activated Prodrug Mechanism.

Protocol 4: In Vitro Hypoxic Cytotoxicity Assay

Objective: To assess the selective cytotoxicity of test compounds under hypoxic versus normoxic conditions against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Hypoxia chamber (e.g., 1% O₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells, including a vehicle control (DMSO).

  • Incubation: Place one set of plates in a standard incubator (normoxia) and another set in a hypoxia chamber. Incubate for 48-72 hours.

  • Viability Assessment: After the incubation period, remove the plates and allow them to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for both normoxic and hypoxic conditions. Determine the IC₅₀ values and the hypoxia cytotoxicity ratio (IC₅₀ normoxia / IC₅₀ hypoxia).

Data Presentation:

Compound IC₅₀ Normoxia (µM) IC₅₀ Hypoxia (µM) Hypoxia Cytotoxicity Ratio
Compound X> 1005.2> 19.2
Doxorubicin0.50.80.625
B. Application in Antimicrobial Drug Discovery

Nitroaromatic compounds have a long history of use as antimicrobial agents.[10] The bioreduction of the nitro group can generate reactive nitrogen species that are toxic to bacteria and parasites.[10]

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow the bacterial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

1-(3-Nitrophenyl)-2-propyn-1-ol is a molecule rich in chemical handles that offer vast potential for the generation of diverse and biologically active compounds. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting point for medicinal chemistry programs targeting cancer, infectious diseases, and beyond. The protocols and strategies outlined in this document provide a solid foundation for researchers to unlock the therapeutic potential of this promising scaffold.

References

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  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. (2012). The Journal of Organic Chemistry, 77(14), 6145–6154. Retrieved January 21, 2026, from [Link]

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Application

Application Notes and Protocols: 1-(3-Nitrophenyl)-2-propyn-1-ol as a Versatile Building Block for the Synthesis of Bio-relevant Heterocyclic Compounds

Introduction: The Strategic Importance of 1-(3-Nitrophenyl)-2-propyn-1-ol in Heterocyclic Chemistry In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds rema...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-(3-Nitrophenyl)-2-propyn-1-ol in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of synthetic precursors, propargylic alcohols stand out for their inherent reactivity and versatility, enabling the construction of diverse molecular architectures.[1]

This document delineates the utility of a particularly valuable, yet underexplored, building block: 1-(3-nitrophenyl)-2-propyn-1-ol . The strategic incorporation of the 3-nitrophenyl group is of significant interest; nitroaromatic moieties are known to be present in a variety of biologically active molecules, contributing to their therapeutic effects through various mechanisms. The presence of this group can influence the electronic properties, binding interactions, and metabolic pathways of the parent molecule. Indeed, nitrophenyl-containing heterocycles have demonstrated a wide spectrum of bioactivities, including antibacterial, antifungal, and cytotoxic properties.[2][3][4][5][6][7][8] The propargyl alcohol functionality, on the other hand, provides a reactive handle for a multitude of cyclization strategies.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of 1-(3-nitrophenyl)-2-propyn-1-ol and its subsequent transformation into three key classes of five-membered heterocycles: pyrazoles, furans, and isoxazoles. The methodologies presented herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower the researcher in their synthetic endeavors.

Part 1: Synthesis of the Building Block: 1-(3-Nitrophenyl)-2-propyn-1-ol

The efficient synthesis of the starting material is paramount for any successful multi-step synthetic sequence. 1-(3-Nitrophenyl)-2-propyn-1-ol can be reliably prepared via the nucleophilic addition of an acetylide to 3-nitrobenzaldehyde. A common and effective method involves the in-situ generation of a Grignard reagent, followed by the introduction of acetylene gas to form ethynylmagnesium bromide, which then acts as the nucleophile.

Protocol 1: Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of similar propargylic alcohols.[9][10]

Objective: To synthesize 1-(3-nitrophenyl)-2-propyn-1-ol from 3-nitrobenzaldehyde and acetylene.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • 3-Nitrobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet, place magnesium turnings (1.2 eq).

    • Under an inert atmosphere, add a small volume of anhydrous THF.

    • Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF from the dropping funnel to initiate the formation of ethylmagnesium bromide.

    • Once the Grignard reaction is initiated (as evidenced by gentle reflux), add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Cool the solution to 0 °C and bubble purified acetylene gas through the solution for 1-2 hours to form a solution of ethynylmagnesium bromide.

  • Reaction with 3-Nitrobenzaldehyde:

    • To the freshly prepared solution of ethynylmagnesium bromide at 0 °C, add a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 1-(3-nitrophenyl)-2-propyn-1-ol as a solid.

Expected Outcome and Characterization: The product is expected as a pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

Part 2: Application in Heterocyclic Synthesis

The strategic placement of the hydroxyl and alkyne functionalities in 1-(3-nitrophenyl)-2-propyn-1-ol allows for a variety of cyclization reactions to form five-membered heterocyclic rings. The following protocols provide detailed methodologies for the synthesis of pyrazoles, furans, and isoxazoles.

Synthesis of 3-(3-Nitrophenyl)-1H-pyrazoles

Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][11][12] The synthesis of pyrazoles from propargylic alcohols can be achieved through a condensation reaction with hydrazine.

Causality of Experimental Choices: The reaction proceeds via an acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to the corresponding α,β-unsaturated ketone (enone), which is then trapped in situ by hydrazine in a cyclocondensation reaction.[13]

Pyrazole_Synthesis Start 1-(3-Nitrophenyl)-2-propyn-1-ol Enone α,β-Unsaturated Ketone (via Meyer-Schuster Rearrangement) Start->Enone Acid Catalyst (e.g., H+) Cyclization Cyclocondensation Enone->Cyclization Hydrazine Hydrazine (NH2NH2) Hydrazine->Cyclization Pyrazole 3-(3-Nitrophenyl)-1H-pyrazole Cyclization->Pyrazole

Caption: Workflow for the synthesis of 3-(3-nitrophenyl)-1H-pyrazole.

Protocol 2: One-Pot Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole

Objective: To synthesize 3-(3-nitrophenyl)-1H-pyrazole from 1-(3-nitrophenyl)-2-propyn-1-ol and hydrazine.

Materials:

  • 1-(3-Nitrophenyl)-2-propyn-1-ol

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (as catalyst)

  • Standard laboratory glassware

Experimental Procedure:

  • To a solution of 1-(3-nitrophenyl)-2-propyn-1-ol (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).

  • To this mixture, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue, and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(3-nitrophenyl)-1H-pyrazole.

Reagent/ParameterCondition/AmountPurpose
1-(3-Nitrophenyl)-2-propyn-1-ol1.0 eqStarting material
Hydrazine hydrate1.2 eqSource of the N-N unit for the pyrazole ring
EthanolSolventProvides a suitable reaction medium
Glacial Acetic Acid0.1 eqCatalyzes the Meyer-Schuster rearrangement
TemperatureRefluxTo drive the reaction to completion

Table 1: Key parameters for the synthesis of 3-(3-nitrophenyl)-1H-pyrazole.

Synthesis of 2-Substituted-4-(3-nitrophenyl)furans

Furans are another important class of heterocycles found in many natural products and pharmaceuticals.[14][15] Gold-catalyzed cyclization of propargylic alcohols is a powerful and mild method for the synthesis of substituted furans.[16][17][18]

Causality of Experimental Choices: Gold(I) catalysts are highly oxophilic and carbophilic, activating the alkyne moiety of the propargylic alcohol towards nucleophilic attack. This can lead to a cascade reaction involving rearrangement and cyclization to form the furan ring. In the presence of a 1,3-dicarbonyl compound, a sequential propargylation followed by cycloisomerization is a common pathway.[19]

Furan_Synthesis Start 1-(3-Nitrophenyl)-2-propyn-1-ol Intermediate Propargylated Intermediate Start->Intermediate Gold(I) Catalyst Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Cyclization Cycloisomerization Intermediate->Cyclization Gold(I) Catalyst Furan Substituted Furan Cyclization->Furan

Caption: Gold-catalyzed synthesis of substituted furans.

Protocol 3: Gold-Catalyzed Synthesis of a Substituted 4-(3-Nitrophenyl)furan

Objective: To synthesize a substituted furan from 1-(3-nitrophenyl)-2-propyn-1-ol and a 1,3-dicarbonyl compound.

Materials:

  • 1-(3-Nitrophenyl)-2-propyn-1-ol

  • Acetylacetone (or other 1,3-dicarbonyl compound)

  • Gold(I) chloride (AuCl) or other suitable gold catalyst

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Experimental Procedure:

  • To a flame-dried flask under an inert atmosphere, add 1-(3-nitrophenyl)-2-propyn-1-ol (1.0 eq) and the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in the anhydrous solvent.

  • Add the gold(I) catalyst (e.g., AuCl, 1-5 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the substituted furan.

Reagent/ParameterCondition/AmountPurpose
1-(3-Nitrophenyl)-2-propyn-1-ol1.0 eqStarting material
1,3-Dicarbonyl Compound1.1 eqNucleophile and source of atoms for the furan ring
Gold(I) Catalyst1-5 mol%Activates the alkyne for nucleophilic attack
Anhydrous Solvent---Provides a non-protic reaction medium
TemperatureRoom TemperatureMild reaction conditions

Table 2: Key parameters for the gold-catalyzed synthesis of substituted furans.

Synthesis of 5-(3-Nitrophenyl)isoxazoles

Isoxazoles are valuable heterocyclic scaffolds in drug discovery, with derivatives exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[9][20][21][22][23] A common route to isoxazoles involves the reaction of a three-carbon component with a source of the N-O unit, such as hydroxylamine.

Causality of Experimental Choices: Similar to pyrazole synthesis, this reaction can proceed through an in-situ generated α,β-unsaturated ketone from the propargylic alcohol, which then undergoes a cyclocondensation reaction with hydroxylamine.

Isoxazole_Synthesis Start 1-(3-Nitrophenyl)-2-propyn-1-ol Enone α,β-Unsaturated Ketone (via Meyer-Schuster Rearrangement) Start->Enone Acid Catalyst Cyclization Cyclocondensation Enone->Cyclization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Cyclization Isoxazole 5-(3-Nitrophenyl)isoxazole Cyclization->Isoxazole

Caption: General workflow for the synthesis of 5-(3-nitrophenyl)isoxazole.

Protocol 4: Synthesis of 5-(3-Nitrophenyl)isoxazole

Objective: To synthesize 5-(3-nitrophenyl)isoxazole from 1-(3-nitrophenyl)-2-propyn-1-ol.

Materials:

  • 1-(3-Nitrophenyl)-2-propyn-1-ol

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Standard laboratory glassware

Experimental Procedure:

  • In a round-bottom flask, dissolve 1-(3-nitrophenyl)-2-propyn-1-ol (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-(3-nitrophenyl)isoxazole.

Reagent/ParameterCondition/AmountPurpose
1-(3-Nitrophenyl)-2-propyn-1-ol1.0 eqStarting material
Hydroxylamine hydrochloride1.5 eqSource of the N-O unit for the isoxazole ring
Sodium acetate1.5 eqBase to liberate free hydroxylamine
Ethanol/WaterSolventProvides a suitable reaction medium
TemperatureRefluxTo facilitate the cyclocondensation reaction

Table 3: Key parameters for the synthesis of 5-(3-nitrophenyl)isoxazole.

Conclusion

1-(3-Nitrophenyl)-2-propyn-1-ol is a highly versatile and valuable building block for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols detailed in these application notes provide robust and adaptable methods for the preparation of pyrazoles, furans, and isoxazoles bearing the 3-nitrophenyl moiety. The strategic use of this precursor allows for the introduction of a key pharmacophore, opening avenues for the development of new therapeutic agents and functional materials. The underlying principles of the Meyer-Schuster rearrangement and gold-catalyzed cyclizations have been highlighted to provide a deeper understanding of the reaction mechanisms, empowering researchers to further explore the synthetic potential of this promising building block.

References

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022). AIP Conference Proceedings. [Link]

  • Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. (n.d.). Scholars Research Library.
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. (n.d.). DOI.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

  • Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. (n.d.).
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  • Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. (2015). PubMed. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. [Link]

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  • Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. (2013). Sciencemadness.org. [Link]

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  • Synthesis of 3‐nitrophenylpyrazole 3x. (n.d.).
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  • Gold(I)-Catalyzed Synthesis of Highly Substituted Furans. (n.d.). Sci-Hub.
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  • A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (n.d.).
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  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega. [Link]

  • Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. (n.d.).
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  • Antifungal activity of substituted nitrobenzenes and anilines. (n.d.). PubMed. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. (n.d.). Atlantis Press. [Link]

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Method

Application Notes and Protocols for Propargylic Substitution Reactions: A Guide to Experimental Setup and Optimization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Propargylic substitution reactions are a cornerstone of modern organic synthesis, enabling the construction of valuable carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Propargylic substitution reactions are a cornerstone of modern organic synthesis, enabling the construction of valuable carbon-carbon and carbon-heteroatom bonds. The resulting propargylated molecules are pivotal intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2] This guide provides an in-depth analysis of the experimental setup for these reactions, moving beyond simple step-by-step instructions to explain the causality behind critical experimental choices. We will explore catalyst selection, substrate and nucleophile scope, and the nuanced effects of solvents and temperature. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement and optimize propargylic substitution reactions in a laboratory setting.

Introduction: The Synthetic Power of the Propargyl Moiety

The propargyl group is a highly versatile functional handle in organic chemistry. Its alkyne unit can undergo a rich variety of subsequent transformations, making propargylic substitution a powerful strategy for building molecular complexity.[1] These reactions involve the displacement of a leaving group at a propargylic position by a nucleophile. While conceptually similar to the well-established allylic substitution, the propargylic counterpart presents unique challenges and opportunities, primarily related to regioselectivity due to the potential for tautomerization between propargyl and allenyl intermediates.[3]

Historically, stoichiometric methods like the Nicholas reaction were required, often involving harsh conditions and the use of toxic heavy metals like cobalt.[4][5] However, the last two decades have seen the development of highly efficient catalytic systems, employing a diverse range of transition metals and Lewis acids, that proceed under mild conditions with broad functional group tolerance.[4][6]

Mechanistic Underpinnings: Guiding Experimental Design

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. Propargylic substitutions primarily proceed through two distinct pathways, dictated by the choice of catalyst.

A. Lewis and Brønsted Acid Catalysis: The Carbocationic Pathway

Many reactions catalyzed by Lewis acids (e.g., FeCl₃, BF₃·Et₂O, Bi(OTf)₃) or Brønsted acids proceed through the formation of a stabilized propargylic cation intermediate.[4][7] The acid activates the propargylic alcohol (a common substrate), facilitating the departure of the hydroxyl group as a water molecule. This generates a resonance-stabilized carbocation that is susceptible to nucleophilic attack at either the propargylic or allenic position. The regiochemical outcome is often dependent on the specific substrates and reaction conditions.

G cluster_0 Lewis/Brønsted Acid Pathway Prop_OH Propargylic Alcohol Activated_Complex Activated Complex [R-C≡C-CH(R')-O-LA] Prop_OH->Activated_Complex + LA LA Lewis Acid (e.g., FeCl₃) Carbocation Propargyl/Allenyl Cation Intermediate Activated_Complex->Carbocation - H₂O H2O H₂O Product Substituted Product Carbocation->Product + Nu⁻ Nu Nucleophile (Nu⁻)

Caption: Lewis acid-catalyzed activation of a propargylic alcohol.

B. Transition Metal Catalysis: The Metal-Allenylidene Pathway

A significant breakthrough in the field was the discovery that transition metals, particularly ruthenium (Ru) and copper (Cu), can catalyze these reactions via the formation of a metal-allenylidene intermediate.[8][9] In this pathway, the metal catalyst coordinates to the alkyne and facilitates the dehydration of the propargylic alcohol to form a highly electrophilic allenylidene complex. The nucleophile then attacks the γ-carbon of this intermediate, affording the propargylic substitution product and regenerating the catalyst. This pathway is central to the development of modern asymmetric propargylic substitutions.

Critical Experimental Parameters: A Scientist's Decision Guide

The success of a propargylic substitution reaction hinges on the careful selection of several key parameters. Here, we dissect these choices and the rationale behind them.

A. Substrate and Leaving Group
  • Propargylic Alcohols: These are the most common and atom-economical substrates.[10] They are often activated in situ by the catalyst, generating water as the only byproduct.[11] This avoids the need for pre-functionalization, streamlining the synthetic sequence.

  • Propargylic Esters, Carbonates, and Halides: For certain catalyst systems, particularly some copper- and palladium-catalyzed reactions, pre-activated substrates are necessary.[1][12] Acetates (Ac), carbonates, and phosphates serve as excellent leaving groups. The choice can influence reactivity and, in asymmetric catalysis, enantioselectivity.[1]

B. Catalyst Selection

The choice of catalyst is the most critical decision and dictates the reaction mechanism and scope.

  • Lewis Acids (FeCl₃, Bi(OTf)₃, Ca(OTf)₂): These are often inexpensive, readily available, and effective for a wide range of nucleophiles.[4][11] They are excellent choices for proof-of-concept studies and large-scale synthesis where cost is a factor. FeCl₃, for instance, is a robust catalyst for forming new C-C, C-O, C-S, and C-N bonds.[11]

  • Transition Metals (Cu, Ru, Pd): These catalysts offer unique reactivity, particularly for asymmetric synthesis.[6]

    • Copper: Copper catalysis has become exceedingly popular, especially for asymmetric reactions.[4] A wide variety of chiral ligands can be paired with copper salts (e.g., CuClO₄, Cu(OTf)₂) to induce high levels of enantioselectivity.[1][9]

    • Ruthenium: Chiral thiolate-bridged diruthenium complexes were instrumental in the initial development of catalytic asymmetric propargylic substitution and remain highly effective.[3][8]

Catalyst SystemTypical SubstrateNucleophile ScopeKey AdvantagesReference
FeCl₃ Propargylic AlcoholsAromatics, Alcohols, Thiols, AllylsilanesInexpensive, robust, broad scope[7][11]
BF₃·Et₂O Propargylic AlcoholsEnamines, AromaticsEffective for specific cyclizations[4]
Ca(NTf₂)₂ Propargylic AlcoholsAllylsilanesMild conditions, no strong acids/bases needed[4]
Cu salts / Chiral Ligands Propargylic Acetates/CarbonatesEnamines, Amines, β-KetoestersHigh enantioselectivity, mild conditions[1][9]
Diruthenium Complexes Propargylic AlcoholsKetones (e.g., acetone)Pioneering asymmetric system[3][8]
Caption: Table 1: Comparison of Common Catalyst Systems for Propargylic Substitution.
C. Solvent Effects

Solvent choice can dramatically impact reaction yield and selectivity.

  • Non-Coordinating Solvents: Dichloromethane (DCM) is frequently the solvent of choice.[4] Its non-coordinating nature prevents it from competing with the substrate or nucleophile for binding to the catalyst, which is especially important for Lewis acid-catalyzed reactions.

  • Coordinating Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether can be detrimental, leading to incomplete conversion by coordinating to the metal center and deactivating the catalyst.[4]

  • Protic Solvents: In some specific cases, such as the copper-catalyzed substitution with enamines, a protic solvent like methanol (MeOH) was found to be uniquely effective, while other common solvents failed.[1] This highlights the importance of empirical solvent screening during reaction optimization.

SolventGeneral Effect on Lewis Acid CatalysisRationaleReference
Dichloromethane (DCM) Often OptimalNon-coordinating, good solubility for reagents[4]
Toluene Can be a substitute for DCMNon-coordinating, but may give slightly lower yields[4]
THF, Diethyl Ether Often DetrimentalLewis basicity leads to catalyst inhibition[4]
Acetonitrile (MeCN) VariableCan be effective, but may diminish yield vs. DCM[4][7]
Methanol (MeOH) Generally Avoided (except specific cases)Can act as a competing nucleophile. Required for some Cu-catalyzed reactions.[1]
Caption: Table 2: General Influence of Solvents on Propargylic Substitution Efficiency.
D. Temperature and Reaction Monitoring

Temperature is a critical lever for controlling reaction rate and, crucially, selectivity. Many reactions proceed smoothly at room temperature.[4] However, for less reactive substrates, heating may be necessary.[4] Conversely, in many asymmetric catalytic systems, lowering the temperature (e.g., to 0 °C or -15 °C) is essential for achieving high enantiomeric excess (ee).[1]

Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC system for these reactions might be a mixture of ethyl acetate and hexanes. Visualizing with a UV lamp and staining with potassium permanganate (which reacts with the alkyne) are effective methods.

Experimental Workflow and Protocols

A systematic approach is key to reproducible results. The following workflow outlines the general procedure, from setup to purification.

G Start Start: Reagent Preparation Setup Assemble Glassware (Oven-dried, under N₂/Ar if needed) Start->Setup Solvent Add Solvent and Substrate Setup->Solvent Cool Cool to Reaction Temp (e.g., 0 °C ice bath) Solvent->Cool Reagents Add Nucleophile & Catalyst (Sequentially) Cool->Reagents React Stir and Monitor (TLC, GC-MS) Reagents->React Quench Reaction Quench (e.g., sat. NaHCO₃) React->Quench Upon Completion Workup Aqueous Workup & Extraction Quench->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify End Characterization (NMR, MS) Purify->End

Caption: General experimental workflow for propargylic substitution.

Protocol 1: FeCl₃-Catalyzed Allylation of a Propargylic Alcohol

This protocol is adapted from the work of Zhan et al. and demonstrates a robust and general Lewis acid-catalyzed C-C bond formation.[7][11]

Materials:

  • 1-Phenylprop-2-yn-1-ol (Substrate)

  • Allyltrimethylsilane (Nucleophile)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • TLC plates and chamber

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Step-by-Step Procedure:

  • Setup: To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add 1-phenylprop-2-yn-1-ol (1.0 mmol, 132 mg).

  • Dissolution: Add anhydrous acetonitrile (2.0 mL) and stir until the alcohol is fully dissolved.

  • Addition of Nucleophile: Add allyltrimethylsilane (3.0 mmol, 0.48 mL) to the solution via syringe.

  • Catalyst Addition & Reaction: Add anhydrous FeCl₃ (0.05 mmol, 8 mg) in one portion. The solution may change color. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes). The starting material should be consumed within 2 hours.

  • Quench: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1,5-enyne product.

Protocol 2: Asymmetric Copper-Catalyzed Substitution with an Enamine

This protocol is based on the enantioselective method developed by Gu and coworkers for the synthesis of chiral β-ethynyl-substituted ketones.[1]

Materials:

  • Propargylic acetate (Substrate, e.g., 1-phenylprop-2-yn-1-yl acetate)

  • Enamine (Nucleophile, e.g., 1-(1-phenylvinyl)pyrrolidine)

  • Copper(I) perchlorate tetrakis(acetonitrile) complex (CuClO₄·(MeCN)₄)

  • Chiral Ligand (e.g., (R)-Cl-MeO-BIPHEP)

  • Diisopropylethylamine (DIPEA) (Base)

  • Anhydrous Methanol (MeOH)

  • Solvents for workup and purification

Equipment:

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Nitrogen/argon manifold

  • Syringes for liquid transfer

  • Magnetic stir plate and cryocooler or suitable cooling bath (-5 °C)

  • Equipment for workup and purification as in Protocol 1

  • Chiral HPLC for determining enantiomeric excess

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under nitrogen, combine CuClO₄·(MeCN)₄ (0.05 mmol) and the chiral ligand (0.05 mmol). Add anhydrous MeOH (1.0 mL) and stir for 20 minutes at room temperature to form the catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -5 °C using a cooling bath.

  • Sequential Addition: To the cooled catalyst solution, add the enamine (2.0 mmol), the propargylic acetate (1.0 mmol), and DIPEA (4.0 mmol) sequentially via syringe.

  • Reaction: Stir the mixture at -5 °C and monitor its progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the chiral β-ethynyl-substituted ketone.

  • Analysis: Determine the enantiomeric excess of the product by analysis on a chiral stationary phase HPLC.

Safety Precautions

  • Reagents: Always handle reagents in a well-ventilated fume hood. Lewis acids like FeCl₃ are corrosive and moisture-sensitive. Propargylic compounds can be unstable; avoid excessive heating.

  • Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

The catalytic propargylic substitution reaction is a powerful and versatile tool for modern organic synthesis. By understanding the underlying mechanisms and the critical role of each experimental parameter—from catalyst and substrate to solvent and temperature—researchers can effectively harness this reaction to build complex molecular architectures. The protocols provided herein serve as a validated starting point for exploration, enabling scientists in academic and industrial settings to confidently apply these methods to their synthetic challenges.

References

  • ResearchGate. (n.d.). Propargylic substitution described herein. [Download Scientific Diagram].
  • Yadav, J. S., & Reddy, P. N. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(3), 12345-12378.
  • Zhan, Z.-P., Yu, J.-L., Liu, H.-J., Cui, Y.-Y., Yang, R.-F., & Li, J.-P. (2006). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry, 71(21), 8298–8301.
  • Nishibayashi, Y., et al. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega, 7(41), 36805–36813.
  • Gu, Q., et al. (2010). Asymmetric Copper-Catalyzed Propargylic Substitution Reaction of Propargylic Acetates with Enamines. Organic Letters, 12(8), 1844–1847.
  • Gámez, J. A., & Ramón, D. J. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3245.
  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by propargylic substitution (propargylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Organotungsten chemistry.
  • Nishibayashi, Y., et al. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. PubMed Central, PMCID: PMC9583151.
  • Miyake, Y., Uemura, S., & Nishibayashi, Y. (2010). Catalytic Propargylic Substitution Reactions.
  • Li, X. (2019). Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermediates.
  • Yadav, J. S., & Reddy, P. N. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing.
  • Wikipedia. (n.d.). Alcohol (chemistry).
  • Hu, F., et al. (2021). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters, 23(15), 5987–5992.
  • Jacobs, T. L., & Macomber, R. S. (1969). Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. Journal of the American Chemical Society, 91(17), 4824–4837.

Sources

Application

Application Notes & Protocols: High-Throughput Screening of 1-(3-Nitrophenyl)-2-propyn-1-ol Derivatives for Antibacterial and Antioxidant Properties

Introduction: The Rationale for Screening Nitrophenyl Propargyl Alcohols The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with therapeutic potential.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Nitrophenyl Propargyl Alcohols

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with therapeutic potential.[1][2] The family of 1-(3-Nitrophenyl)-2-propyn-1-ol derivatives presents a compelling starting point for such investigations. This class of compounds strategically combines two pharmacologically significant moieties: a nitroaromatic ring and a propargyl alcohol.

The nitro group is a well-established pharmacophore in medicinal chemistry, present in drugs like metronidazole and chloramphenicol.[3] Its biological activity is often attributed to its ability to undergo intracellular reduction, particularly in anaerobic or microaerophilic environments, to produce cytotoxic nitroso and superoxide radical anions.[3][4] These reactive species can covalently bind to and disrupt essential biomolecules like DNA, leading to cell death.[3]

Simultaneously, the propargyl functional group is a versatile building block in organic synthesis and has been incorporated into various bioactive molecules.[5][6] Propargylamine derivatives, for instance, have demonstrated notable antioxidant properties, specifically in scavenging peroxynitrite radicals.[7][8] The combination of these two moieties in a single scaffold suggests a potential for dual-action compounds or compounds with synergistic bioactivity.

These application notes provide robust, field-proven protocols for the systematic screening of 1-(3-Nitrophenyl)-2-propyn-1-ol derivatives to comprehensively evaluate their antibacterial and antioxidant capacities. The methodologies are designed for clarity, reproducibility, and adaptability in a drug discovery research setting.

Antibacterial Activity Screening

The primary objective is to determine the potency of the synthesized derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Principle of the Broth Microdilution Assay

This method involves challenging a standardized bacterial suspension with serial dilutions of the test compounds in a liquid growth medium.[9] Following incubation, the wells of the microtiter plate are visually assessed for turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit bacterial proliferation. This technique is highly amenable to high-throughput screening (HTS) and provides quantitative data on the bacteriostatic potential of a compound.[1][9]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Prepare Compound Stock Solutions (e.g., 10 mg/mL in DMSO) D Inoculate Wells with Standardized Bacteria A->D C Serial Dilute Compounds in 96-Well Plate B->C C->D E Incubate Plates (37°C for 18-24h) D->E F Visually Inspect for Turbidity or use Plate Reader (OD600) E->F G Determine MIC Value (Lowest Clear Well Concentration) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution

Materials and Reagents:

  • Test derivatives of 1-(3-Nitrophenyl)-2-propyn-1-ol

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the desired bacterial strain.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Plate Preparation:

    • Prepare a 1 mg/mL (or 10 mM) stock solution of each test derivative in sterile DMSO.

    • In a 96-well plate ("compound plate"), perform a 2-fold serial dilution of each compound. For example, add 100 µL of CAMHB to wells 2-10. Add 200 µL of a starting compound concentration (e.g., 256 µg/mL in CAMHB with 2% DMSO) to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 10.

    • Well 11 should be a growth control (CAMHB + inoculum, no compound).

    • Well 12 should be a sterility control (CAMHB only).

    • Prepare a separate dilution series for the positive control antibiotic.

  • Inoculation and Incubation:

    • Transfer 50 µL of the final bacterial inoculum (from Step 1) into each well of the compound plate (wells 1-11), resulting in a final volume of 150 µL per well. The final test concentrations will now be appropriately diluted.

    • Seal the plate with a breathable membrane or lid.

    • Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth control in well 11.

    • The sterility control (well 12) should remain clear.

    • Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Presentation and Interpretation

Results should be summarized in a table, allowing for direct comparison of the activity of different derivatives against various bacterial strains.

Table 1: Example MIC Data for 1-(3-Nitrophenyl)-2-propyn-1-ol Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NPP-01 -H (Parent)128>256
NPP-02 -CH₃64128
NPP-03 -Cl3264
NPP-04 -OCH₃128>256
Ciprofloxacin (Control)0.50.25

Expert Insight: The nitro group's reduction is crucial for the activity of many nitroaromatic antimicrobials.[3] Therefore, it is advisable to also test the compounds under anaerobic or microaerophilic conditions, as this can significantly enhance their potency against certain bacteria.[4] Furthermore, a lack of correlation between antioxidant properties and antibacterial activity may suggest a different primary mode of action.[10]

Antioxidant Activity Screening

Oxidative stress is implicated in numerous pathologies, making the identification of novel antioxidants a key therapeutic strategy. The antioxidant capacity of the test derivatives will be evaluated using two complementary and widely adopted spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11][12]

Principle of Radical Scavenging Assays
  • DPPH Assay: This assay utilizes the stable free radical DPPH•, which has a deep violet color and a maximum absorbance around 517 nm.[12] When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to the pale yellow hydrazine (DPPH-H).[11] The resulting decrease in absorbance is proportional to the radical scavenging activity of the compound.[12]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). An antioxidant present in the sample reduces the ABTS•+, returning it to its colorless neutral form.[11] The reduction in absorbance at ~734 nm is measured to quantify antioxidant activity. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Workflow for Antioxidant Assays

Antioxidant_Workflow cluster_reagent Reagent Preparation cluster_reaction Reaction & Measurement cluster_calc Calculation A Prepare Radical Solution (DPPH or ABTS•+) B Prepare Compound Stock & Serial Dilutions D Add Radical Solution to all wells A->D C Add Compound Dilutions to 96-Well Plate B->C C->D E Incubate in Dark (e.g., 30 minutes) D->E F Measure Absorbance (517nm for DPPH, 734nm for ABTS) E->F G Calculate % Inhibition for each concentration F->G H Plot % Inhibition vs. Concentration & Determine IC50 Value G->H

Sources

Method

The Strategic Role of 1-(3-Nitrophenyl)-2-propyn-1-ol in the Synthesis of Novel Anti-Inflammatory Pyrazolone Agents

Introduction: The Imperative for Novel Anti-Inflammatory Scaffolds The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, necessit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Inflammatory Scaffolds

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, necessitates the continuous development of novel and effective anti-inflammatory agents.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2] This has spurred research into selective COX-2 inhibitors, which offer a more targeted therapeutic approach.[3][4] Within this context, heterocyclic compounds, particularly those based on the pyrazole scaffold, have emerged as a pharmacologically significant class, with celecoxib being a prominent example of a selective COX-2 inhibitor.[5][6]

This guide elucidates the pivotal role of 1-(3-Nitrophenyl)-2-propyn-1-ol as a versatile starting material for the synthesis of potent anti-inflammatory agents. We will explore its conversion into a key β-keto ester intermediate and the subsequent cyclization to form a 5-(3-nitrophenyl)-substituted pyrazolone. This document provides detailed synthetic protocols, mechanistic insights into the anti-inflammatory action, and the necessary characterization data for researchers and drug development professionals.

The Synthetic Keystone: 1-(3-Nitrophenyl)-2-propyn-1-ol

1-(3-Nitrophenyl)-2-propyn-1-ol is a propargyl alcohol distinguished by two key functional moieties that render it an excellent precursor for heterocyclic synthesis:

  • The Propargyl Alcohol Group: The terminal alkyne and the adjacent secondary alcohol provide multiple avenues for chemical transformation. The triple bond is an ideal electrophile for cycloaddition reactions or can be hydrated to form a ketone, a critical step in the formation of β-keto esters.

  • The 3-Nitrophenyl Group: The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and its derivatives. This moiety is often found in biologically active compounds and can play a crucial role in receptor binding and modulating the pharmacokinetic profile of the final drug candidate.[1]

The strategic transformation of this starting material into a pyrazolone scaffold is a prime example of its utility in medicinal chemistry.

Synthetic Strategy: From Propargyl Alcohol to Pyrazolone

The most robust and well-established pathway from a propargyl alcohol to a pyrazolone involves a two-step process:

  • Oxidation/Hydration: Conversion of the propargyl alcohol to the corresponding β-keto ester. This is a critical transformation that sets up the 1,3-dicarbonyl system required for pyrazolone formation.

  • Knorr Pyrazole Synthesis: The cyclocondensation of the resulting β-keto ester with hydrazine or its derivatives. This classic reaction provides a direct and efficient route to the pyrazolone ring system.[7][8][9]

The following diagram illustrates this high-level synthetic workflow.

G A 1-(3-Nitrophenyl)-2-propyn-1-ol B Intermediate: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (β-Keto Ester) A->B Oxidation/Hydration C Final Product: 5-(3-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (Anti-inflammatory Agent) B->C Knorr Pyrazole Synthesis (Hydrazine Cyclocondensation)

Caption: High-level workflow for pyrazolone synthesis.

Detailed Application Protocols

Protocol 1: Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Rationale: This protocol describes the oxidation of the secondary alcohol and hydration of the alkyne in 1-(3-Nitrophenyl)-2-propyn-1-ol to form the corresponding β-keto ester. This intermediate is the direct precursor for the subsequent cyclization reaction.

Materials:

  • 1-(3-Nitrophenyl)-2-propyn-1-ol

  • Mercury(II) sulfate (HgSO₄)

  • Sulfuric acid (H₂SO₄)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-(3-Nitrophenyl)-2-propyn-1-ol (10 mmol) in 50 mL of absolute ethanol, add a catalytic amount of mercury(II) sulfate (0.2 mmol).

  • Slowly add 5 mL of 10% aqueous sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-(3-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Rationale: This protocol utilizes the Knorr pyrazole synthesis, a reliable cyclocondensation reaction, to form the target pyrazolone ring.[8] The β-keto ester from Protocol 1 reacts with hydrazine hydrate, where the more nucleophilic nitrogen of hydrazine attacks the ketone, followed by an intramolecular cyclization at the ester group to form the stable five-membered heterocyclic ring.[7][9]

Materials:

  • Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • In a 50-mL round-bottom flask, combine ethyl 3-(3-nitrophenyl)-3-oxopropanoate (5 mmol) and hydrazine hydrate (10 mmol, 2 equivalents).

  • Add 15 mL of 1-propanol as the solvent, followed by 5 drops of glacial acetic acid to catalyze the reaction.[7]

  • Add a magnetic stir bar and heat the mixture to reflux (approximately 100°C) with stirring for 2 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexanes) until the β-keto ester spot disappears.[7]

  • Once the reaction is complete, and while the solution is still hot, slowly add 20 mL of deionized water to the stirring mixture to precipitate the product.[7]

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and then a small amount of cold ethanol.

  • Dry the product, 5-(3-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, in a vacuum oven.

Product Characterization and Validation

To confirm the successful synthesis and purity of the final product, the following analytical techniques are essential. The expected data, based on structurally similar compounds, are provided for validation.[10][11][12][13][14]

Technique Expected Observations for 5-(3-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
¹H NMR Signals corresponding to the aromatic protons on the nitrophenyl ring (typically in the δ 7.5-8.5 ppm range), a singlet for the pyrazole C4-H (around δ 6.0-6.5 ppm), and broad signals for the two N-H protons.
¹³C NMR Aromatic carbon signals (δ 120-150 ppm), a signal for the pyrazole C=O (or enol C-O) around δ 160 ppm, and signals for the other two pyrazole ring carbons (C3 and C5).[11]
IR Spectroscopy Characteristic peaks for N-H stretching (broad, ~3200 cm⁻¹), C=O stretching (~1680-1700 cm⁻¹), C=N stretching (~1640 cm⁻¹), and strong peaks for the nitro group (NO₂) asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹).
Mass Spec (HRMS) The calculated molecular weight for C₉H₇N₃O₃ should match the observed mass of the molecular ion peak [M+H]⁺.

Mechanism of Anti-Inflammatory Action: COX-2 Inhibition

Pyrazolone derivatives are well-documented inhibitors of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3][15] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins (like PGE₂), which are key mediators of pain, fever, and inflammation.[16]

The anti-inflammatory efficacy of 5-(3-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is predicated on its ability to selectively bind to the active site of the COX-2 enzyme. Docking studies of similar pyrazole-based inhibitors reveal that key interactions within the COX-2 active site are responsible for their inhibitory activity.[17] A crucial interaction often involves the formation of hydrogen bonds with specific amino acid residues, such as Arginine (Arg) 513 and Histidine (His) 90, located in a side pocket of the COX-2 active site that is not as accessible in the COX-1 isoform.[16][17] This structural difference is the basis for selective inhibition.

The following diagram illustrates the inflammatory cascade and the point of intervention by the synthesized pyrazolone agent.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) AA Arachidonic Acid PLA2->AA cleaves to release COX2 COX-2 Enzyme AA->COX2 substrate for PGs Prostaglandins (e.g., PGE₂) COX2->PGs converts to Inflammation Pain, Fever, Inflammation PGs->Inflammation mediate Agent 5-(3-Nitrophenyl)pyrazolone Agent->COX2 INHIBITS Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Stimulus->PLA2 activates

Caption: Inhibition of the COX-2 inflammatory pathway.

Protocol 3: In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Rationale: The carrageenan-induced paw edema model is a standard and widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[11][12][18] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Materials:

  • Male Wistar rats (180-200g)

  • 5-(3-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (Test Compound)

  • Diclofenac sodium or Indomethacin (Standard Drug)

  • 1% Carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Divide the rats into at least three groups (n=6 per group): Control (Vehicle), Standard Drug, and Test Compound.

  • Fast the animals overnight before the experiment but allow free access to water.

  • Administer the vehicle, standard drug (e.g., 10 mg/kg), and the test compound (at various doses, e.g., 25, 50 mg/kg) orally via gavage.

  • One hour after drug administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

The results should be tabulated to show the mean paw volume at each time point and the calculated percentage of edema inhibition.

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Edema Inhibition
Control (Vehicle)-Value0%
Standard Drug10ValueValue
Test Compound25ValueValue
Test Compound50ValueValue

Conclusion

1-(3-Nitrophenyl)-2-propyn-1-ol serves as a highly effective and strategic precursor for the synthesis of 5-(3-nitrophenyl)-substituted pyrazolones, a class of compounds with significant potential as anti-inflammatory agents. The synthetic route via a β-keto ester intermediate followed by Knorr cyclization is efficient and robust. The resulting pyrazolones are expected to exert their anti-inflammatory effects through the targeted inhibition of the COX-2 enzyme, offering a promising avenue for the development of safer and more selective anti-inflammatory therapies. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and evaluate these promising therapeutic candidates.

References

  • MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

  • Hindawi. (2014). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

  • Ghandil, A. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

  • Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • Gomha, S. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Zhang, L., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Biomedicine & Pharmacotherapy. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

  • Abdel-Mottaleb, Y. N., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Gokhale, S. B., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

  • International Journal of ChemTech Research. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • MDPI. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. Retrieved from [Link]

  • International Journal of Drug Development and Research. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2011). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Retrieved from [Link]

  • MDPI. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

Welcome to the technical support center for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Section 1: Reaction Overview and Mechanism

The synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol is a classic example of nucleophilic addition to a carbonyl group. The most direct and widely employed method involves the reaction of an acetylide nucleophile with 3-nitrobenzaldehyde.[1][2] This process, often facilitated by an organometallic reagent such as a Grignard reagent, forms the core of this transformation.

The fundamental mechanism involves the deprotonation of a terminal alkyne to form a potent acetylide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting intermediate is a magnesium alkoxide salt, which upon aqueous workup, is protonated to yield the desired propargyl alcohol product.[3]

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Were all glassware and solvents rigorously dried? start->q1 fix1 Action: Flame-dry glassware. Use anhydrous solvent. q1->fix1 a1_no q2 Was the reaction run under a positive inert atmosphere? q1->q2 a1_yes a1_yes Yes a1_no No fix2 Action: Ensure a proper N2/Ar setup with positive pressure. q2->fix2 a2_no q3 Was the aldehyde pure? (No carboxylic acid) q2->q3 a2_yes a2_yes Yes a2_no No fix3 Action: Purify aldehyde (e.g., recrystallization) before use. q3->fix3 a3_no q4 Was temperature controlled during aldehyde addition (0 °C)? q3->q4 a3_yes a3_yes Yes a3_no No fix4 Action: Use an ice bath and add the aldehyde solution dropwise. q4->fix4 a4_no end_node If all conditions were met, consider reagent stoichiometry or alternative synthetic routes. q4->end_node a4_yes a4_yes Yes a4_no No

Caption: A decision workflow for troubleshooting low reaction yields.

Problem 2: Complex Byproduct Mixture

Q: My crude product analysis (TLC, NMR) shows multiple spots/peaks. What are the likely side reactions?

A: A complex crude mixture indicates that side reactions may be competing with the desired nucleophilic addition.

  • Glaser Coupling: In the presence of oxygen, acetylides can undergo oxidative homocoupling to form diynes (in this case, 1,4-di(3-nitrophenyl)-1,3-butadiyne). This reinforces the critical need for maintaining a strict inert atmosphere throughout the reaction.

  • Unreacted Starting Material: The presence of significant unreacted 3-nitrobenzaldehyde suggests insufficient active nucleophile. This could be due to quenching (see Problem 1) or using a substoichiometric amount of the acetylide reagent.

  • Benzoin-type Products: While less common under these conditions, self-condensation of the aldehyde can occur, particularly if the reaction conditions inadvertently become basic in a way that doesn't involve the Grignard reagent.

Problem 3: Difficulties During Work-up and Purification

Q: I am struggling to isolate my product. It is a persistent oil and will not crystallize.

A: Propargyl alcohols can often be oils or low-melting solids, making purification challenging. The phenomenon of "oiling out" during recrystallization is a common issue. [4]

  • Work-up Procedure: The reaction must be carefully quenched. A slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and preferred method. [3]Quenching with strong acid can lead to side reactions at the propargylic position.

  • Purification Strategy:

    • Column Chromatography: This is often the most reliable method for purifying propargyl alcohols that are difficult to crystallize. A silica gel column using a gradient of ethyl acetate in hexanes or petroleum ether is typically effective. [3] * Recrystallization Troubleshooting: If you are attempting recrystallization and the product "oils out," it means the solute is coming out of solution above its melting point. [4] 1. Re-dissolve: Reheat the solution until the oil fully redissolves. 2. Add Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation. 3. Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before moving to an ice bath. Insulating the flask can help. [4] 4. Induce Crystallization: If no crystals form in the cooled solution, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure product. [4]

Section 3: Frequently Asked Questions (FAQs)

Q: How critical is the stoichiometry of the acetylide reagent? A: It is highly critical. A molar excess of the acetylide (typically 1.5 to 3 equivalents) is often used to ensure complete consumption of the aldehyde, especially if there is any uncertainty about moisture in the system. [3] Q: Can I use a different acetylide source, like lithium acetylide? A: Yes, other organometallic acetylides can be used. Lithium acetylide, often prepared from n-butyllithium and acetylene, is also a potent nucleophile for this transformation. The choice often depends on reagent availability and laboratory preference.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure, showing the characteristic peaks for the aromatic, carbinol (CH-OH), and alkynyl protons and carbons.

  • FTIR Spectroscopy: Will show a characteristic broad O-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100-2200 cm⁻¹, often weak), and strong N-O stretches for the nitro group (~1530 and 1350 cm⁻¹).

  • Melting Point: If the product can be crystallized, a sharp melting point is a good indicator of purity.

Section 4: Optimized Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar propargyl alcohols and serves as a validated starting point. [3]

Reagent Table
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Magnesium Turnings24.31518 mg21.32.26
n-Butyl Chloride92.572.23 mL21.32.26
Acetylene Gas26.04BubbledExcess-
3-Nitrobenzaldehyde151.121.42 g9.41.0
Anhydrous THF-~50 mL--
Step-by-Step Methodology
  • Apparatus Setup: Assemble a two-necked, round-bottomed flask, fitted with a reflux condenser and a gas inlet, under an atmosphere of dry Argon or Nitrogen. Flame-dry the entire apparatus and allow it to cool to room temperature under the inert atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (518 mg) in the flask. Add anhydrous THF (30 mL) and a small crystal of iodine. Add a small portion of n-butyl chloride (2.23 mL total) dropwise to initiate the reaction. Once initiated, add the remaining n-butyl chloride at a rate that maintains a gentle reflux. Continue stirring until all the magnesium has been consumed.

  • Acetylide Formation: Cool the resulting Grignard solution to 0 °C in an ice bath. Bubble acetylene gas through the solution for approximately 15-20 minutes to form ethynylmagnesium chloride/bromide. [3]4. Aldehyde Addition: Dissolve 3-nitrobenzaldehyde (1.42 g) in anhydrous THF (20 mL). Add this solution dropwise to the cold acetylide solution over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 6 hours or until TLC analysis indicates complete consumption of the aldehyde. [3]6. Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by silica gel column chromatography, eluting with a gradient of 10-30% ethyl acetate in petroleum ether, to afford the pure 1-(3-Nitrophenyl)-2-propyn-1-ol. [3]

References

  • Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Organic Chemistry Portal. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]

  • Al-Harrasi, A., et al. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). [Link]

  • Al-Harrasi, A., et al. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(4), 817. [Link]

  • Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. [Link]

  • LookChem. 3-(4-Nitrophenyl)prop-2-yn-1-ol. [Link]

  • Chegg.com. (2020). Solved Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

  • Brainly. (2022). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • PubChem. 1,1,3-Triphenyl-2-propyn-1-ol. [Link]

  • ResearchGate. Propargylic substitution reactions of 1,3-diphenyl-2-propyn-1-ol with... [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Nitrophenyl)-2-propyn-1-ol

Welcome to the technical support center for the purification of 1-(3-Nitrophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-Nitrophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile chiral building block. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical, evidence-based solutions to streamline your experimental workflow.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of 1-(3-Nitrophenyl)-2-propyn-1-ol that influence its behavior during isolation.

PropertyValueImplication for Purification
Molecular Weight 177.16 g/mol Standard molecular weight for typical purification techniques.
Polarity HighThe presence of a hydroxyl (-OH) and a nitro (-NO2) group makes the molecule quite polar. This dictates the choice of chromatographic stationary and mobile phases.
Chirality Exists as a racemic mixtureThe hydroxyl-bearing carbon is a stereocenter. Purification methods must be chosen to avoid racemization if a single enantiomer is desired.
Thermal Stability ModeratePropargyl alcohols can be susceptible to thermal decomposition.[1] Purification steps should ideally be conducted at or below room temperature.
Chemical Stability Sensitive to strong acids and basesThe propargyl alcohol moiety can undergo rearrangement or elimination under harsh pH conditions.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-(3-Nitrophenyl)-2-propyn-1-ol in a question-and-answer format.

A. Column Chromatography

Question 1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

Answer: Tailing on silica gel is a common issue for polar compounds like 1-(3-Nitrophenyl)-2-propyn-1-ol and is often due to strong interactions between the hydroxyl and nitro groups with the acidic silanol groups of the stationary phase.

Causality and Solution Workflow:

Caption: Troubleshooting workflow for peak tailing in column chromatography.

  • Detailed Protocol for Mobile Phase Modification:

    • Initial Eluent System: A common starting point for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.

    • Adding a Modifier: To your chosen eluent system (e.g., 70:30 Hexanes:Ethyl Acetate), add a small amount of a polar modifier.

      • For acidic tailing: Add 1% triethylamine (NEt₃) to the mobile phase. The basic amine will compete with your compound for the acidic silanol binding sites, reducing tailing.

      • For basic tailing (less common for this molecule): Add 1% acetic acid (AcOH).

    • Monitor with TLC: Before running the column, test the modified eluent system with thin-layer chromatography (TLC) to ensure the desired separation is maintained.

Question 2: I am having trouble separating my product from the unreacted 3-nitrobenzaldehyde. How can I improve the resolution?

Answer: 3-Nitrobenzaldehyde is a common impurity if the reaction has not gone to completion. While both are polar, their differing functionalities allow for chromatographic separation.

Improving Separation Resolution:

Caption: Strategies for improving chromatographic resolution.

  • Step-by-Step Gradient Elution Protocol:

    • Column Packing: Pack a silica gel column with an initial low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your initial mobile phase and load it onto the column.

    • Gradient Elution:

      • Start eluting with the initial mobile phase.

      • Gradually increase the percentage of ethyl acetate in increments of 5-10%. For example, run 2-3 column volumes of each of the following mixtures: 95:5, 90:10, 85:15, and so on.

      • Collect fractions and monitor by TLC to identify the fractions containing your pure product. The less polar aldehyde should elute before the more polar alcohol.

B. Crystallization

Question 3: My purified product is an oil and will not crystallize. What can I do?

Answer: The presence of even small amounts of impurities can inhibit crystallization. If your product appears pure by TLC and still oils out, the issue may be with the solvent system or nucleation.

Troubleshooting Crystallization:

ProblemPotential CauseSuggested Solution
Oiling Out Solvent is too good (product is too soluble) or cooling is too rapid.Try a different solvent system. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider a binary solvent system (e.g., ethanol/water, dichloromethane/hexanes). Allow the solution to cool slowly to room temperature, then place it in a refrigerator.
No Crystals Form Solution is not supersaturated or there are no nucleation sites.Concentrate the solution by slowly evaporating the solvent. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal of the pure compound if available.
  • Recommended Recrystallization Protocol:

    • Dissolve the crude or semi-pure solid in a minimum amount of a hot solvent mixture, such as ethanol with a small amount of dimethylformamide (e.g., 9:1 ethanol:DMF).[2]

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • If crystals do not form, try adding a co-solvent in which the compound is insoluble (e.g., cold water or hexanes) dropwise until the solution becomes slightly cloudy.

    • Allow the flask to stand undisturbed at room temperature, and then in a refrigerator, to allow for complete crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

C. Racemization

Question 4: I am concerned about racemization during purification. What conditions should I avoid?

Answer: Racemization of chiral secondary alcohols can occur, particularly under conditions that promote the formation of a carbocation or an enolate-like intermediate at the stereocenter. While direct evidence for this specific molecule is limited, general principles of organic chemistry suggest avoiding certain conditions.

Conditions to Minimize Racemization:

  • Avoid Strong Acids and Bases: Both acidic and basic conditions can potentially lead to racemization.

    • Acid-catalyzed: Protonation of the hydroxyl group can lead to water as a leaving group, forming a resonance-stabilized carbocation that is planar and achiral. Subsequent nucleophilic attack can occur from either face, leading to a racemic mixture.

    • Base-catalyzed: While less likely for this specific structure, strong bases could potentially deprotonate the alcohol, and under certain conditions, facilitate equilibration.

  • Maintain Neutral pH: During extractions and chromatography, aim to work under neutral conditions (pH ~7).

  • Temperature Control: Higher temperatures can provide the activation energy needed for racemization pathways. Keep purification steps at or below room temperature whenever possible.

If enantiomeric purity is critical, it is advisable to assess the enantiomeric excess (ee) of your purified material using chiral HPLC.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol?

A1: The most common synthesis involves the addition of an acetylene nucleophile to 3-nitrobenzaldehyde.[3] Therefore, the most probable impurities are:

  • Unreacted 3-nitrobenzaldehyde: This is a common impurity if the reaction does not go to completion.

  • Side-products from the acetylene coupling: Depending on the acetylene source used (e.g., TMS-acetylene followed by deprotection), you may have residual silyl-protected alcohol or other coupling byproducts.

  • Over-oxidation or reduction products: Depending on the reaction and work-up conditions, the alcohol could be oxidized to the corresponding ketone, or the nitro group could be partially reduced.

Q2: What is a good starting solvent system for TLC analysis?

A2: A good starting point for TLC analysis is a 70:30 mixture of Hexanes:Ethyl Acetate. This should provide good separation between the relatively nonpolar starting materials and the more polar alcohol product. You can adjust the ratio to achieve an Rf value of 0.2-0.4 for the product spot for optimal separation on a column.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic methods is recommended:

  • ¹H NMR: This will confirm the presence of all the expected protons and their chemical environments. The spectrum of the related 3-phenyl-2-propyn-1-ol shows characteristic shifts for the methylene and aromatic protons.[4]

  • ¹³C NMR: This will confirm the number of unique carbons in the molecule.

  • FTIR: Look for characteristic peaks for the -OH stretch (~3300-3400 cm⁻¹), the C≡C stretch (~2100-2200 cm⁻¹), and the asymmetric and symmetric stretches of the -NO₂ group (~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • HPLC: To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess.

Q4: Is 1-(3-Nitrophenyl)-2-propyn-1-ol light-sensitive?

A4: Nitrophenyl compounds can be light-sensitive. It is good practice to store the compound in an amber vial and to minimize exposure to direct light during purification and storage to prevent potential photodegradation.

IV. References

  • Vinaya, K., et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7(11). Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137058, 1,1,3-Triphenyl-2-propyn-1-ol. Retrieved January 21, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5033713, 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved January 21, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 302446, 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one. Retrieved January 21, 2026 from [Link].

  • SpectraBase. (n.d.). 1-(3-Nitrophenyl)-2-propanone. Retrieved January 21, 2026, from [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic letters, 9(17), 3209–3212. Available at: [Link]

  • Barrientos, C., et al. (2025). The crystal structure of (E)-1-((3)-nitrophenyl)pyren-3-(pyren-1-yl)prop-2-en-1-one, C25H15NO3. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 287-289. Available at: [Link]

  • Conti, R., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(11), 3383. Available at: [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]

  • Aslam, S., et al. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Der Pharma Chemica, 8(19), 35-40. Available at: [Link]

  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights. Available at: [Link]

  • Ferrazzano, L., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Pharmaceuticals, 17(4), 499. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Scientific Reports, 14(1), 22170. Available at: [Link]

  • Cai, Q., et al. (2022). Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes. Advanced Materials. Available at: [Link]

  • de Mattos, M. C. S., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Available at: [Link]

  • Gonzalez-Bobes, F., & Chotana, G. A. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3379. Available at: [Link]

  • Mahajan, S. S., & Mahadik, M. A. (2001). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 63(5), 413-415. Available at: [Link]

  • Rosli, M. M., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5728-o5729. Available at: [Link]

  • Wang, Y., et al. (2018). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. Molecules, 23(9), 2329. Available at: [Link]

  • Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. Available at: [Link]

  • LookChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296659, 1,3-Diphenyl-2-propyn-1-ol. Retrieved January 21, 2026 from [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Claisen-Schmidt Condensation

As a Senior Application Scientist, I've frequently guided researchers through the nuances of the Claisen-Schmidt condensation. This reaction is a cornerstone of organic synthesis, particularly for creating chalcones—valu...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of the Claisen-Schmidt condensation. This reaction is a cornerstone of organic synthesis, particularly for creating chalcones—valuable precursors in medicinal chemistry and drug development.[1][2] However, its apparent simplicity can be deceptive, and achieving high yields and purity requires a firm grasp of the underlying principles and reaction variables.

This guide is structured to address the most common challenges encountered in the lab. We will move from foundational questions to in-depth troubleshooting of specific experimental failures, providing not just solutions, but the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation? A1: The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation.[3] It involves the reaction between an aldehyde or ketone that possesses α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the first carbonyl compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic partner.[1][4] The resulting intermediate readily undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated carbonyl compound, commonly known as a chalcone.[1][4]

Q2: Why is it critical that the aromatic aldehyde lacks α-hydrogens? A2: This is the key to the reaction's selectivity. The α-carbon is the carbon atom directly adjacent to the carbonyl group. Without hydrogens on this carbon, the aromatic aldehyde cannot be deprotonated by the base to form an enolate ion.[5] This prevents it from acting as a nucleophile and undergoing self-condensation.[3] Consequently, it serves exclusively as the electrophilic target for the enolate generated from the other reactant (the ketone or aliphatic aldehyde), which minimizes the formation of unwanted side products and simplifies the product mixture.[4][5]

Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding for this reaction? A3: Green chemistry methods offer significant benefits. Solvent-free grinding, for instance, reduces environmental impact by eliminating the use of potentially hazardous organic solvents.[5] This technique often involves simply grinding the solid reactants with a solid catalyst (like NaOH) in a mortar and pestle.[6][7] The advantages are often practical as well as environmental, frequently leading to dramatically shorter reaction times (minutes instead of hours), simpler product isolation, and excellent yields, sometimes exceeding those of traditional solvent-based methods.[8][9][10]

Visualizing the Reaction: Mechanism and Troubleshooting

Understanding the reaction pathway is crucial for effective troubleshooting. The following diagram illustrates the base-catalyzed mechanism.

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Reaction Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration (E1cB) K Ketone (with α-H) Enolate Enolate (Nucleophile) K->Enolate Deprotonation Base1 Base (OH⁻) Base1->K Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Water1 H₂O Water1->Alkoxide Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol->Chalcone Elimination Base2 Base (OH⁻) Base2->Aldol Water2 H₂O Chalcone->Water2 Water Expelled Troubleshooting_Workflow Troubleshooting Workflow for Claisen-Schmidt Condensation Start Problem Observed: Low or No Yield / Multiple Products Check_Catalyst 1. Analyze Catalyst Start->Check_Catalyst Check_Reagents 2. Verify Reagents & Solvents Start->Check_Reagents Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Catalyst_Cause Cause? - Inactive/Wrong Type - Insufficient Loading Check_Catalyst->Catalyst_Cause Reagents_Cause Cause? - Impurities - Presence of Water Check_Reagents->Reagents_Cause Conditions_Cause Cause? - Incorrect Temp - Wrong Stoichiometry - Insufficient Time/Mixing Check_Conditions->Conditions_Cause Catalyst_Sol Solution: - Use fresh, appropriate base (e.g., NaOH, KOH) - Screen catalyst loading (e.g., 20 mol% for grinding) - Consider milder base for sensitive substrates Catalyst_Cause->Catalyst_Sol Address Reagents_Sol Solution: - Purify starting materials (e.g., distill aldehyde) - Use anhydrous solvents - Ensure glassware is dry Reagents_Cause->Reagents_Sol Address Conditions_Sol Solution: - Optimize temperature (RT is common) - Verify molar ratios (e.g., 2:1 Aldehyde:Ketone for bis-adducts) - Monitor by TLC; ensure vigorous stirring Conditions_Cause->Conditions_Sol Address

Caption: Systematic workflow for troubleshooting common reaction issues.

Detailed Troubleshooting Guide

This section addresses specific problems in a Q&A format, providing probable causes and actionable solutions grounded in chemical principles.

Problem ObservedProbable Cause(s)Recommended Solution(s)
Low or No Yield Inactive or Insufficient Catalyst: The base may be old, hydrated, or neutralized by acidic impurities. [5][11]Ensure all reagents and glassware are dry. [11]Use fresh, high-purity base (NaOH or KOH). For stubborn reactions, consider a stronger base like sodium ethoxide. [11]Optimize catalyst loading; start with a screen to find the most effective concentration. [7]
Poor Reagent Quality: Aldehydes can oxidize to carboxylic acids, which neutralize the base. Other impurities can inhibit the reaction. [12]Purify reagents before use. Aromatic aldehydes can often be purified by distillation. Ensure the ketone is clean.
Steric Hindrance: Bulky groups on either the aldehyde or the ketone can physically block the nucleophilic attack, slowing or preventing the reaction. [11]If possible, select less sterically hindered starting materials. Alternatively, more forcing conditions (stronger base, longer reaction time) may be required, but this increases the risk of side reactions.
Reversible Aldol Addition: The initial C-C bond formation can be reversible. The reaction is driven to completion by the subsequent irreversible dehydration step. [5][11]Ensure conditions favor dehydration. Gentle heating can promote the elimination of water. [7]The formation of the highly conjugated chalcone product provides a strong thermodynamic driving force. [4]
Multiple Products / Poor Selectivity Self-Condensation of Ketone: If the ketone is highly reactive and its enolate is present in high concentration, it can react with itself. [12][13]Add the ketone slowly to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation.
Cannizzaro Reaction: Under highly basic conditions, the aromatic aldehyde (which cannot enolize) can undergo a disproportionation reaction, yielding an alcohol and a carboxylic acid. [12][13]Avoid excessively high concentrations of strong base. Use a catalytic amount of base where possible, or switch to a milder base like potassium carbonate (K₂CO₃). [5]
Formation of Bis-Adduct: With symmetrical ketones like acetone or cyclohexanone, the reaction can occur on both sides, forming an α,α′-bis(benzylidene) product. [6][14]To favor mono-condensation, use an excess of the ketone relative to the aldehyde. To favor the bis-condensation product, use at least a 2:1 molar ratio of aldehyde to ketone. [7]
Reaction Mixture Darkens / Tar Formation Polymerization/Decomposition: Harsh conditions (high temperature, high base concentration) can cause the aldehyde, ketone, or product to decompose or polymerize. [5][7]Reduce the reaction temperature; many condensations proceed well at room temperature or even below. [12]Lower the concentration of the base or add it dropwise to control the reaction's exothermicity. [7]
Product Fails to Precipitate or is Oily Product is Soluble in Solvent: The chalcone product may be soluble in the reaction solvent, preventing it from precipitating upon formation.Pour the reaction mixture into a beaker of ice-cold water to induce precipitation. [15]If the product remains oily, scratching the inside of the flask with a glass rod can initiate crystallization. Vigorous stirring may also help solidify an oily product. [11]
Incomplete Reaction: If significant amounts of starting material remain, the mixture may not solidify.Monitor the reaction to completion using Thin Layer Chromatography (TLC). [1][7]If the reaction has stalled, consider adding a bit more catalyst or extending the reaction time.
Optimized Experimental Protocols

Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This is a classic, reliable method for many substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in 95% ethanol. [1][14]2. Catalyst Addition: While stirring at room temperature, add an aqueous or ethanolic solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.2 eq) dropwise to the mixture. [1][5]3. Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC until the starting materials are consumed (typically 2-24 hours). [1]A precipitate of the chalcone product often forms during this time. [1]4. Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. [5]5. Purification: Wash the collected solid with cold distilled water until the washings are neutral to remove the base catalyst. [1]A subsequent wash with a small amount of cold ethanol can remove unreacted starting materials. For highest purity, recrystallize the crude product from a suitable solvent like ethanol or methanol. [1][14] Protocol 2: Solvent-Free Synthesis by Grinding

This "green" method is highly efficient for the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones. [6]

  • Preparation: In a ceramic mortar, combine the cyclic ketone (e.g., cyclohexanone, 1.0 eq) and the aromatic aldehyde (2.0 eq). [7]2. Catalyst Addition: Add solid NaOH (20 mol%) to the mortar. [6][7]3. Reaction: Grind the mixture vigorously with a pestle at room temperature. The mixture will typically form a thick paste and may solidify. The reaction is often complete within 5-15 minutes. [5][6]4. Isolation: Scrape the solid from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH catalyst. [5]5. Purification: Collect the crude product by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product is often of high purity, but can be recrystallized from 95% ethanol if needed. [5][7]

References
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Retrieved from [Link]

  • Al-Jeboury, M. F. (2017). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 22(5), 785. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Rahman, M. K. (2023). What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • All chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]

  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from [Link]

  • Grokipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • ResearchGate. (2025). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from [Link]

  • ACS Publications. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

  • Chemistry College. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

  • StudySmarter. (n.d.). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

Sources

Optimization

decomposition of "1-(3-Nitrophenyl)-2-propyn-1-ol" and prevention

An in-depth technical guide by the BenchChem Application Science Team. Technical Support Center: 1-(3-Nitrophenyl)-2-propyn-1-ol Welcome to the technical support guide for 1-(3-Nitrophenyl)-2-propyn-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by the BenchChem Application Science Team.

Technical Support Center: 1-(3-Nitrophenyl)-2-propyn-1-ol

Welcome to the technical support guide for 1-(3-Nitrophenyl)-2-propyn-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this specific propargyl alcohol. Our goal is to provide you with the expertise and field-proven insights necessary to prevent its decomposition and ensure the integrity of your experiments.

Understanding the Core Instability

1-(3-Nitrophenyl)-2-propyn-1-ol is a valuable synthetic intermediate, but its structure contains two key motifs that contribute to its instability: a secondary propargyl alcohol and a nitroaromatic ring .

  • Propargyl Alcohol Moiety : This group is highly susceptible to acid-catalyzed rearrangement, primarily the Meyer-Schuster rearrangement, which converts the alcohol into an α,β-unsaturated aldehyde.[1][2][3] It can also be prone to polymerization under basic or high-temperature conditions.[4]

  • Nitroaromatic System : The electron-withdrawing nitro group, combined with the aromatic ring, can render the compound thermally sensitive.[5][6] While resistant to oxidation, nitroaromatic compounds can undergo complex decomposition pathways upon heating.[7][8]

Understanding these dual vulnerabilities is the first step toward preventing compound degradation and ensuring reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My post-reaction analysis (NMR, LC-MS) shows a significant amount of an α,β-unsaturated aldehyde, not my expected propargyl alcohol. What is happening?

A1: You are observing the classic Meyer-Schuster rearrangement . This is an acid-catalyzed isomerization of your secondary propargyl alcohol into 3-(3-nitrophenyl)propenal.[9] The reaction is often unintentional, triggered by acidic conditions during your reaction or, more commonly, during the aqueous workup.

Causality: The mechanism involves three main steps: (1) protonation of the alcohol's oxygen by an acid, (2) a slow, rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate, and (3) a rapid keto-enol tautomerization to the final, stable α,β-unsaturated aldehyde.[1]

Visualizing the Meyer-Schuster Rearrangement

Meyer_Schuster Mechanism: Meyer-Schuster Rearrangement Start 1-(3-Nitrophenyl)- 2-propyn-1-ol Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H⁺ (Acid Catalyst) Allenol Allenol Intermediate Protonated->Allenol 1,3-Hydride Shift (Rate-Limiting) Product α,β-Unsaturated Aldehyde (Decomposition Product) Allenol->Product Tautomerization

Caption: Acid-catalyzed decomposition pathway of a secondary propargyl alcohol.

Prevention Protocol: Acid-Free Workup

To prevent this rearrangement, it is critical to avoid acidic conditions, especially during workup.

  • Reaction Quenching: Instead of using dilute acid (e.g., 1M HCl), quench your reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Extraction: Proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).

Q2: My compound, which was initially a light-colored solid/oil, has darkened to brown or black upon storage or during a reaction at elevated temperatures. Why?

A2: This discoloration indicates thermal decomposition and/or polymerization. Both the nitroaromatic and propargyl alcohol functionalities can contribute.

Causality:

  • Thermal Decomposition: Nitroaromatic compounds can be thermally labile.[6] High temperatures can initiate complex decomposition cascades, often leading to intractable, dark-colored tars.

  • Polymerization: Propargyl alcohol and its derivatives are known to polymerize upon heating or in the presence of a base.[4] This process forms conjugated polymeric structures, which are typically dark in color.

Prevention Protocol: Strict Environmental Control
  • Temperature Management: Maintain reaction temperatures as low as feasible. If heating is necessary, do so under an inert atmosphere (Nitrogen or Argon) and for the minimum time required. For purification, consider column chromatography over distillation to avoid high temperatures.

  • Atmosphere Control: Handle and store the compound under an inert atmosphere to prevent oxidative degradation, which can be a precursor to further decomposition.

  • Storage: For long-term stability, store the compound in a tightly sealed container, preferably in a freezer (-20°C), protected from light.

Q3: I am trying to perform a substitution reaction on the hydroxyl group, but I am getting low yields and a complex mixture of byproducts. What should I consider?

A3: The propargylic position is sensitive, and reaction conditions must be chosen carefully to avoid side reactions. Besides the Meyer-Schuster rearrangement, other pathways can compete.

Causality:

  • Incompatible Reagents: Strong acids will trigger the rearrangement.[2] Strong bases can deprotonate the terminal alkyne, leading to undesired coupling reactions or polymerization.[4][10]

  • Reaction Conditions: For reactions like substitutions (e.g., Mitsunobu, tosylation), carefully control the temperature and stoichiometry to avoid byproduct formation.

Troubleshooting Workflow for Synthesis

Troubleshooting Troubleshooting Experimental Failures Observation Observed Issue: Low Yield / Byproducts Cause1 Potential Cause 1: Meyer-Schuster (Acid Present) Observation->Cause1 Cause2 Potential Cause 2: Polymerization (Base / Heat) Observation->Cause2 Cause3 Potential Cause 3: Thermal Degradation (Excess Heat) Observation->Cause3 Action1 Action: Use non-acidic reagents. Perform neutral workup. Cause1->Action1 Action2 Action: Use non-basic conditions. Run at lower temperature. Cause2->Action2 Action3 Action: Strict temperature control. Minimize reaction time. Cause3->Action3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Nitrobenzene Derivatives

Welcome to the technical support guide for navigating the complexities of Friedel-Crafts acylation on nitro-substituted aromatic compounds. This resource is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Friedel-Crafts acylation on nitro-substituted aromatic compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult transformation. The powerful electron-withdrawing nature of the nitro group presents significant hurdles to this classic electrophilic aromatic substitution reaction. This guide provides in-depth, experience-driven answers to common problems, backed by mechanistic principles and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Friedel-Crafts acylation of a nitro-substituted benzene derivative failing or giving a very low yield?

A1: The fundamental issue lies in the severe deactivation of the aromatic ring.

The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile to attack a highly electrophilic acylium ion.[1][2] The success of this reaction hinges on the electron density of the aromatic ring.

  • Electronic Effects of the Nitro Group: The nitro group (-NO₂) is a potent deactivating group due to two primary electronic effects:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[3]

    • Resonance Effect (-M): The nitro group withdraws electron density from the ring via resonance, delocalizing the pi-electrons onto the nitro group's oxygen atoms. This effect is most pronounced at the ortho and para positions, leaving the meta position as the least electron-deficient site for electrophilic attack.[3][4]

This cumulative electron withdrawal makes the nitrobenzene ring an extremely poor nucleophile, rendering it highly unreactive towards the acylium ion electrophile.[5][6][7] In many cases, standard Friedel-Crafts conditions are simply insufficient to overcome the high activation energy barrier for this reaction.[8][9]

Q2: I've increased the amount of AlCl₃, but the reaction still isn't working. What's wrong?

A2: Simply adding more catalyst often fails to address the multiple ways AlCl₃ is consumed or deactivated in this specific reaction.

While it's true that Friedel-Crafts acylation requires at least a stoichiometric amount of Lewis acid, several factors are at play with nitro-substituted substrates:

  • Product Complexation: The ketone product of the acylation is a Lewis base and forms a stable complex with AlCl₃.[10][11][12] This complexation removes the catalyst from the reaction cycle, which is why a stoichiometric quantity (or a slight excess) relative to the acylating agent is the standard requirement.[13][14]

  • Catalyst Sequestration by the Nitro Group: The oxygen atoms of the nitro group itself possess lone pairs and can act as a Lewis base, coordinating to the AlCl₃ catalyst.[8] This interaction not only sequesters the catalyst but also places a formal positive charge on the ring system, further increasing its deactivation and making the subsequent electrophilic attack even more difficult.[8][9]

  • Moisture Sensitivity: Aluminum chloride is extremely sensitive to moisture.[13][15] Any trace amounts of water in your solvent, reagents, or on the surface of your glassware will hydrolyze and inactivate the AlCl₃, rendering it useless. It is crucial to maintain strictly anhydrous conditions.[13]

Therefore, while ensuring you have a stoichiometric amount of fresh, high-quality AlCl₃ is a necessary first step, it cannot overcome the inherent electronic inertness of the substrate or catalyst deactivation by the nitro group itself.

Q3: What are the most critical experimental parameters to control for this reaction?

A3: For challenging acylations on deactivated rings, meticulous control over the experimental setup is paramount.

  • Strictly Anhydrous Conditions: This cannot be overstated. All glassware must be flame- or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[13] Solvents must be anhydrous grade, and reagents should be of the highest purity.

  • Order of Addition: The standard procedure involves first forming the acylium ion. Suspend the anhydrous AlCl₃ in an inert solvent (like dichloromethane or 1,2-dichloroethane) and cool it in an ice bath.[8] Then, slowly add the acyl chloride to this suspension to pre-form the electrophile. Finally, add the nitrobenzene derivative dropwise to the activated electrophile mixture.[8]

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm during the formation of the acylium ion complex.[13] After adding the substrate, the reaction may require significant heating (reflux) for an extended period to overcome the activation energy barrier.[8] Progress should be monitored carefully by TLC or GC-MS to balance reaction conversion with potential decomposition.

Q4: I'm observing charring and multiple unidentified products. How can I minimize side reactions?

A4: The formation of tars and side products is typically a consequence of the harsh conditions required to force the reaction to proceed.

Overcoming the deactivation of the nitrobenzene ring often requires high temperatures and a high concentration of a strong Lewis acid.[8] These conditions can promote side reactions such as polymerization, charring, and decomposition of the starting materials or product.[13]

Solutions:

  • Incremental Temperature Increase: Instead of immediately heating to reflux, start at 0 °C, allow the mixture to slowly warm to room temperature, and then gradually increase the heat while monitoring the reaction.[13] This can help find the minimum temperature required for the reaction to proceed.

  • Solvent Choice: The choice of solvent can be critical. While dichloromethane is common, for higher temperatures, 1,2-dichloroethane is often used. Nitrobenzene itself can be used as a solvent, but this can complicate purification. Carbon disulfide is another option that can sometimes influence regioselectivity.[13]

  • Alternative Chemistries: If side reactions are unavoidable under Friedel-Crafts conditions, it may be more efficient to consider an alternative synthetic strategy. For example, one could perform the acylation on a more activated precursor (e.g., aniline), protect the amine as an acetamide, perform the nitration, and then deprotect the amine.

Q5: Are there alternative catalysts or conditions that are more effective for deactivated substrates like nitrobenzene?

A5: Yes, when classical AlCl₃-mediated methods fail, several advanced strategies can be employed.

The limitations of traditional Friedel-Crafts acylation on deactivated substrates have driven the development of more robust methods.

  • Highly Reactive Acylating Agents: Instead of acyl chlorides, more electrophilic agents like acyl triflates or mixed anhydrides can increase reactivity and may allow the reaction to proceed under milder conditions.[8]

  • Alternative Catalyst Systems:

    • Brønsted Acids: Superacids like trifluoromethanesulfonic acid (TfOH) can sometimes promote acylation where Lewis acids fail.

    • Rare-Earth Metal Catalysts: Certain rare-earth metal triflates (e.g., Er(OTf)₃) have shown efficacy in catalyzing the acylation of deactivated substrates.[8]

    • Heterogeneous Catalysts: Recent research has explored solid-supported catalysts, such as GaClₓ-grafted mesoporous silica (Si-MCM-41), which have successfully acylated nitrobenzene with good yields and offer the benefit of being reusable.[16]

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat the polar reaction mixture, often leading to significantly reduced reaction times and potentially cleaner reactions by minimizing the time reactants are exposed to high temperatures.[8]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the Friedel-Crafts acylation of nitroaromatics.

G start Start: Reaction Failure or Low Yield check_conditions 1. Verify Core Conditions start->check_conditions check_catalyst 2. Assess Catalyst Stoichiometry & Activity check_conditions->check_catalyst Conditions OK note1 Check: Inert atmosphere? Correct addition order? check_conditions->note1 check_purity 3. Confirm Reagent Purity & Anhydrous State check_catalyst->check_purity Stoichiometry OK note2 Use ≥1 stoichiometric equivalent of fresh AlCl₃ relative to acylating agent. check_catalyst->note2 harsher_conditions 4. Employ Forcing Conditions check_purity->harsher_conditions Reagents OK note3 Use oven-dried glassware. Use anhydrous grade solvents. check_purity->note3 side_reactions Side Reactions / Charring? harsher_conditions->side_reactions note4 Increase temperature (reflux). Increase reaction time. harsher_conditions->note4 optimize_temp Optimize Temperature & Time side_reactions->optimize_temp Yes alternative_methods 5. Explore Alternative Methods side_reactions->alternative_methods No, still no reaction optimize_temp->alternative_methods Optimization Fails success Success: Improved Yield optimize_temp->success Optimization Works alternative_methods->success note5 Use stronger catalysts (TfOH). Use microwave irradiation. Change synthetic route. alternative_methods->note5

Caption: Troubleshooting Decision Workflow for Acylating Nitroaromatics.

Data Summary Table: Strategic Approaches

This table summarizes various strategies to overcome the challenges of acylating deactivated nitroaromatics.

StrategyApproachKey Considerations & RationalePotential Drawbacks
Standard Condition Optimization Increase AlCl₃ StoichiometryUse 1.5 to 3.0 molar equivalents to compensate for complexation with the nitro group and ketone product.[8]Increased cost, more difficult workup, potential for more side reactions.
Elevate Reaction TemperatureRefluxing in a higher-boiling solvent (e.g., 1,2-dichloroethane) provides the activation energy needed for the reaction.[8]Increased risk of decomposition, charring, and side-product formation.[13]
Advanced Reagents & Catalysts Use a More Reactive Acylating AgentAcyl triflates are more electrophilic than acyl chlorides and may react under milder conditions.[8]Higher cost and potential instability of the acylating agent.
Employ a Stronger Brønsted AcidSuperacids like TfOH can be effective catalysts for deactivated systems.Highly corrosive, requires careful handling, may not be compatible with all functional groups.
Use Microwave IrradiationMicrowave heating can dramatically reduce reaction times and improve yields by minimizing thermal decomposition.[8]Requires specialized equipment; optimization of power and time is necessary.

Generalized Experimental Protocol for Acylation of a Deactivated Aromatic Ring

This protocol is a starting point and requires optimization for specific substrates and acylating agents. All operations must be performed in a certified fume hood.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (e.g., 1.5 to 3.0 molar equivalents)

  • Deactivated Aromatic Substrate (e.g., Nitrobenzene) (1.0 molar equivalent)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.0 to 1.2 molar equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Allow it to cool to room temperature under a stream of dry nitrogen or argon.[13]

    • Equip the condenser outlet with a drying tube (e.g., filled with CaCl₂) or a nitrogen bubbler.

    • In the flask, suspend anhydrous AlCl₃ (e.g., 2.0 eq.) in anhydrous DCM.

  • Formation of the Acylium Ion:

    • Cool the AlCl₃ suspension to 0 °C using an ice-water bath.

    • Slowly add the acyl chloride (1.1 eq.) to the stirred suspension via the addition funnel over 15-30 minutes. A color change and some off-gassing may be observed.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the electrophile.[8]

  • Substrate Addition and Reaction:

    • Dissolve the nitroaromatic substrate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C via the addition funnel.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • If no reaction is observed by TLC after 1-2 hours, begin to heat the mixture to reflux.

    • Monitor the reaction's progress periodically (e.g., every 2-4 hours) using an appropriate analytical technique (TLC, GC-MS). Note: These reactions can be very slow, potentially requiring >24 hours of heating.[8]

  • Work-up:

    • Once the reaction is complete (or has ceased to progress), cool the flask to 0 °C in an ice bath.

    • CAUTION: The following step is highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[17]

    • Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer one or two more times with DCM.[18]

    • Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[19]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by the most appropriate method, such as column chromatography, recrystallization, or distillation.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. [URL: https://www.benchchem.
  • BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. [URL: https://www.benchchem.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. [URL: https://www.benchchem.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [URL: https://byjus.
  • Testbook. (2022). In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group.... [URL: https://testbook.com/question-answer/in-an-electrophilic-substitution-reaction-of-nitr--60a13320da399848525a7b62]
  • Unknown Author. (n.d.). ORGANIC REACTION MECHANISM. [URL: https://www.slideshare.net/organic-reaction-mechanism]
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [URL: https://www.youtube.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.
  • van der Lubbe, S. C. C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [URL: https://pubs.rsc.in/en/content/articlelanding/2016/cp/c5cp06306a]
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Filo. (2025). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation. [URL: https://www.filo.
  • askIITians. (2018). why nitrobenzene does not show friedal craft reaction. [URL: https://www.askiitians.com/forums/organic-chemistry/why-nitrobenzene-does-not-show-friedal-craft-reac_159046.htm]
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation. [URL: https://www.benchchem.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction]
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. [URL: https://www.reddit.
  • Brainly.in. (2021). Can nitrobenzene undergo Friedel Crafts acylation?. [URL: https://brainly.in/question/43973646]
  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [URL: https://saskoer.
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. [URL: https://study.
  • BenchChem. (n.d.). Mechanism of electrophilic aromatic substitution in nitrobenzene bromination. [URL: https://www.benchchem.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [URL: https://www.makingmolecules.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [URL: https://www.chem.umich.edu/chem/orgolab/procedures/exp1/exp1.html]
  • ResearchGate. (2009). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. [URL: https://www.researchgate.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

<_ _> Welcome to the technical support center for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol. This guide is designed for researchers, chemists, and process development professionals to address the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up of this important synthetic intermediate. As a key building block in the development of various pharmaceuticals, including dihydropyridine calcium channel blockers, mastering its synthesis is critical.[1] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-(3-Nitrophenyl)-2-propyn-1-ol?

The most direct and widely used method is the nucleophilic addition of an acetylide to 3-nitrobenzaldehyde.[2] This is typically achieved by deprotonating a source of acetylene, such as gaseous acetylene or a protected alkyne, with a strong base to form a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. For scale-up, using a Grignard reagent like ethynylmagnesium bromide or an organolithium reagent such as lithium acetylide is common.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary hazards are associated with the reagents used:

  • Strong Bases: Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[3][4] Always handle them under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4][5] Ensure all glassware is oven- or flame-dried.[5]

  • Acetylene: Acetylene gas can be explosive under pressure and can form explosive metal acetylides. It is crucial to handle it with appropriate equipment and not to use it with incompatible metals like copper, silver, or mercury.

  • Reaction Exotherm: The addition of the acetylide to the aldehyde is exothermic. On a large scale, this heat generation can become difficult to control, potentially leading to side reactions or a dangerous runaway reaction. A robust cooling system and controlled, slow addition of reagents are critical.

Always have appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and face shields.[3][6] A Class D fire extinguisher (for combustible metals) or a plentiful supply of dry sand should be readily accessible when working with organolithium reagents.[5][7]

Q3: How critical is temperature control during the reaction?

Temperature control is arguably the most critical parameter for success.

  • Deprotonation: When forming the acetylide with a strong base like n-BuLi, the reaction should be kept cold (typically -78 °C to -40 °C) to prevent side reactions of the base with the solvent (e.g., THF) or itself.

  • Aldehyde Addition: The subsequent addition of 3-nitrobenzaldehyde must also be performed at low temperatures to minimize the formation of impurities and prevent decomposition. Allowing the temperature to rise can lead to enolization, aldol condensation, or other undesired pathways, significantly reducing yield and purity.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low or Inconsistent Product Yield

Low yield is the most frequent complaint during scale-up. The cause can often be traced to one of several factors.

dot graph TD { subgraph "Troubleshooting Workflow: Low Yield" A[Start: Low Yield Observed] --> B{Check Reagent Quality & Stoichiometry}; B --"Reagents OK"--> C{Verify Inert Atmosphere & Dryness}; B --"Issue Found"--> B_Sol[Solution: Use fresh, titrated base. Dry solvents/reagents rigorously.]; C --"System is Dry/Inert"--> D{Analyze Temperature Control}; C --"Issue Found"--> C_Sol[Solution: Flame-dry glassware. Purge system with inert gas for >30 min.]; D --"Temp Maintained < -40°C"--> E{Evaluate Addition Rate & Mixing}; D --"Temp Spikes Observed"--> D_Sol[Solution: Improve cooling bath efficiency. Calibrate thermometers.]; E --"Slow Addition & Good Stirring"--> F{Investigate Work-up Procedure}; E --"Issue Found"--> E_Sol[Solution: Add aldehyde solution dropwise via addition funnel. Use overhead stirrer for scale-up.]; F --"Issue Found"--> F_Sol[Solution: Quench at low temp. Ensure pH is correct during extraction. Avoid emulsions.]; end

} Caption: Troubleshooting workflow for low yield.

  • Potential Cause A: Incomplete Acetylide Formation. The strength and stoichiometry of your base are critical. Commercial n-BuLi solutions can degrade over time, and their molarity should be periodically checked by titration.

    • Solution: Use freshly titrated n-BuLi. Ensure you are using at least one full equivalent relative to your acetylene source. When adding the base, ensure efficient mixing to avoid localized areas of high concentration.

  • Potential Cause B: Moisture in the Reaction. Water will rapidly quench any organometallic reagent, consuming your base and reducing the yield.

    • Solution: All glassware must be rigorously dried in an oven (>120 °C) and cooled under a stream of inert gas.[5] Solvents must be anhydrous. Use of molecular sieves or distillation from a drying agent (e.g., sodium/benzophenone for THF) is recommended.

  • Potential Cause C: Degradation during Work-up. Propargyl alcohols can be sensitive to heat and acidic or basic conditions.[8][9]

    • Solution: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids for the initial quench. During extraction, perform the work-up quickly and without excessive heating.

Problem 2: Formation of a Persistent Yellow/Brown Oil Instead of a Crystalline Solid

This is a common purification issue, often indicating the presence of impurities that inhibit crystallization.

  • Potential Cause A: Side-Product Formation. If the reaction temperature was not well-controlled, various side products can form. Over-addition of the acetylide or reaction with the nitro group can lead to complex mixtures.

    • Solution: The primary remedy is prevention through strict temperature control. If you have an oily product, purification by column chromatography is the most effective method.[10] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) will typically separate the desired product.

  • Potential Cause B: Residual Solvent. Trapped solvent can prevent the product from solidifying.

    • Solution: After purification, dissolve the product in a minimal amount of a suitable solvent (like dichloromethane) and remove it under high vacuum for an extended period. If the product is still an oil, attempting to triturate with a non-polar solvent like hexanes or pentane can sometimes induce crystallization. Adding a seed crystal from a previous successful batch is highly effective.

Problem 3: Significant Byproduct Detected by TLC/NMR

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum points to specific side reactions.

dot graph { graph [layout=neato, overlap=false, splines=true, maxwidth=760]; node [style=filled, shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Ethynyl Anion\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="3-Nitrobenzaldehyde\n(Electrophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Desired Product\n1-(3-Nitrophenyl)-2-propyn-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Side Product\n(e.g., Dimerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Side Product\n(e.g., Aldol reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="High Temperature\n(> -20°C)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> C [label="Desired Reaction\n(Low Temp, < -40°C)"]; B -> C; A -> D [label="Self-Reaction"]; B -> E [label="Base-catalyzed\nSelf-Condensation"]; F -> D [color="#EA4335", style=dashed, label="Promotes"]; F -> E [color="#EA4335", style=dashed, label="Promotes"]; } Caption: Reaction pathways leading to desired and side products.

  • Potential Cause A: Acetylene Dimerization/Polymerization. This can occur if the acetylide is allowed to warm up before the aldehyde is added or if the concentration is too high.

    • Solution: Maintain low temperatures throughout the acetylide generation and subsequent addition. Consider a "reverse addition" protocol, where the aldehyde solution is added slowly to the pre-formed acetylide solution. This keeps the concentration of the unreacted aldehyde low.

  • Potential Cause B: Cannizzaro-type or Aldol Reactions. If any moisture quenches the organolithium, the resulting hydroxide can catalyze the self-condensation of the 3-nitrobenzaldehyde.

    • Solution: This again highlights the critical importance of maintaining strictly anhydrous and inert conditions. Ensure the 3-nitrobenzaldehyde starting material is pure and dry.

Validated Scale-Up Protocol

This protocol is a guideline for a 100 mmol scale synthesis. Adjustments may be necessary based on your specific equipment and safety infrastructure.

Reagents & Equipment:

  • 500 mL three-neck, round-bottom flask, oven-dried and equipped with a magnetic stir bar (or overhead stirrer), a low-temperature thermometer, and a rubber septum.

  • Argon or Nitrogen line with a bubbler.

  • Syringes and needles, oven-dried.[5]

  • 3-Nitrobenzaldehyde (15.11 g, 100 mmol), dried under vacuum.

  • Anhydrous Tetrahydrofuran (THF), 250 mL.

  • n-Butyllithium (e.g., 2.5 M in hexanes, 44 mL, 110 mmol).[3]

  • Acetylene gas, passed through a drying tube.

  • Saturated aqueous NH₄Cl solution.

  • Ethyl acetate and brine for extraction.

Procedure:

  • Setup: Assemble the dry glassware, purge with inert gas, and maintain a positive pressure throughout the reaction.

  • Acetylide Formation: Add 150 mL of anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Slowly bubble acetylene gas through the solution for 20-30 minutes with good stirring.

  • Deprotonation: While maintaining the temperature at -78 °C, slowly add the n-BuLi solution via syringe over 20 minutes. A white precipitate of lithium acetylide may form. Stir the resulting slurry for an additional 30 minutes at -78 °C.

  • Aldehyde Addition: Dissolve the 3-nitrobenzaldehyde in 100 mL of anhydrous THF. Add this solution dropwise to the lithium acetylide slurry via an addition funnel or syringe pump over 45-60 minutes. It is crucial to keep the internal temperature below -65 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed.

  • Quenching: While the flask is still in the cold bath, slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. Allow the mixture to warm to room temperature.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 100 mL of water. Separate the layers. Wash the organic layer with 100 mL of brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product (often a yellow oil or solid) should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent under vacuum to yield 1-(3-Nitrophenyl)-2-propyn-1-ol as a pale yellow solid.

Parameter Recommendation for Scale-Up Rationale
Atmosphere Dry Argon or NitrogenPrevents quenching/reaction with water and oxygen.
Base n-BuLi or Ethynylmagnesium bromideStrong bases required for complete alkyne deprotonation.
Temperature -78 °C for additionsMinimizes side reactions and ensures selectivity.
Addition Mode Slow, dropwise addition of aldehydeControls exotherm and prevents localized high concentrations.
Stirring Overhead mechanical stirrerEnsures efficient mixing in larger volumes and with slurries.
Quench Saturated aq. NH₄Cl at low tempMildly acidic quench prevents product degradation.

References

  • - Google Patents

  • - ACS Publications

  • - Environmental Health and Safety, UC Santa Barbara

  • - Google Patents

  • - Apollo Scientific

  • - Science of Synthesis

  • - ChemAnalyst

  • - Reddit

  • - Thermo Fisher Scientific

  • - Occupational Safety and Health Administration

  • - Sciencemadness.org

  • - LookChem

  • - Sciencemadness.org

  • - ResearchGate

  • - Wikipedia

  • - Indian Journal of Pharmaceutical Sciences

  • - Brainly

  • - PubChem

  • - PubChem

  • - OC-Praktikum.de

  • - Google Patents

  • - Scribd

  • - Tokyo Chemical Industry UK Ltd.

  • - Chegg

  • - Wikipedia

  • - PubChem

Sources

Troubleshooting

handling and storage of "1-(3-Nitrophenyl)-2-propyn-1-ol" safely.

Technical Support Center: 1-(3-Nitrophenyl)-2-propyn-1-ol A Guide to Safe Handling, Storage, and Troubleshooting for Research Professionals Welcome to the technical support guide for 1-(3-Nitrophenyl)-2-propyn-1-ol. As S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Nitrophenyl)-2-propyn-1-ol

A Guide to Safe Handling, Storage, and Troubleshooting for Research Professionals

Welcome to the technical support guide for 1-(3-Nitrophenyl)-2-propyn-1-ol. As Senior Application Scientists, we understand that robust and safe experimental design is the bedrock of innovative research. This document provides in-depth, field-proven guidance for handling this specific molecule, synthesizing data from its core functional groups—the aromatic nitro system and the propargyl alcohol moiety—to ensure best practices in your laboratory.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the most common initial questions regarding the intrinsic properties and potential hazards of 1-(3-Nitrophenyl)-2-propyn-1-ol.

Q1: What are the primary chemical hazards associated with 1-(3-Nitrophenyl)-2-propyn-1-ol?

A: The hazard profile of this compound is a composite of its two key functional groups: the propargyl alcohol backbone and the aromatic nitro group .

  • Propargyl Alcohol Moiety: Propargyl alcohol itself is a flammable liquid that is toxic by inhalation, ingestion, and skin absorption.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[3][4][5]

  • Aromatic Nitro Group: Aromatic nitro compounds are a class of chemicals known for their potential instability and toxicity.[6] They can be readily absorbed through the skin and may cause health effects even at low exposure levels.[5][6] While mononitro compounds are generally less shock-sensitive than their di- and trinitro counterparts, thermal stability is a significant concern.[6][7]

Therefore, 1-(3-Nitrophenyl)-2-propyn-1-ol must be treated as a flammable, highly toxic, and potentially unstable substance.

Q2: Is 1-(3-Nitrophenyl)-2-propyn-1-ol explosive?

A: While mononitro aromatic compounds are not typically considered primary explosives like TNT (trinitrotoluene), the presence of the nitro group confers a degree of energetic potential. The primary risk is not from shock sensitivity but from thermal decomposition. Aromatic nitro compounds can decompose exothermically upon heating.[7][8] Furthermore, they can become shock-sensitive if contaminated with certain materials or form unstable salts under specific conditions (e.g., heating under alkaline conditions).[6][9] It should never be heated in a closed container.

Q3: What are the main routes of exposure and their potential health effects?

A: The primary routes of exposure are dermal contact, inhalation, and ingestion.

  • Dermal (Skin) Contact: This is a critical exposure route. Aromatic nitro compounds and propargyl alcohol are readily absorbed through intact skin.[5][6] This can lead to systemic toxicity, in addition to causing severe local irritation or chemical burns.[3][4]

  • Inhalation: Vapors or aerosols, especially if the compound is heated or nebulized, are toxic if inhaled and can cause respiratory irritation.[4][10]

  • Ingestion: The compound is considered toxic if swallowed.[4]

  • Eye Contact: Direct contact will cause severe eye irritation and possible permanent damage.[3][5]

Section 2: Safe Handling Protocols & Troubleshooting

Adherence to strict handling protocols is non-negotiable. The following provides a step-by-step guide for common laboratory manipulations.

FAQ: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is your first and most critical line of defense.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton™). Double-gloving is highly recommended.Protects against dermal absorption, which is a primary exposure route.[3][6] Standard nitrile gloves may offer insufficient protection or have a short breakthrough time.
Eye Protection Indirect-vent, splash-resistant chemical safety goggles AND a full-face shield.Protects against splashes that can cause severe eye damage. A face shield protects the entire face from contact.[3][4]
Body Protection Flame-retardant laboratory coat worn over long-sleeved clothing.Provides a barrier against accidental spills and protects from the compound's flammability.[4]
Respiratory All handling must be performed in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of toxic vapors.[4][9]
Experimental Protocol: Weighing and Preparing a Solution

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation: Before retrieving the compound from storage, ensure your chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (spatulas, weigh paper, beaker, solvent, stir bar) within the hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Equilibration: Allow the sealed container of 1-(3-Nitrophenyl)-2-propyn-1-ol to equilibrate to the ambient temperature inside the fume hood before opening. This prevents condensation of atmospheric moisture into the compound.

  • Aliquot Transfer: Open the container within the fume hood. Use a clean, non-sparking spatula to carefully transfer the required amount to weigh paper or directly into a tared vessel.

  • Closure: Tightly seal the primary container immediately after dispensing. If the compound is sensitive to air or moisture, consider purging the headspace with an inert gas like argon or nitrogen before sealing.[11]

  • Dissolution: Add the weighed solid to your solvent in the receiving flask. Use a small amount of solvent to rinse the weigh paper or vessel to ensure a complete quantitative transfer.

  • Waste Management: Immediately dispose of any contaminated weigh paper, gloves, or tips into a designated, sealed hazardous waste container located within the fume hood.

  • Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[12]

Troubleshooting Guide: Handling
  • Issue: I do not have a chemical fume hood.

    • Solution: Do not proceed. Handling this compound on an open bench is a violation of standard safety protocols. The inhalation toxicity and flammability risks are too high.[4][9]

  • Issue: The compound appears darker or has a different texture than the last time I used it.

    • Solution: This may be a sign of degradation.[11] Aromatic nitro compounds can change color upon exposure to light or air.[13] While this may not impact all experiments, it indicates a potential change in purity. It is advisable to re-analyze the material for purity before use in a critical experiment. Ensure storage protocols are being followed correctly to prevent further degradation.

Section 3: Storage Requirements & Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.

FAQ: What are the ideal long-term storage conditions?

A: The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows potential degradation pathways and reduces vapor pressure, minimizing fire risk.[11]
Atmosphere Under an inert gas (Argon or Nitrogen)Protects the compound from atmospheric oxygen and moisture, which can cause oxidative degradation.[11]
Container Tightly sealed, amber glass or other light-resistant container.Prevents exposure to light, which can accelerate the degradation of nitroaromatic compounds, and prevents moisture ingress.[11][14]
Location In a designated, ventilated, and locked flammable materials storage cabinet or refrigerator.Ensures segregation from incompatible materials and prevents unauthorized access.[4][9]
Incompatibilities Store away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.Prevents vigorous or explosive reactions. Aromatic nitro compounds can react dangerously with reducing agents or decompose under strong alkaline conditions.[6][11] Propargyl alcohols can polymerize when treated with a base.[2]
Logical Workflow: Storage Decision Process

This diagram outlines the decision-making process for appropriate storage.

StorageDecision start Compound Received check_use Immediate Use? start->check_use short_term Short-Term Storage (< 1 week) check_use->short_term No long_term Long-Term Storage (> 1 week) check_use->long_term Yes protocol_st 1. Tightly seal container. 2. Place in desiccator at RT. 3. Protect from light. short_term->protocol_st protocol_lt 1. Purge with Inert Gas (Ar/N2). 2. Tightly seal container. 3. Store at 2-8°C. 4. Place in Flammables Cabinet. long_term->protocol_lt

Caption: Decision workflow for short-term vs. long-term storage.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Workflow: Spill Response

This diagram outlines the immediate actions to take in the event of a spill.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL, in fume hood) assess->small_spill Small large_spill Large Spill (>100 mL or outside hood) assess->large_spill Large action_small 1. Alert personnel in immediate area. 2. Absorb with inert material (vermiculite, sand). 3. Use non-sparking tools for cleanup. 4. Place in sealed container for disposal. small_spill->action_small action_large 1. Alert everyone, EVACUATE the lab. 2. Shut off ignition sources if safe to do so. 3. Call Emergency Response Team. 4. Isolate the area. large_spill->action_large

Caption: Decision tree for responding to a chemical spill.

Protocol: First Aid for Exposure
  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Section 5: Waste Disposal

FAQ: How should I dispose of waste contaminated with 1-(3-Nitrophenyl)-2-propyn-1-ol?

A: All materials contaminated with this compound, including excess reagent, solutions, and disposable labware, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(3-Nitrophenyl)-2-propyn-1-ol," and the associated hazards (Flammable, Toxic).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount down the drain.[15]

References

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Rawsource.
  • New Jersey Department of Health. (n.d.). Propargyl Alcohol Hazard Summary. NJ.gov.
  • Multichem. (n.d.).
  • Sigma-Aldrich. (2025, May 21).
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic.
  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety.
  • Thermo Fisher Scientific. (2018, October 26).
  • Chemius. (n.d.).
  • Oancea, D., et al. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • BenchChem. (2025). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
  • GFS Chemicals. (n.d.).
  • Tsang, W. (1986).
  • HSE. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
  • PPG Industries. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Vanderbilt University. (2023, February). Nitromethane Chemical Safety Protocol.
  • AK Scientific, Inc. (n.d.). 1-(3-Nitrophenyl)
  • Zhang, Y., et al. (n.d.). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. SpringerLink.
  • Carl ROTH. (n.d.).
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • Croner-i. (n.d.).
  • Wikipedia. (n.d.). Propargyl alcohol.

Sources

Optimization

Technical Support Center: Catalyst Selection for Acetylene Addition Reactions

Welcome to the Technical Support Center for Catalyst Selection in Acetylene Addition Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Selection in Acetylene Addition Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acetylene chemistry. Here, we move beyond simple protocols to explain the fundamental principles—the "why"—behind catalyst choice and experimental design. Our goal is to provide you with the insights needed to troubleshoot common problems, optimize your reactions, and innovate with confidence.

Section 1: Catalyst Selection FAQs

This section addresses the most common questions regarding catalyst selection for major classes of acetylene addition reactions.

Q1: What is the current industry-standard catalyst for the selective hydrogenation of acetylene to ethylene, and why?

A: The most prevalent catalysts are palladium-based, often alloyed with a second metal like silver (Ag) or copper (Cu) and supported on materials like alumina (α-Al₂O₃).[1][2] Palladium is exceptionally active for hydrogenation, but pure palladium is too active; it readily hydrogenates the desired ethylene product to ethane, leading to poor selectivity.[2]

The addition of a second metal, like silver, improves selectivity through two primary mechanisms:

  • Geometric Effect (Ensemble Control): Silver atoms dilute the palladium active sites on the catalyst surface. This breaks up large ensembles of contiguous palladium atoms that are required for the over-hydrogenation of ethylene.[3][4]

  • Electronic Effect: The second metal modifies the electronic properties of palladium, weakening the adsorption of ethylene on the catalyst surface.[1] This facilitates the desorption of ethylene before it can be further hydrogenated.

While Pd-Ag is a classic choice, newer formulations, including single-atom alloy (SAA) catalysts (e.g., Pd-Cu), are being developed to maximize the isolation of Pd sites, further enhancing selectivity.[3]

Q2: My goal is acetylene hydrochlorination. How can I avoid using the traditional, highly toxic mercuric chloride (HgCl₂) catalyst?

A: The modern, environmentally benign alternative to mercuric chloride is a gold catalyst supported on activated carbon (Au/C) .[5][6][7] This technology has been successfully commercialized and represents a major shift in the production of vinyl chloride monomer (VCM), the precursor to PVC.[8]

The catalytic activity is attributed to cationic gold species, specifically a redox couple between Au(I) and Au(III) single-sites.[8][9] The reaction is believed to proceed via the oxidative addition of HCl to an Au(I) site, forming an Au(III) intermediate, which then coordinates with acetylene, followed by reductive elimination of VCM to regenerate the Au(I) species.[8][10][11] The carbon support is not merely an inert carrier; it actively participates by acting as a reservoir for acetylene and providing anchoring sites that stabilize the gold cations.[12]

Q3: I am struggling with poor regioselectivity in the hydration of an unsymmetrical alkyne. What factors control the addition of water?

A: Achieving high regioselectivity in alkyne hydration and other additions is a common challenge. The outcome is primarily governed by a competition between steric and electronic effects.[13][14][15]

  • Steric Effects: The nucleophile (e.g., water) will preferentially attack the less sterically hindered carbon of the alkyne. Bulky substituents on the alkyne will direct the incoming group to the opposite carbon.[16]

  • Electronic Effects: The electronic nature of the substituents on the alkyne dictates the polarity of the triple bond. Electron-withdrawing groups can make one carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can direct the attack to the other carbon. In many transition-metal-catalyzed reactions, the regioselectivity is determined by which orientation of the alkyne leads to a more stable intermediate during the migratory insertion step.[13]

For gold-catalyzed hydrations, the choice of ligands on the gold complex can also play a crucial role in influencing the electronic environment and, consequently, the regioselectivity.

Q4: How critical is the choice of catalyst support? Can I use any high-surface-area material?

A: The support is a critical component of the catalyst system and can dramatically influence activity, selectivity, and stability. It is much more than an inert scaffold. For instance, in the Au/C catalysts used for hydrochlorination, the carbon support's properties are key performance descriptors:[12]

  • Porosity: A high and accessible micropore volume enhances activity by acting as an effective reservoir for acetylene molecules near the active sites.

  • Surface Chemistry: Acidic oxygen groups on the carbon surface can increase the tendency for coke formation, leading to faster deactivation. A low density of these groups is desirable for catalyst stability.[12]

Similarly, for nickel-based hydrogenation catalysts, interactions between the active Ni metal and hydroxyl groups on an oxide support can lead to the formation of inactive NiOₓ species, causing deactivation.[17] Therefore, the support must be chosen and designed in concert with the active metal for the specific reaction.

Section 2: Troubleshooting Guide

This guide is formatted to help you diagnose and solve common experimental issues.

Problem 1: Rapid and Unexpected Loss of Catalytic Activity

Your reaction starts well but the conversion rate quickly drops within hours.

  • Possible Cause A: Catalyst Poisoning

    • Diagnosis: Your feedstock may contain impurities that strongly adsorb to the catalyst's active sites, blocking them from reactants. Common poisons for noble metal catalysts (especially Pd) include sulfur compounds (H₂S, COS), carbon monoxide (CO), halides, and other acetylenic compounds like methylacetylene.[18][19][20]

    • Solution:

      • Analyze Feedstock: rigorously analyze your acetylene and other reactant streams for trace impurities.

      • Purify Feed: Implement a purification step, such as passing the gas feed through an adsorbent bed (guard bed) upstream of your reactor to trap poisons.

      • Catalyst Selection: Choose catalysts known to be more resistant to specific poisons if purification is not feasible.

  • Possible Cause B: Coking and "Green Oil" Formation

    • Diagnosis: This is one of the most common deactivation mechanisms in acetylene reactions.[21] Acetylene can oligomerize or polymerize on the catalyst surface, forming heavy hydrocarbons known as "green oil" or solid carbon deposits (coke).[22][23] These deposits physically block pores and cover active sites. This is particularly prevalent at higher temperatures, lower H₂/acetylene ratios, and on acidic catalyst supports.[24][25]

    • Solution:

      • Optimize Conditions: Increase the hydrogen-to-acetylene ratio.[26] While higher temperatures can increase reaction rate, they often accelerate coking; find an optimal temperature window.[4]

      • Modify Support: Switch to a support with larger pores to prevent blockage or a more basic support to suppress acid-catalyzed polymerization.[27]

      • Introduce a Liquid Phase: For hydrogenation, using a selective solvent like N-methyl-2-pyrrolidone (NMP) can dramatically reduce green oil formation and improve selectivity by altering surface concentrations.[26][28]

Problem 2: Low Selectivity to the Desired Product (e.g., Ethylene from Acetylene)

You are achieving high acetylene conversion, but the yield of your target product is low due to the formation of byproducts (e.g., ethane).

  • Possible Cause: Over-hydrogenation or Side Reactions

    • Diagnosis: The active sites on your catalyst are too strong or too numerous, causing the desired product (ethylene) to readsorb and react further to form an undesired product (ethane).

    • Solution:

      • Use a Bimetallic Catalyst: Introduce a second, less active metal (e.g., Ag, Cu, Ga) to your Pd catalyst. This isolates the Pd active sites (geometric effect) and modifies their electronic properties to weaken ethylene adsorption, thus promoting its desorption before it can be over-hydrogenated.[1][2][29]

      • Optimize Temperature: Selectivity often changes with temperature. For acetylene hydrogenation, lower temperatures can sometimes favor ethylene selectivity, but this must be balanced with achieving sufficient conversion.[4]

      • Introduce a Selective Solvent: As mentioned for deactivation, a solvent like NMP can significantly boost ethylene selectivity (often >90%) by preferentially dissolving acetylene and keeping ethylene in the gas phase, away from the catalyst surface.[26][28]

Problem 3: Catalyst Cannot Be Fully Regenerated

After a reaction cycle, you attempt to regenerate the catalyst (e.g., by calcination or hydrogen treatment), but it never recovers its initial activity.

  • Possible Cause: Irreversible Deactivation (Sintering)

    • Diagnosis: The regeneration procedure, particularly if it involves high temperatures, may be causing the fine metal nanoparticles to migrate and agglomerate into larger, less active particles. This process, known as sintering, reduces the active surface area and is generally irreversible.[21]

    • Solution:

      • Milder Regeneration Conditions: Use lower temperatures for regeneration. For example, some catalysts deactivated by coking can be regenerated by a controlled "hydrogen stripping" process at moderate temperatures instead of a harsh high-temperature burn-off in air.[30]

      • Improve Catalyst Design: Synthesize catalysts with stronger metal-support interactions to anchor the nanoparticles and inhibit their mobility.

      • Re-evaluate Deactivation Cause: Ensure the deactivation is not due to an irreversible poison (like arsenic or mercury) that cannot be removed by standard regeneration.[19] Sometimes, what appears to be coke deactivation is a combination of coking (reversible) and sintering (irreversible).[21]

Workflow & Visualization

Troubleshooting Catalyst Deactivation

The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation.

Deactivation_Troubleshooting start Problem: Rapid Loss of Activity check_poisons Step 1: Analyze Feed Are catalyst poisons (S, CO, etc.) present? start->check_poisons check_coke Step 2: Characterize Spent Catalyst Is there evidence of coke or 'green oil'? check_poisons->check_coke No sol_poison Solution: Poisoning - Install guard bed - Purify feedstock check_poisons->sol_poison Yes check_sintering Step 3: Analyze Regenerated Catalyst Is activity permanently lost after mild regeneration? check_coke->check_sintering No sol_coke Solution: Coking/Polymerization - Optimize T and P - Increase H2:C2H2 ratio - Change catalyst support check_coke->sol_coke Yes sol_sintering Solution: Sintering - Use milder regeneration conditions - Redesign catalyst for better thermal stability check_sintering->sol_sintering Yes no_issue Re-evaluate reaction kinetics and reactor design check_sintering->no_issue No

Caption: A logical workflow for troubleshooting catalyst deactivation.

Gold-Catalyzed Acetylene Hydrochlorination Mechanism

This diagram illustrates the simplified redox cycle for the modern gold-catalyzed approach to VCM synthesis.

Gold_Cycle cluster_main Catalytic Cycle Au1 Au(I)-Cl Au3 Au(III) Intermediate Au1->Au3 1 Au3->Au1 3 react2 + C₂H₂ (Coordination) react1 + HCl (Oxidative Addition) product - C₂H₃Cl (Reductive Elimination)

Caption: Simplified Au(I)/Au(III) redox cycle in acetylene hydrochlorination.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Bimetallic Pd-Ag/Al₂O₃ Catalyst by Incipient Wetness Impregnation

This protocol describes a standard method for preparing a bimetallic catalyst, a key strategy for improving selectivity in acetylene hydrogenation.

Materials:

  • γ-Al₂O₃ support (pellets or powder)

  • Palladium(II) nitrate hydrate (Pd(NO₃)₂)

  • Silver(I) nitrate (AgNO₃)

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120 °C for at least 4 hours to remove physisorbed water. Allow to cool in a desiccator.

  • Determine Pore Volume: Accurately determine the pore volume of the dried support (e.g., via N₂ physisorption or by titrating with water until saturation). This is critical for incipient wetness.

  • Prepare Impregnation Solution:

    • Calculate the required mass of Pd(NO₃)₂ and AgNO₃ to achieve the desired metal loading (e.g., 0.03 wt% Pd, 0.1 wt% Ag).

    • Dissolve the calculated amounts of both metal precursors in a volume of deionized water equal to the pre-determined pore volume of the alumina support. Ensure complete dissolution.

  • Impregnation:

    • Place the dried support in a rotary evaporator flask or a suitable dish.

    • Add the precursor solution dropwise to the support while continuously mixing or tumbling. Ensure the solution is evenly distributed. The support should appear damp but have no excess liquid.

  • Drying: Age the impregnated support at room temperature for 12 hours in a covered container. Subsequently, dry the catalyst in an oven at 110-120 °C for 12 hours.[31]

  • Calcination: Place the dried catalyst in a furnace. Ramp the temperature at a controlled rate (e.g., 5 °C/min) to 400-450 °C and hold for 3-4 hours in a flow of dry air.[31] This step decomposes the nitrate precursors to their respective oxides.

  • Reduction (Activation):

    • Load the calcined catalyst into a tube furnace reactor.

    • Purge the system with an inert gas (N₂ or Ar).

    • Introduce a reducing gas stream (e.g., 5% H₂ in N₂) and slowly ramp the temperature to the desired reduction temperature (e.g., 400-500 °C). Hold for 2-4 hours.[1]

    • Cool the catalyst to room temperature under an inert gas flow before handling to prevent re-oxidation. The catalyst is now in its active metallic state.

Protocol 2: Catalyst Performance Testing for Gas-Phase Acetylene Hydrochlorination

This protocol outlines a typical setup for evaluating the performance of a newly synthesized catalyst (e.g., Au/C).[32]

Apparatus:

  • Fixed-bed microreactor (quartz or stainless steel tube)

  • Temperature controller and furnace

  • Mass flow controllers (MFCs) for C₂H₂, HCl, and an inert gas (e.g., N₂ or Ar)

  • Gas chromatograph (GC) with a suitable column (e.g., Poropak) and detector (FID or TCD) for product analysis

  • Scrubber system for unreacted HCl

Procedure:

  • Catalyst Loading: Load a known mass of the catalyst (e.g., 150 mg) into the center of the reactor tube, securing it with plugs of quartz wool.[32]

  • System Purge: Assemble the reactor in the furnace and purge the entire system with an inert gas (N₂) for 30 minutes to remove air and moisture.

  • Pre-treatment/Activation (if required): Some catalysts may require an in-situ pre-treatment step before the reaction. Follow the specific requirements for your catalyst.

  • Reaction Initiation:

    • Heat the reactor to the desired reaction temperature (e.g., 180-220 °C) under inert gas flow.[5]

    • Once the temperature is stable, introduce the reactant gases using the MFCs at the desired molar ratio (e.g., HCl:C₂H₂ slightly greater than 1:1) and space velocity (GHSV).

  • Data Collection:

    • Allow the reaction to stabilize for an initial period (some catalysts have an induction period where activity changes).[8]

    • Periodically sample the reactor effluent gas stream and analyze it using the GC to quantify the concentrations of acetylene, vinyl chloride, and any byproducts.

  • Performance Calculation:

    • Acetylene Conversion (%): Calculated based on the molar flow rate of acetylene at the inlet versus the outlet.

    • VCM Selectivity (%): Calculated as the moles of VCM produced divided by the moles of acetylene converted, multiplied by 100.

  • Shutdown: After the experiment, switch the gas flow back to the inert gas, turn off the furnace, and allow the reactor to cool to room temperature before disassembly.

Section 4: References

  • Zhao, C., Guan, Q., & Li, W. (2019). DFT studies on the mechanism of acetylene hydrochlorination over gold-based catalysts and guidance for catalyst construction. Inorganic Chemistry Frontiers. [Link]

  • Kersten, R. J. A., et al. (2013). Enhanced Selectivity in the Hydrogenation of Acetylene due to the Addition of a Liquid Phase as a Selective Solvent. Industrial & Engineering Chemistry Research. [Link]

  • Malta, G., et al. (2017). Identification of single-site gold catalysis in acetylene hydrochlorination. Loughborough University Research Repository. [Link]

  • Moore, L. P., et al. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics. [Link]

  • Yang, C., et al. (2021). Improvement of Selectivity in Acetylene Hydrogenation with Comparable Activity over Ordered PdCu Catalysts Induced by Post-treatment. ACS Applied Materials & Interfaces. [Link]

  • Wang, F., et al. (2023). Synthetic Strategies of Supported Pd-Based Bimetallic Catalysts for Selective Semi-Hydrogenation of Acetylene: A Review and Perspectives. National Institutes of Health. [Link]

  • Liu, Z., et al. (2019). Preparation and investigation of Pd doped Cu catalysts for selective hydrogenation of acetylene. Frontiers of Chemical Science and Engineering. [Link]

  • Zhao, C., Guan, Q., & Li, W. (2019). DFT studies on the mechanism of acetylene hydrochlorination over gold-based catalysts and guidance for catalyst construction. RSC Publishing. [Link]

  • Malta, G., et al. (2017). Identification of single-site gold catalysis in acetylene hydrochlorination. ResearchGate. [Link]

  • Lu, Y., et al. (2015). Investigation of the preparation methodologies of Pd-Cu single atom alloy catalysts for selective hydrogenation of acetylene. Frontiers of Chemical Science and Engineering. [Link]

  • Hutchings, G. J., et al. (2015). Discovery, Development, and Commercialization of Gold Catalysts for Acetylene Hydrochlorination. Journal of the American Chemical Society. [Link]

  • Li, X., et al. (2005). Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. Organometallics. [Link]

  • Dagle, R. A., et al. (2020). Selective Hydrogenation of Acetylene to Ethylene over Bimetallic Catalysts. West Virginia University Center for Innovation in Gas Research and Utilization. [Link]

  • Kersten, R. J. A., et al. (2022). Enhanced Selectivity in the Hydrogenation of Acetylene due to the Addition of a Liquid Phase as a Selective Solvent. ResearchGate. [Link]

  • Zhang, J., et al. (2016). Composition of the Green Oil in Hydrogenation of Acetylene over a Commercial Pd-Ag/Al2O3 Catalyst. ResearchGate. [Link]

  • Pérez-Ramírez, J., et al. (2021). Metal-dependent role of the support. ResearchGate. [Link]

  • Wang, H., et al. (2023). Selective semihydrogenation of acetylene in ethylene using defect-rich boron nitride catalyst from flux reconstruction. eScholarship.org. [Link]

  • Wang, F., et al. (2023). Synthetic Strategies of Supported Pd-Based Bimetallic Catalysts for Selective Semi-Hydrogenation of Acetylene: A Review and Perspectives. ResearchGate. [Link]

  • Moore, L. P., et al. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Figshare. [Link]

  • Liu, X., et al. (2023). Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. Catalysis Science & Technology. [Link]

  • (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Materic. [Link]

  • (n.d.). Catalyst Poisons. Scribd. [Link]

  • Gevert, Z. H., et al. (2014). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. National Institutes of Health. [Link]

  • Han, D., et al. (2019). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. National Institutes of Health. [Link]

  • Rytter, E., & Gjervan, T. (2019). Green oil removal from ethylene plants. Google Patents.

  • Freakley, S. J., et al. (2022). Hydrochlorination of acetylene using a supported gold catalyst: A study of the reaction mechanism. ResearchGate. [Link]

  • (2021). High-throughput testing of selective acetylene hydrogenation catalysts. YouTube. [Link]

  • (2023). Acetylene Hydrogenation Catalyst Deactivation. Scribd. [Link]

  • Brown, S. L., & Boitiaux, J. P. (1998). Regeneration of acetylene converter catalysts by hydrogen stripping. Google Patents.

  • Chen, Z., et al. (2020). Green oil and coke accumulation in Pd catalysts during acetylene... ResearchGate. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2021). Acetylene in Organic Synthesis: Recent Progress and New Uses. National Institutes of Health. [Link]

  • Moore, L. P., et al. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. ResearchGate. [Link]

  • Alferova, E. V., et al. (2018). Changes in the course of reaction and regeneration of a Pd-Ag/Al2O3 catalyst for the selective hydrogenation of acetylene. Semantic Scholar. [Link]

  • Hashmi, A. S. K., & Rudolph, M. (2021). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. ACS Catalysis. [Link]

  • Taccardi, N., et al. (2022). Selective hydrogenation of highly concentrated acetylene streams over mechanochemically synthesized PdAg supported catalysts. Catalysis Science & Technology. [Link]

  • Lee, J., et al. (2024). Mitigating Green Oil Deactivation in Acetylene Hydrogenation Using Carbon-Supported Pd Catalysts. ResearchGate. [Link]

  • Liu, M., et al. (2023). Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. MDPI. [Link]

  • Abdullah, B., et al. (2022). Catalysis of semihydrogenation of acetylene to ethylene: current trends, challenges, and outlook. ResearchGate. [Link]

  • Rytter, E., & Gjervan, T. (2019). Green Oil Removal From Ethylene Plants. Google Patents.

  • Hashmi, A. S. K., & Rudolph, M. (2021). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. ACS Publications. [Link]

  • (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Soares, C., et al. (2018). Study of acetylene hydrogenation catalyst deactivation at REPSOL Polímeros. Scholar - Universidade de Lisboa. [Link]

  • He, Q. (2018). Study on the active sites and poisoning of Pt catalysts for acetylene hydrochlorination. Cardiff University. [Link]

  • Lazaridou, A. (2021). Acetylene hydrochlorination using Au supported on activated carbon catalysts. Cardiff University. [Link]

  • Hutchings, G. J., et al. (2015). Discovery, Development, and Commercialization of Gold Catalysts for Acetylene Hydrochlorination. Journal of the American Chemical Society. [Link]

  • Edwards, J. K. (2013). Gold Catalysts for the Hydrochlorination of Acetylene. Cardiff University. [Link]

  • Kondrat, S. A., et al. (2022). Lowering the Operating Temperature of Gold Acetylene Hydrochlorination Catalysts Using Oxidized Carbon Supports. Cardiff University. [Link]

Sources

Troubleshooting

avoiding polymerization in propargyl alcohol synthesis.

Welcome to the technical support center for propargyl alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing propargyl alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for propargyl alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing propargyl alcohol, with a specific focus on preventing unwanted polymerization and other side reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis and purification of propargyl alcohol. Each entry details the probable cause of the issue and provides a step-by-step protocol for remediation.

Q1: My reaction mixture is turning dark brown or black, and its viscosity is increasing significantly. What is happening and how can I salvage my experiment?

A1: This is a classic sign of uncontrolled polymerization. Propargyl alcohol can polymerize under various conditions, particularly in the presence of strong bases or at elevated temperatures, leading to the formation of polyconjugated systems which are often dark and viscous.[1][2]

Probable Causes:

  • Excessive Temperature: Localized or bulk overheating of the reaction mixture can initiate thermal polymerization.[2]

  • Incorrect pH: The reaction is highly sensitive to pH. High concentrations of strong bases (e.g., KOH, NaOH) can catalyze explosive polymerization.[3][4]

  • Catalyst Deactivation/Poor Mixing: Deactivated copper acetylide catalyst or poor agitation can lead to localized "hot spots" where reactants concentrate, causing runaway reactions.[5]

Troubleshooting Protocol:

  • Immediate Action: If safe to do so, immediately cool the reaction vessel using an ice bath to quench the exothermic polymerization.

  • pH Adjustment: Carefully neutralize the reaction mixture. A dilute solution of a weak acid, such as acetic acid, can be slowly added to bring the pH to a near-neutral state. Avoid strong acids as they can cause other side reactions.[1]

  • Solvent Dilution: Add more of the reaction solvent (e.g., THF, NMP) to dilute the reactants and help dissipate heat.

  • Assessment: Once the reaction is stabilized, assess the extent of polymerization. If the mixture is highly viscous or contains solid polymers, it may be difficult to salvage the desired product.

  • Future Prevention: For subsequent experiments, strictly control the reaction temperature, ensure efficient stirring, and consider a slower addition rate of formaldehyde or acetylene.

Q2: My final product analysis shows a significant amount of 1,4-butynediol. How can I improve the selectivity towards propargyl alcohol?

A2: The formation of 1,4-butynediol is the primary side reaction in the Reppe synthesis, where propargyl alcohol reacts with another molecule of formaldehyde.[6] Controlling the stoichiometry and reaction conditions is key to maximizing the yield of propargyl alcohol.

Probable Causes:

  • High Formaldehyde Concentration: An excess of formaldehyde in the reaction mixture favors the formation of 1,4-butynediol.

  • Prolonged Reaction Time: Longer reaction times can lead to the conversion of the desired propargyl alcohol into the butynediol byproduct.

  • Suboptimal Temperature and Pressure: These parameters influence the relative rates of the two reaction steps.

Optimization Protocol:

  • Adjust Stoichiometry: Use a molar ratio of acetylene to formaldehyde that is greater than 1:1. This ensures that formaldehyde is the limiting reagent, disfavoring the second addition step.

  • Control Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) and quench the reaction once the optimal concentration of propargyl alcohol is reached.

  • Optimize Conditions: Lowering the reaction temperature (typically in the range of 70-100°C) can sometimes favor the formation of propargyl alcohol.[7] Additionally, maintaining a sufficient partial pressure of acetylene is crucial.[8]

Q3: During distillation, my product is polymerizing in the pot, leading to significant yield loss and a difficult cleanup. How can I purify propargyl alcohol safely?

A3: Thermal instability is a major challenge during the purification of propargyl alcohol. Polymerization during distillation is often triggered by high temperatures and the presence of residual basic or acidic impurities.[9]

Best Practices for Distillation:

  • Vacuum Distillation: Always distill propargyl alcohol under reduced pressure. This lowers the boiling point and significantly reduces the risk of thermal decomposition and polymerization.[9] A pressure of 100 to 150 mmHg is recommended.[10]

  • Neutralize Before Distillation: Ensure the crude product is neutralized after the reaction. Any residual base can catalyze polymerization at elevated temperatures.

  • Use a Stabilizer: The addition of a small amount of a non-volatile weak acid, such as succinic acid, to the distillation pot can stabilize the propargyl alcohol and prevent decomposition.[9]

  • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots in the distillation flask. Do not distill to dryness.

  • Remove Formaldehyde Impurities: Unreacted formaldehyde can form byproducts like dipropargyl formal during distillation.[9] Consider a preliminary distillation step with acidified methanol to remove formaldehyde as methylal.[9]

Frequently Asked Questions (FAQs)

What is the primary mechanism of propargyl alcohol polymerization?

Propargyl alcohol can polymerize through several pathways. Base-catalyzed polymerization is particularly hazardous and is thought to proceed via the deprotonation of the hydroxyl group, followed by nucleophilic attack on another propargyl alcohol molecule.[2] Thermal polymerization can also occur at elevated temperatures.[2] Additionally, under strongly acidic conditions, propargyl alcohol can undergo degradation to form reactive intermediates like acrolein, which can then polymerize.[1]

What are the optimal reaction conditions to minimize side reactions?

Optimal conditions can vary depending on the specific setup, but the following table provides a general guide based on common industrial practices for the Reppe synthesis.[7]

ParameterRecommended RangeRationale
Temperature 70 - 120 °CBalances reaction rate with minimizing thermal decomposition and side reactions.
Pressure 1 - 15 barEnsures sufficient acetylene solubility in the reaction medium.
pH Near-neutral to slightly acidicAvoids base-catalyzed polymerization and acid-catalyzed side reactions.
Solvent THF, NMP, aqueous mixturesEnhances acetylene solubility and helps control reaction temperature.
Catalyst Copper Acetylide (slurry or fluidized bed)The standard catalyst for this reaction.

Are there any recommended inhibitors to add during synthesis or for storage?

While adding inhibitors during the Reppe synthesis is not a common practice due to potential interference with the catalyst, their use during storage is highly recommended. For long-term storage, small amounts (typically 100-200 ppm) of phenolic inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) can be added.[11] These act as free-radical scavengers.

How should I safely store purified propargyl alcohol?

Proper storage is crucial to prevent degradation and polymerization.

  • Temperature: Store in a cool, refrigerated (2-8 °C) environment.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed, opaque or amber container to protect from light.

  • Incompatible Materials: Keep away from strong acids, bases, oxidizing agents, and sources of ignition.

Visualizations

Troubleshooting Workflow for Propargyl Alcohol Synthesis

Troubleshooting Workflow Troubleshooting Workflow for Propargyl Alcohol Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Synthesis Monitor Monitor Reaction (Temp, Color, Viscosity) Start->Monitor Problem Problem Detected? (e.g., Darkening, Thickening) Monitor->Problem Polymerization Indication of Polymerization Problem->Polymerization Yes Continue Proceed to Workup Problem->Continue No Cool Cool Reaction Immediately Polymerization->Cool Neutralize Adjust pH to Neutral Cool->Neutralize Neutralize->Continue Start_Purify Start Distillation Check_Conditions Check Conditions: - Vacuum Applied? - Stabilizer Added? Start_Purify->Check_Conditions Distill Begin Heating Check_Conditions->Distill Pot_Problem Residue Darkening/ Polymerizing? Distill->Pot_Problem Stop_Heat Stop Heating Immediately Pot_Problem->Stop_Heat Yes Collect_Product Collect Pure Product Pot_Problem->Collect_Product No Review_Protocol Review Protocol: - Check Vacuum Level - Verify Stabilizer Stop_Heat->Review_Protocol

Caption: A flowchart for troubleshooting common issues during the synthesis and purification of propargyl alcohol.

Key Factors Influencing Propargyl Alcohol Stability

Stability Factors Key Factors Influencing Propargyl Alcohol Stability cluster_destabilizers Destabilizing Factors cluster_stabilizers Stabilizing Measures Propargyl_Alcohol Propargyl Alcohol Heat High Temperature Base Strong Base (High pH) Acid Strong Acid (Low pH) Oxygen Oxygen / Air Light UV Light Cooling Refrigeration Propargyl_Alcohol->Cooling Inert_Atm Inert Atmosphere (N2, Ar) Propargyl_Alcohol->Inert_Atm Inhibitors Storage Inhibitors (e.g., MEHQ, HQ) Propargyl_Alcohol->Inhibitors Weak_Acid Weak Acid (Distillation) Propargyl_Alcohol->Weak_Acid Opaque_Cont Opaque Container Propargyl_Alcohol->Opaque_Cont Polymerization Polymerization & Decomposition Heat->Polymerization Base->Polymerization Acid->Polymerization Oxygen->Polymerization Light->Polymerization Stable_Product Stable Product Cooling->Stable_Product Inert_Atm->Stable_Product Inhibitors->Stable_Product Weak_Acid->Stable_Product Opaque_Cont->Stable_Product

Caption: Factors that can destabilize propargyl alcohol leading to polymerization, and the corresponding preventative measures.

Experimental Protocol: Synthesis and Purification of Propargyl Alcohol with Polymerization Avoidance

This protocol outlines a laboratory-scale synthesis of propargyl alcohol based on the Reppe process, incorporating best practices to minimize polymerization and side-product formation.

Materials:

  • Formaldehyde solution (e.g., 37 wt. % in water)

  • Acetylene gas

  • Copper(I) chloride (CuCl)

  • Bismuth(III) oxide (Bi2O3)

  • Silica support

  • Tetrahydrofuran (THF), anhydrous

  • Succinic acid

  • Nitrogen gas

  • Standard glassware for synthesis under inert atmosphere

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and condenser, add the silica-supported copper oxide-bismuth oxide pre-catalyst.

    • Purge the system with nitrogen.

    • Add anhydrous THF to create a slurry.

    • Begin bubbling acetylene gas through the slurry at a controlled rate while stirring vigorously. The formation of the active copper acetylide catalyst is often indicated by a color change.

  • Reaction:

    • Maintain a constant, positive pressure of acetylene (e.g., via a balloon or a controlled flow rate).

    • Begin the slow, dropwise addition of the formaldehyde solution via a syringe pump. Maintain the reaction temperature between 70-90 °C using a thermostatically controlled oil bath.

    • CRITICAL: Monitor the reaction closely for any sudden increase in temperature or viscosity.

    • Continue the reaction for the predetermined optimal time, monitoring by TLC or GC if possible.

  • Workup and Purification:

    • Once the reaction is complete, stop the acetylene flow and cool the mixture to room temperature under a nitrogen atmosphere.

    • Filter the reaction mixture to remove the catalyst.

    • Carefully neutralize the filtrate with a dilute solution of acetic acid.

    • Remove the bulk of the THF using a rotary evaporator at low temperature.

    • To the crude aqueous propargyl alcohol, add a small amount of succinic acid (e.g., 0.1 wt. %).

    • Set up for vacuum distillation. Ensure all joints are well-sealed.

    • Distill the propargyl alcohol under reduced pressure (100-150 mmHg), collecting the fraction that boils at the appropriate temperature.

    • CRITICAL: Do not heat the distillation pot above 120 °C and do not distill to dryness.

  • Storage:

    • To the purified propargyl alcohol, add a suitable inhibitor such as MEHQ (100-200 ppm).

    • Store the product in an amber bottle under a nitrogen atmosphere at 2-8 °C.

References

  • Liskon Biological. (2023, October 17). A Brief Discussion on Polymerization Inhibitors. [Link]

  • Moffett, R. B. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). Propargyl alcohol. PubChem Compound Database. [Link]

  • Rawsource. (2024, January 29). Safety and Handling Measures for Propargyl Alcohol. [Link]

  • Ataman Kimya A.Ş. (n.d.). PROPARGYL ALCOHOL. [Link]

  • Wikipedia. (2023, December 27). Propargyl alcohol. [Link]

  • Wikipedia. (2023, November 29). Polymerisation inhibitor. [Link]

  • Purohit, H., et al. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development, 25(8), 1894–1899. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. [Link]

  • Kong, L., et al. (2023). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts, 13(9), 1285. [Link]

  • National Center for Biotechnology Information. (n.d.). Propargyl alcohol - 14 Polymerization. PubChem Compound Database. [Link]

  • Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • Wikipedia. (2023, December 15). Cationic polymerization. [Link]

  • Al-Amiery, A. A., et al. (2014). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. Corrosion Science, 78, 1-9. [Link]

  • Aramaki, K. (1997). Spectroscopic Investigations on the Inhibition Mechanism of Propargyl Alcohol for Iron Corrosion in Hydrochloric Acid at Elevated Temperatures. Corrosion, 53(4), 282-289. [Link]

  • Gonzalez, S., et al. (1994). Electrochemical studies of propargyl alcohol as corrosion inhibitor for Cu, Ni, and Cu/Ni (55/45) alloy in H2SO4. Journal of the Electrochemical Society, 141(1), 89-94. [Link]

  • Scientific Spectator. (2008, February 15). Reppe Chemistry. [Link]

  • Wikipedia. (2023, December 27). Propargyl alcohol. [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72. [Link]

  • Taylor & Francis Online. (n.d.). Propargyl alcohol – Knowledge and References. [Link]

  • Hecht, O., & Schick, H. (2006). Method for the production of propargyl alcohol. U.S.
  • Sano, K., et al. (2003). Method for separation and recovery of propargyl alcohol. U.S.
  • University of Campinas. (n.d.). Copper(I)-Acetylides: Access, Structure, and Relevance in Catalysis. Institute of Chemistry. [Link]

  • Singh, D. D. N., & Singh, A. K. (1990). Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. Corrosion, 46(5), 354-359. [Link]

  • Sharath, N., et al. (2014). Experimental Investigation of Propargyl Alcohol Pyrolysis. The Journal of Physical Chemistry A, 118(33), 6435-6445. [Link]

  • Rawsource. (2024, January 29). How Propargyl Alcohol Enhances Corrosion Inhibitors. [Link]

  • Dubey, S., et al. (2024). Investigating the Hydrate and Corrosion Inhibition Efficacy of Propargyl Alcohol: Applicable to Flow Assurance in Natural Gas Pipelines. ACS Engineering Au, 4(1), 1-11. [Link]

  • Bruhm, T., et al. (2021). Walter Reppe Revival – Identification and Genesis of Copper Acetylides Cu2C2 as Active Species in Ethynylation Reactions. ChemCatChem, 13(19), 4166-4175. [Link]

  • National Institutes of Health. (2023, March 1). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • MDPI. (2023, March 1). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Institution of Chemical Engineers. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Utility of 1-(3-Nitrophenyl)-2-propyn-1-ol

Introduction: The Enduring Versatility of Propargyl Alcohols in Modern Synthesis Propargyl alcohols are a cornerstone class of synthons in organic chemistry.[1][2] Their bifunctional nature, characterized by the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of Propargyl Alcohols in Modern Synthesis

Propargyl alcohols are a cornerstone class of synthons in organic chemistry.[1][2] Their bifunctional nature, characterized by the presence of both a hydroxyl group and a reactive alkyne moiety, renders them exceptionally versatile building blocks for the assembly of complex molecular architectures, including natural products, functional materials, and pharmaceutically active compounds.[1][2] The reactivity of these molecules can be finely tuned by the substituents at the propargylic position (the carbon bearing the alcohol). This guide provides an in-depth comparison of 1-(3-Nitrophenyl)-2-propyn-1-ol , a propargyl alcohol featuring a potent electron-withdrawing group, against other common propargyl alcohols in several key synthetic transformations. Our objective is to elucidate how the electronic nature of the substituent dictates reaction pathways, efficiency, and outcomes, thereby offering researchers a rational basis for substrate selection in their synthetic endeavors.

Synthesis of Propargyl Alcohols: A Practical Overview

The most common route to secondary and tertiary propargyl alcohols involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. This straightforward C-C bond formation is highly efficient and tolerates a wide range of functional groups.

General Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

This protocol describes the synthesis via a Grignard reaction, a robust and scalable method.

Workflow for Propargyl Alcohol Synthesis

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification P1 Generate Ethynylmagnesium Bromide (Grignard Reagent) from Ethylmagnesium Bromide and Acetylene Gas R2 Slowly add Grignard Reagent to aldehyde solution at 0°C P1->R2 Add R1 Dissolve 3-Nitrobenzaldehyde in anhydrous THF R1->R2 R3 Stir at room temperature until completion (monitored by TLC) R2->R3 W1 Quench with saturated aqueous NH4Cl solution R3->W1 Proceed to W2 Extract with Ethyl Acetate W1->W2 W3 Dry organic layer (Na2SO4), filter, and concentrate W2->W3 P2 Purify by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) W3->P2 F1 1-(3-Nitrophenyl)-2-propyn-1-ol P2->F1 Yields pure product G Start Propargyl Alcohol Step1 Add Co2(CO)8 in DCM Start->Step1 Complex Alkyne-Cobalt Complex Step1->Complex Step2 Add Lewis Acid (e.g., BF3·OEt2) Complex->Step2 Cation Stabilized Propargylic Cation Step2->Cation Step3 Add Nucleophile (Nu-) Cation->Step3 Substituted_Complex Substituted Cobalt Complex Step3->Substituted_Complex Step4 Oxidative Demetallation (e.g., CAN) Substituted_Complex->Step4 End Propargylated Product Step4->End

Sources

Comparative

A Senior Application Scientist's Guide to Catalysis in Nitrophenyl Chalcone Synthesis

For researchers and professionals in drug development, the synthesis of chalcones—specifically nitrophenyl chalcones—represents a critical step in the creation of a vast array of pharmacologically active compounds. These...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of chalcones—specifically nitrophenyl chalcones—represents a critical step in the creation of a vast array of pharmacologically active compounds. These α,β-unsaturated ketones are foundational scaffolds for numerous therapeutic agents. The efficiency, yield, and environmental impact of their synthesis are largely dictated by the choice of catalyst. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of nitrophenyl chalcones via the Claisen-Schmidt condensation, grounded in experimental data and practical insights.

The Core Reaction: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most prevalent method for synthesizing chalcones.[1][2] It involves an aldol condensation between an aromatic aldehyde and an acetophenone, followed by dehydration to yield the characteristic chalcone structure.[3] The choice of catalyst—acidic or basic, homogeneous or heterogeneous—is paramount as it governs the reaction's kinetics, yield, and the complexity of product purification.[3][4]

The fundamental mechanism, particularly under base catalysis which is more common, begins with the deprotonation of the α-carbon of the acetophenone by a base, forming a resonance-stabilized enolate ion.[5][6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[7][8] Subsequent dehydration of the aldol addition product yields the chalcone.[9]

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + Base, - H₂O Base Base (e.g., OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde Nitrophenyl Aldehyde Aldol Aldol Adduct Alkoxide->Aldol + H₂O Chalcone Nitrophenyl Chalcone Aldol->Chalcone - H₂O

Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.

A Comparative Analysis of Catalytic Systems

The ideal catalyst should offer high yields, short reaction times, mild reaction conditions, simple work-up procedures, and be environmentally benign. Here, we compare the performance of traditional and modern catalytic systems.

Homogeneous Base Catalysts (NaOH, KOH)

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the conventional workhorses for Claisen-Schmidt condensations due to their low cost and ready availability.[3][10]

  • Mechanism Insight: These strong bases efficiently generate the required enolate ion from the acetophenone derivative, driving the reaction forward.[9]

  • Performance: While effective, yields can be variable, typically ranging from 25% to 80%.[4] Side reactions can occur, complicating the purification of the final product.[4]

  • Advantages:

    • Inexpensive and readily accessible.

    • Well-established and simple to implement.

  • Disadvantages:

    • Corrosive: Can damage reaction vessels over time.[4]

    • Difficult Separation: Being dissolved in the reaction mixture, the catalyst must be neutralized and removed through aqueous work-ups, generating significant wastewater.[4]

    • Environmental Concerns: The use of strong bases and subsequent neutralization steps lead to a poor atom economy and environmental pollution.[4]

Homogeneous Acid Catalysts (HCl, BF₃-Et₂O)

While less common than base catalysis, acid catalysts can also promote chalcone synthesis.[6] Lewis acids like boron trifluoride etherate (BF₃-Et₂O) have shown promise in achieving high yields, sometimes in the range of 75-96%.[11]

  • Mechanism Insight: Acid catalysts work by protonating the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to attack by the enol form of the ketone.

  • Performance: Can provide excellent yields, particularly with specific substrates.[11]

  • Advantages:

    • High yields are achievable under certain conditions.

  • Disadvantages:

    • Harsh Conditions: Often require stringent anhydrous conditions and can be highly corrosive.

    • Environmental and Safety Issues: These catalysts are hazardous to handle and generate corrosive waste streams.

Heterogeneous Solid Base Catalysts

The drive towards "green chemistry" has spurred significant research into solid catalysts that can be easily recovered and reused.[4]

  • Examples: Activated hydrotalcites (Layered Double Hydroxides - LDHs), zeolites, and metal oxides are prominent examples.[11][12][13]

  • Mechanism Insight: These materials possess basic sites on their surface that can abstract the α-proton from the acetophenone, initiating the condensation. The reaction occurs at the solid-liquid interface.

  • Performance: Heterogeneous catalysts, such as magnetic zeolite-like metal-organic framework composites, have demonstrated high yields of 85-95%.[4] They offer the significant advantage of being easily separable from the reaction mixture by simple filtration.[4] Furthermore, many of these catalysts can be regenerated and reused multiple times with minimal loss of activity.[4] For instance, some catalysts retain over 90% of their activity after five reuse cycles.[4]

  • Advantages:

    • Easy Separation & Reusability: Simplifies product purification and reduces waste.[4][11]

    • Environmental Friendliness: Eliminates corrosive and polluting aqueous work-ups.

    • Improved Yields: Often provide higher yields and selectivity compared to homogeneous counterparts.[4]

  • Disadvantages:

    • Higher Initial Cost: The initial preparation or purchase cost of the catalyst can be higher.

    • Mass Transfer Limitations: Reaction rates can sometimes be limited by the diffusion of reactants to the active sites on the catalyst surface.

Performance Data Summary

The following table summarizes representative performance data for the synthesis of nitrophenyl chalcones using different catalytic systems.

Catalyst SystemReactants (Example)SolventTemp. (°C)TimeYield (%)Reference(s)
Homogeneous Base
NaOH (aq.)4-Nitroacetophenone + Substituted BenzaldehydeEthanolRefluxOvernight~27%[14]
NaOH (aq.)2-Nitroacetophenone + NitrobenzaldehydeEthanolRT3 hNot specified[15]
Homogeneous Acid
BF₃-Et₂OAcetophenone/Aldehyde derivativesNot specifiedNot specifiedNot specified75-96%[11]
Heterogeneous Solid Base
Fe₃O₄@ZIF-8Benzaldehyde + AcetophenoneMethanol1202 h85-95%[4]
Activated HydrotalciteBenzaldehyde + AcetophenoneNo solvent501 h82%[12]
LDH/rGO NanocompositeBenzaldehyde + AcetophenoneNo solvent404 h~100% conversion[12]
Green/Novel Systems
Micellar (CTAB/NaOH)Benzaldehyde + AcetophenoneWaterRT24 h65%[2][16]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is intended for comparative purposes.

Experimental Protocols

Herein are detailed, step-by-step methodologies for key synthetic approaches.

Protocol A: Conventional Synthesis using Homogeneous Base (NaOH)

This protocol is adapted for the synthesis of a generic nitrophenyl chalcone.

Materials:

  • Substituted Nitrophenyl Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the nitrophenyl acetophenone (10 mmol) and the benzaldehyde derivative (10 mmol) in 20-25 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[14]

  • Catalyst Addition: Prepare a 40-50% aqueous solution of NaOH. While vigorously stirring the ethanolic solution of reactants, slowly add the NaOH solution dropwise.[1] An ice bath can be used to control the initial exothermic reaction.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Often, the mixture is left to stir overnight to ensure completion.[14]

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess NaOH.[14] Stir vigorously with a glass rod until a solid precipitate forms.

  • Isolation: Collect the crude chalcone product by vacuum filtration using a Büchner funnel.[1]

  • Purification: Wash the collected solid thoroughly with cold water to remove any inorganic impurities. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[14]

Protocol_A_Workflow Figure 2: Workflow for Homogeneous Base Catalysis A Dissolve Reactants in Ethanol B Add NaOH (aq.) Dropwise A->B C Stir Overnight at Room Temp. B->C D Pour into Ice/HCl (Precipitation) C->D E Vacuum Filtration D->E F Wash with Water E->F G Recrystallize from Ethanol F->G

Caption: Figure 2: Workflow for Homogeneous Base Catalysis.

Protocol B: Green Synthesis using Heterogeneous Solid Base (Activated Hydrotalcite)

This protocol outlines a more environmentally friendly approach using a reusable solid catalyst.

Materials:

  • Substituted Nitrophenyl Acetophenone

  • Substituted Benzaldehyde

  • Activated Hydrotalcite (LDH) catalyst

  • Solvent (e.g., Toluene, or solvent-free)

Procedure:

  • Catalyst Activation: The hydrotalcite catalyst is typically activated by calcination (heating at high temperatures, e.g., 450°C) to convert it into a mixed metal oxide with high basicity.

  • Reaction Setup: In a reaction vessel, add the nitrophenyl acetophenone, the benzaldehyde (a slight excess, e.g., 1.05 equivalents), the activated hydrotalcite catalyst (e.g., 25% by weight of reactants), and a solvent if required.[12] For a solvent-free approach, the reactants and catalyst are mixed directly.

  • Reaction: Stir the mixture at the desired temperature (e.g., 40-50°C) under an inert atmosphere (e.g., Argon) to prevent interaction with atmospheric CO₂ which can poison the basic sites.[12] Monitor the reaction by TLC or GC.

  • Catalyst Recovery: Upon completion of the reaction, the solid catalyst is separated from the reaction mixture by centrifugation or simple filtration.[12]

  • Product Isolation: The liquid phase (filtrate) is collected. If a solvent was used, it is removed under reduced pressure to yield the crude chalcone product.[12]

  • Purification: The crude product is then purified, typically by recrystallization.

  • Catalyst Regeneration: The recovered catalyst can be washed with the reaction solvent, dried, and reused for subsequent reactions.

Protocol_B_Workflow Figure 3: Workflow for Heterogeneous Catalysis cluster_main Reaction Cycle cluster_catalyst Catalyst Loop cluster_product Product Work-up A Mix Reactants & Solid Catalyst B Heat & Stir under Inert Gas C Filter to Separate Catalyst D Recovered Catalyst C->D G Filtrate C->G E Wash & Dry D->E F Reuse E->F F->A Recycle H Remove Solvent G->H I Recrystallize Product H->I

Caption: Figure 3: Workflow for Heterogeneous Catalysis.

Conclusion and Future Outlook

The synthesis of nitrophenyl chalcones is a mature field, yet one that continues to evolve. While traditional homogeneous base catalysts like NaOH and KOH are simple and cost-effective, they are plagued by issues of corrosivity, difficult separation, and environmental impact.

The clear trend in modern organic synthesis is the adoption of heterogeneous catalysts. Systems based on hydrotalcites, zeolites, and advanced nanomaterials offer significant advantages in terms of product yield, ease of separation, and catalyst reusability.[11] These benefits directly translate to more sustainable and economically viable processes, which are critical considerations in both academic research and industrial drug development.

For researchers selecting a catalyst, the decision should be guided by the specific goals of the synthesis.

Catalyst_Selection Figure 4: Catalyst Selection Guide Start Primary Goal? Cost Lowest Cost & Simplicity Start->Cost Green Green Chemistry & Reusability Start->Green Yield Highest Possible Yield Start->Yield Homogeneous Use Homogeneous Base (NaOH/KOH) Cost->Homogeneous Heterogeneous Use Heterogeneous Solid Base (LDH) Green->Heterogeneous Yield->Heterogeneous Acid Consider Homogeneous Acid (BF₃-Et₂O) Yield->Acid If applicable

Caption: Figure 4: Catalyst Selection Guide.

As research progresses, we anticipate the development of even more active, selective, and robust heterogeneous catalysts, further pushing the boundaries of efficiency and sustainability in the synthesis of these vital pharmaceutical building blocks.

References

  • Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019). Molecules, 24(5), 954. Available at: [Link]

  • CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Activated hydrotalcites as catalysts for the synthesis of chalcones of pharmaceutical interest | Request PDF. (2004). Journal of Catalysis, 221(2), 474-482. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. (2023). Rasayan Journal of Chemistry, 16(4), 2314-2318. Available at: [Link]

  • Comparative reaction time and percentage yield of chalcone derivatives... - ResearchGate. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. (2024). The Journal of Organic Chemistry, 89(4), 2249–2261. Available at: [Link]

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). Molecules, 26(24), 7687. Available at: [Link]

  • Synthesis of chalcones using NaOH. | Download Scientific Diagram. Available at: [Link]

  • Original enzyme-catalyzed synthesis of chalcones: Utilization of hydrolase promiscuity. Available at: [Link]

  • Claisen Condensation Mechanism - BYJU'S. Available at: [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC. (2017). Molecules, 22(11), 1957. Available at: [Link]

  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 205-212. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available at: [Link]

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals, 15(10), 1243. Available at: [Link]

  • synthesis and characterization of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository. (2022). Available at: [Link]

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  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Available at: [Link]

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Validation

A Comprehensive Guide to the Structural Validation of 1-(3-Nitrophenyl)-2-propyn-1-ol Derivatives by NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly thos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those with potential therapeutic applications, even minor structural ambiguities can lead to significant downstream consequences. This guide provides an in-depth, technically-focused comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy is expertly applied to validate the structure of 1-(3-nitrophenyl)-2-propyn-1-ol and its derivatives. We will move beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and NMR observables, thereby providing a robust framework for structural elucidation.

The Importance of Structural Integrity in Nitrophenyl Propargyl Alcohols

The 1-(3-nitrophenyl)-2-propyn-1-ol scaffold is a key pharmacophore in various areas of medicinal chemistry. The propargyl alcohol moiety is a versatile functional group for further chemical modifications, while the nitrophenyl ring significantly influences the molecule's electronic properties and potential biological activity. The precise positioning of the nitro group on the aromatic ring is critical, as different isomers (ortho, meta, para) will exhibit distinct electronic and steric effects, profoundly impacting their interaction with biological targets. Therefore, unequivocal structural validation is not merely a procedural step but a fundamental requirement for meaningful structure-activity relationship (SAR) studies.

Foundational NMR Analysis of 1-(3-Nitrophenyl)-2-propyn-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can garner detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A typical NMR analysis of a novel 1-(3-nitrophenyl)-2-propyn-1-ol derivative involves a suite of experiments, beginning with standard one-dimensional (1D) ¹H and ¹³C NMR, and often extending to two-dimensional (2D) techniques for unambiguous assignment.

The ¹H NMR spectrum provides a quantitative map of the different types of protons in a molecule. For the parent compound, 1-(3-nitrophenyl)-2-propyn-1-ol, we can predict the following key signals:

  • Aromatic Protons (4H, ~7.5-8.5 ppm): The protons on the 3-nitrophenyl ring will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The meta-substitution pattern will give rise to a complex multiplet structure. We can predict the relative chemical shifts based on the electronic effects of the substituents. The proton ortho to the nitro group (H-2) is expected to be the most deshielded, followed by the proton para to the nitro group (H-4), and then the proton ortho to the propargyl alcohol substituent (H-6). The proton meta to both groups (H-5) will be the most shielded of the aromatic protons.

  • Propargylic Proton (1H, ~5.5 ppm): The proton on the carbon bearing the hydroxyl group (C1-H) is expected to appear as a doublet. Its chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.

  • Alkynyl Proton (1H, ~2.7 ppm): The terminal alkyne proton (C3-H) will appear as a doublet. This proton is coupled to the propargylic proton.

  • Hydroxyl Proton (1H, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For 1-(3-nitrophenyl)-2-propyn-1-ol, we anticipate the following signals:

  • Aromatic Carbons (6C, ~120-150 ppm): The six carbons of the nitrophenyl ring will resonate in this region. The carbon bearing the nitro group (C-3) will be significantly deshielded, as will the ipso-carbon attached to the propargyl alcohol moiety (C-1).

  • Alkynyl Carbons (2C, ~75-85 ppm): The two sp-hybridized carbons of the alkyne will appear in this characteristic range. The substituted carbon (C-2) will be slightly downfield compared to the terminal carbon (C-3).

  • Propargylic Carbon (1C, ~65 ppm): The carbon bearing the hydroxyl group (C-1) is an sp³-hybridized carbon and will be found in this region, deshielded by the adjacent aromatic ring and the oxygen atom.

| Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Nitrophenyl)-2-propyn-1-ol | | :--- | :--- | :--- | | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | H-2 | ~8.4 (s) | C-1 | ~142 | | H-4 | ~8.2 (d) | C-2 | ~123 | | H-5 | ~7.6 (t) | C-3 | ~148 | | H-6 | ~7.8 (d) | C-4 | ~130 | | C1-H | ~5.5 (d) | C-5 | ~129 | | C3-H | ~2.7 (d) | C-6 | ~125 | | OH | variable | C1' | ~65 | | | | C2' | ~83 | | | | C3' | ~76 |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary slightly.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a foundational understanding, complex molecules or those with overlapping signals often require 2D NMR for complete and confident structural validation.[2]

The COSY experiment reveals proton-proton couplings, typically over two or three bonds. For 1-(3-nitrophenyl)-2-propyn-1-ol, a key correlation would be observed between the propargylic proton (C1-H) and the alkynyl proton (C3-H), confirming their connectivity. Correlations between the aromatic protons can also help to elucidate the substitution pattern on the ring.

Experimental Workflow for Structural Validation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1 ¹H NMR C13 ¹³C NMR & DEPT H1->C13 Initial Structure Hypothesis COSY COSY (¹H-¹H Connectivity) C13->COSY Ambiguity or Need for Confirmation HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Final_Structure Validated Structure HMBC->Final_Structure Unambiguous Assignment

Caption: Workflow for NMR-based structural validation.

The HSQC experiment shows direct one-bond correlations between protons and the carbons to which they are attached. This is an incredibly powerful tool for assigning carbon signals. For example, the signal for the propargylic proton at ~5.5 ppm will show a cross-peak to the carbon signal at ~65 ppm, definitively assigning that carbon as C1. Similarly, the alkynyl proton signal will correlate with its attached carbon.

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for piecing together the molecular fragments. Key HMBC correlations for 1-(3-nitrophenyl)-2-propyn-1-ol would include:

  • The propargylic proton (C1-H) showing correlations to the aromatic ipso-carbon (C-1) and the two adjacent aromatic carbons (C-2 and C-6), as well as to the two alkyne carbons (C-2' and C-3').

  • The alkynyl proton (C3-H) showing correlations to the propargylic carbon (C1') and the other alkyne carbon (C2').

  • Aromatic protons showing correlations to neighboring carbons, which helps to confirm their assignments.

Key HMBC Correlations for Structural Confirmation

G cluster_mol cluster_ring cluster_alkyne C1_H C1'-H (~5.5 ppm) C1_ring C1 C1_H->C1_ring ²J, ³J C2_ring C2 C1_H->C2_ring ²J, ³J C6_ring C6 C1_H->C6_ring ²J, ³J C2_alkyne C2' C1_H->C2_alkyne ²J, ³J C3_alkyne C3' C1_H->C3_alkyne ²J, ³J C3_H C3'-H (~2.7 ppm) C3_H->C2_alkyne ²J

Caption: Expected HMBC correlations from key protons.

Comparing Derivatives: The Impact of Substituents

The true power of this analytical approach becomes evident when comparing the NMR spectra of a series of derivatives. By systematically altering the substitution pattern on the aromatic ring or modifying the propargyl alcohol moiety, we can observe predictable changes in the NMR spectra, further validating our assignments.

For example, moving the nitro group from the meta (3-position) to the para (4-position) would result in a more simplified aromatic region in the ¹H NMR spectrum, likely showing two distinct doublets due to the increased symmetry of the molecule. Conversely, an ortho-substituted derivative would exhibit a more complex aromatic pattern due to the close proximity of all substituents.

Derivative Expected Change in ¹H NMR Aromatic Region Rationale
1-(4 -Nitrophenyl)-2-propyn-1-olTwo doubletsSymmetrical para-substitution
1-(2 -Nitrophenyl)-2-propyn-1-olFour distinct multiplets, potentially with one proton significantly downfieldAsymmetrical ortho-substitution, strong deshielding of the proton ortho to both groups
1-(3-Aminophenyl )-2-propyn-1-olAromatic signals shift upfieldThe electron-donating amino group shields the aromatic protons
1-(3-Nitrophenyl)-3-phenyl -2-propyn-1-olDisappearance of the alkynyl proton signal, appearance of new phenyl signalsReplacement of the terminal alkyne proton with a phenyl group
Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 1-(3-nitrophenyl)-2-propyn-1-ol derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

1D NMR Data Acquisition (¹H and ¹³C):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • (Optional) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

2D NMR Data Acquisition (COSY, HSQC, HMBC):

  • Using the same sample, load the appropriate 2D pulse programs.

  • For a COSY experiment, standard parameters are typically sufficient.

  • For HSQC and HMBC experiments, optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.

  • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise of the 2D spectrum. These parameters should be adjusted based on the sample concentration and the desired quality of the data.

Conclusion

The structural validation of 1-(3-nitrophenyl)-2-propyn-1-ol derivatives is a multi-faceted process that relies on the careful application and interpretation of a suite of NMR experiments. By moving from 1D to 2D techniques, we can build a comprehensive and unambiguous picture of the molecular structure. This guide has provided a framework for understanding the causal relationships between the structure of these important compounds and their NMR spectral features. By following these principles and experimental protocols, researchers can ensure the integrity of their synthesized molecules, paving the way for reliable and reproducible scientific advancements.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

  • Rokhum, S. L., et al. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. New Journal of Chemistry. [Link]

  • Azoulay, S. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. NMR Facility Blog. [Link]

  • ACD/Labs. (2021, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]

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Comparative

A Comparative Guide to the Biological Activity of 1-(3-Nitrophenyl)-2-propyn-1-ol and Its Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Phenylpropynol Scaffolds The intersection of aromatic and alkyne functionalities in small molecules has yielded a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylpropynol Scaffolds

The intersection of aromatic and alkyne functionalities in small molecules has yielded a rich landscape for the discovery of novel therapeutic agents. Within this chemical space, 1-phenyl-2-propyn-1-ol and its derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. The introduction of a nitro group to the phenyl ring, as seen in 1-(3-Nitrophenyl)-2-propyn-1-ol , can significantly modulate the electronic properties and, consequently, the biological profile of the parent molecule. This guide provides a comprehensive comparison of the biological activity of 1-(3-Nitrophenyl)-2-propyn-1-ol with its structural analogues, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR). We will delve into their synthesis, comparative biological effects, and the experimental methodologies used for their evaluation, providing a critical resource for researchers in drug discovery and development.

Synthetic Strategies: Accessing the Phenylpropynol Core

The primary synthetic route to 1-(3-Nitrophenyl)-2-propyn-1-ol and its analogues is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the straightforward installation of the propargyl alcohol moiety.

General Synthesis Workflow

The synthesis typically involves the reaction of a substituted benzaldehyde with an acetylenic Grignard reagent, such as ethynylmagnesium bromide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product aldehyde 3-Nitrobenzaldehyde reaction Grignard Reaction (Anhydrous THF) aldehyde->reaction grignard_reagent Ethynylmagnesium Bromide grignard_reagent->reaction workup Aqueous Quench (e.g., sat. NH4Cl) reaction->workup product 1-(3-Nitrophenyl)-2-propyn-1-ol workup->product

Caption: General workflow for the synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol.

Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. Acetylene gas is then bubbled through the solution to form ethynylmagnesium bromide.[1]

  • Reaction with 3-Nitrobenzaldehyde: The solution of ethynylmagnesium bromide is cooled in an ice bath. A solution of 3-nitrobenzaldehyde in anhydrous THF is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: The presence of the nitro group can sometimes interfere with the Grignard reaction; therefore, careful control of reaction conditions is crucial.[2]

Comparative Biological Activity

Direct experimental data on the biological activity of 1-(3-Nitrophenyl)-2-propyn-1-ol is limited in the public domain. Therefore, this guide will draw comparisons from closely related analogues to infer its potential activities. The primary areas of focus will be anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer and Cytotoxic Activity

Phenylpropiophenone derivatives, which share the core phenylpropanoid skeleton, have demonstrated potential as anticancer agents.[3][4] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxic Activity of Phenylpropanoid Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Hypothetical: 1-(3-Nitrophenyl)-2-propyn-1-ol VariousData not available-
Phenylpropiophenone Derivative 1HeLa5.2[3]
Phenylpropiophenone Derivative 2MCF-78.1[3]
Propargyl Compound Derivative (Chalcone)Hep-G21.48[5]

Discussion of Structure-Activity Relationships (SAR):

The presence and position of the nitro group on the phenyl ring are critical determinants of cytotoxic activity in many classes of compounds.[6] Generally, the electron-withdrawing nature of the nitro group can enhance the electrophilicity of the molecule, potentially leading to interactions with biological nucleophiles such as cysteine residues in proteins. The meta position of the nitro group in the target compound, as opposed to ortho or para, will influence the molecule's overall dipole moment and its ability to fit into the active sites of target enzymes or receptors. It is hypothesized that 1-(3-Nitrophenyl)-2-propyn-1-ol will exhibit cytotoxic activity, and further studies are warranted to quantify this effect against various cancer cell lines.

Antimicrobial Activity

Aromatic alcohols and their derivatives are known to possess antimicrobial properties, often by disrupting the bacterial cell membrane.[7] The lipophilicity of these compounds plays a significant role in their ability to penetrate microbial cell walls.

Table 2: Comparative Antimicrobial Activity of Aromatic Alcohol Analogues

Compound/AnalogueBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Hypothetical: 1-(3-Nitrophenyl)-2-propyn-1-ol VariousData not available-
Aromatic Homopropargyl Alcohol 1S. aureus100[8][9]
Aromatic Homopropargyl Alcohol 2E. coli>100[8][9]
Phenolic Compound (general)Gram-negative bacteriaVaries[7]

Discussion of Structure-Activity Relationships (SAR):

The antimicrobial activity of aromatic alcohols is often correlated with their ability to disrupt cell membranes.[7] The presence of the nitro group in 1-(3-Nitrophenyl)-2-propyn-1-ol is expected to increase its polarity, which may affect its interaction with the lipid bilayer of bacterial membranes. While some nitroaromatic compounds are known to have potent antimicrobial effects, their mechanism can also involve intracellular reduction of the nitro group to reactive nitrogen species that can damage DNA and other macromolecules.[6] The overall antibacterial spectrum and potency of 1-(3-Nitrophenyl)-2-propyn-1-ol will likely depend on a balance between its lipophilicity and its potential for intracellular activation.

Anti-inflammatory Activity

The phenylpropanoid scaffold is present in many natural and synthetic compounds with anti-inflammatory properties.[10] For instance, derivatives of 1,3-diphenyl-2-propen-1-one (chalcones) have been shown to inhibit key inflammatory mediators.[11]

Table 3: Comparative Anti-inflammatory Activity of Phenylpropanoid Analogues

Compound/AnalogueBiological Target/AssayIC50 (µM) / % InhibitionReference
Hypothetical: 1-(3-Nitrophenyl)-2-propyn-1-ol VariousData not available-
1,3-disubstituted prop-2-en-1-one (Compound 2)Superoxide Anion Production3.01[11]
1,3-disubstituted prop-2-en-1-one (Compound 28)Elastase Release2.17[11]
1-(Nicotinoyl)-3-(meta-nitrophenyl)-thiourea derivativeCarrageenan-induced edema57.9% inhibition at 100 mg/kg[12]

Discussion of Structure-Activity Relationships (SAR):

The anti-inflammatory activity of related chalcones and other phenylpropanoids often involves the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.[10][11][13] The electronic properties conferred by the nitro group in 1-(3-Nitrophenyl)-2-propyn-1-ol could influence its ability to interact with the active sites of these enzymes or with key proteins in inflammatory cascades. The propargyl alcohol functionality itself may also contribute to the overall activity profile.

Elucidation of Mechanism of Action: A Look at Potential Pathways

While the precise mechanism of action for 1-(3-Nitrophenyl)-2-propyn-1-ol is yet to be determined, we can propose potential pathways based on the activities of its analogues.

Mechanism_of_Action cluster_compound 1-(3-Nitrophenyl)-2-propyn-1-ol cluster_targets Potential Cellular Targets cluster_effects Resulting Biological Effects compound 1-(3-Nitrophenyl)-2-propyn-1-ol enzymes Enzymes (e.g., COX, LOX, Kinases) compound->enzymes Inhibition membranes Cell Membranes compound->membranes Disruption dna DNA/Cellular Macromolecules compound->dna Damage (via ROS) anti_inflammatory Anti-inflammatory enzymes->anti_inflammatory cytotoxic Cytotoxic/Anticancer enzymes->cytotoxic membranes->cytotoxic antimicrobial Antimicrobial membranes->antimicrobial dna->cytotoxic dna->antimicrobial

Caption: Plausible mechanisms of action for 1-(3-Nitrophenyl)-2-propyn-1-ol.

Conclusion and Future Directions

1-(3-Nitrophenyl)-2-propyn-1-ol represents an intriguing molecule at the crossroads of several biologically active chemical classes. While direct experimental evidence of its efficacy is currently sparse, a comparative analysis of its structural analogues strongly suggests its potential as a cytotoxic, antimicrobial, and anti-inflammatory agent. The presence of the meta-nitro group is a key feature that is likely to drive its biological activity, potentially through mechanisms involving enzyme inhibition, membrane disruption, or the generation of reactive nitrogen species.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed, optimized, and reproducible synthetic protocol for 1-(3-Nitrophenyl)-2-propyn-1-ol is required.

  • Comprehensive Biological Screening: The compound should be screened against a wide panel of cancer cell lines, pathogenic microbes, and in various anti-inflammatory assays to establish its activity profile and potency.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of ortho- and para-nitro analogues, as well as derivatives with other substituents on the phenyl ring, would provide a more complete understanding of the SAR.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, further studies should be conducted to identify the specific molecular targets and pathways involved.

This guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of 1-(3-Nitrophenyl)-2-propyn-1-ol and its analogues, highlighting a promising area for drug discovery.

References

  • Al-Horani, R. A., et al. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1650. [Link]

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

  • Umaña, C. A., Arias, M. L., & Cabezas, J. A. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7(3), 295-300. [Link]

  • Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer, Berlin, Heidelberg. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326. [Link]

  • Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. [Link]

  • Nguyen, T. K., et al. (2019). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Letters in Organic Chemistry, 16(11), 875-881. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. [Link]

  • Zullkiflee, N., Taha, H., & Usman, A. (2022). Recent Update on the Anti-Inflammatory Activities of Propolis. Molecules, 27(15), 4930. [Link]

  • ResearchGate. (2015). Propargylic substitution reactions of 1,3-diphenyl-2-propyn-1-ol with... [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • ResearchGate. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. [Link]

  • Yusupov, M. S., et al. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 273, 05011. [Link]

  • Sieniawska, E. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 28(14), 5378. [Link]

  • ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. [Link]

  • Umaña, C.A., Arias, M.L. and Cabezas, J.A. (2017) Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. [Link]

  • Drug Design Org. (2005). SAR: Structure Activity Relationships. [Link]

  • Cremieux, A., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology, 141(4), 497-507. [Link]

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Validation

A Spectroscopic Guide to Differentiating Nitrophenyl Isomers: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The precise identification of isomers is a cornerstone of chemical synthesis, quality control, and pharmaceutical development. Constitutional isomers, such...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a cornerstone of chemical synthesis, quality control, and pharmaceutical development. Constitutional isomers, such as the nitrophenols, share the same molecular formula but differ in the connectivity of their atoms. This subtle structural variation can lead to profoundly different chemical, physical, and biological properties. For professionals in drug development and chemical research, the ability to unambiguously distinguish between ortho-, meta-, and para-nitrophenol is not merely an academic exercise—it is a critical requirement for ensuring product purity, efficacy, and safety.[1][2]

This guide provides a comprehensive, data-driven comparison of key spectroscopic techniques for the analysis of nitrophenyl isomers. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind the spectral differences. We will explore why each technique works, how to interpret the resulting data, and how to implement robust, self-validating experimental protocols. The techniques covered include Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Part 1: The Structural Basis for Spectroscopic Differentiation

The ability to distinguish between ortho-, meta-, and para-nitrophenol using spectroscopy stems directly from their unique structural and electronic properties. The position of the electron-withdrawing nitro group (–NO₂) relative to the electron-donating hydroxyl group (–OH) dictates the molecule's overall symmetry, dipole moment, and potential for intramolecular interactions.

  • Ortho-Nitrophenol (2-Nitrophenol): The proximity of the –OH and –NO₂ groups allows for strong intramolecular hydrogen bonding. This interaction significantly influences the vibrational energy of the O-H bond and the electronic environment of the aromatic ring.

  • Meta-Nitrophenol (3-Nitrophenol): The substituents are positioned in a way that minimizes direct resonance interaction between them. Its electronic properties are distinct from the ortho and para isomers.[3] The pKa of 3-nitrophenol (~8.4) is higher than that of the ortho and para isomers, indicating a less acidic phenol due to the altered electronic effects of the meta-substituent.[3]

  • Para-Nitrophenol (4-Nitrophenol): The substituents are positioned at opposite ends of the aromatic ring, resulting in a molecule with a high degree of symmetry (C2v point group) and a large dipole moment.[4] This symmetry has significant consequences for its IR spectrum.

These fundamental differences form the basis of the distinct "fingerprint" each isomer produces in various spectroscopic analyses.

Caption: Structural differences between nitrophenol isomers.

Part 2: Comparative Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule. The differentiation of nitrophenol isomers is possible because the relative positions of the –OH and –NO₂ groups alter the energy of the π → π* and n → π* transitions. This technique is particularly powerful when analyzing solutions at different pH levels, as the deprotonation of the phenolic hydroxyl group creates a phenolate ion, which significantly changes the electronic structure and, therefore, the absorption spectrum.[5] This results in a bathochromic (red) shift in the maximum absorbance wavelength (λmax).

Experimental Data & Interpretation: The para-isomer is notable for its well-defined absorption peak around 400 nm in alkaline solutions, a property that makes it a widely used pH indicator and a substrate in colorimetric assays, such as ELISA.[5][6] The ortho-isomer's intramolecular hydrogen bonding affects its electronic environment, leading to different absorption maxima compared to the other isomers.[5]

Table 1: Comparative UV-Vis Data for Nitrophenol Isomers

Isomer λmax (Acidic/Neutral) λmax (Alkaline) Key Observations
o-Nitrophenol ~275 nm, ~350 nm ~415 nm Intramolecular H-bonding influences electronic transitions.[5]
m-Nitrophenol ~275 nm, ~330 nm ~390 nm The meta position results in a weaker electronic influence on the phenolic group.[5]

| p-Nitrophenol | ~317 nm | ~400 nm | Exhibits a strong, well-defined peak in alkaline conditions, ideal for quantitative analysis.[5][7][8] |

Experimental Protocol: UV-Vis Spectroscopy This protocol ensures a self-validating system by including a pH-dependent analysis, confirming the identity of the isomers through their characteristic spectral shifts.

  • Sample Preparation: Prepare 10⁻⁴ M stock solutions of each nitrophenol isomer in ethanol or methanol.

  • Acidic/Neutral Measurement: Dilute an aliquot of the stock solution in a pH 4.0 buffer (e.g., acetate buffer) or deionized water to a final concentration of 10⁻⁵ M in a quartz cuvette.

  • Alkaline Measurement: Dilute an aliquot of the stock solution in a pH 10.0 buffer (e.g., carbonate-bicarbonate buffer) to the same final concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the respective buffer as the reference.[1]

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-500 nm.[1]

  • Data Analysis: Determine the λmax for each isomer under both acidic and alkaline conditions and compare with reference values.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Stock Prepare 10⁻⁴ M Stock Solutions Acid Dilute in pH 4 Buffer Stock->Acid Base Dilute in pH 10 Buffer Stock->Base Scan Scan 200-500 nm in Spectrophotometer Acid->Scan Base->Scan Analyze Determine λmax Compare Spectra Scan->Analyze

Caption: Experimental workflow for UV-Vis analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for distinguishing nitrophenol isomers due to two main factors:

  • O-H Stretch: The presence of strong intramolecular hydrogen bonding in o-nitrophenol significantly broadens and shifts the O-H stretching band to a lower wavenumber compared to the sharper intermolecular hydrogen-bonded peaks seen in the meta and para isomers.

  • Symmetry: The high symmetry of p-nitrophenol reduces the overall change in dipole moment during certain vibrations, leading to weaker IR absorption peaks for the C-O, O-H, and symmetrical NO₂ stretches compared to the less symmetrical ortho isomer.[4]

The nitro group itself provides strong, characteristic asymmetric and symmetric stretching peaks, confirming its presence in all isomers.[9]

Experimental Data & Interpretation: The most telling feature in an IR spectrum comparison is the O-H stretching region (~3200-3600 cm⁻¹). The broad, lower-frequency band for o-nitrophenol is a direct consequence of its locked-in hydrogen bond. The para isomer's spectrum often appears "cleaner" due to its symmetry, which makes some vibrational modes IR-inactive or weak.[4]

Table 2: Comparative FT-IR Data for Nitrophenol Isomers (cm⁻¹)

Vibration o-Nitrophenol m-Nitrophenol p-Nitrophenol Rationale for Difference
O–H Stretch ~3200 (Broad) ~3300-3500 (Sharp) ~3300-3500 (Sharp) Intramolecular H-bond in ortho causes broadening and redshift.
NO₂ Asymmetric ~1530 ~1525 ~1515 Influenced by electronic effects and coupling with ring vibrations.
NO₂ Symmetric ~1350 ~1350 ~1340 The symmetric para isomer often shows a weaker peak for this stretch.[4]

| C–H Wagging | ~750 | ~810, ~730 | ~850 | The out-of-plane bending patterns are diagnostic for substitution patterns.[10] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method) This solid-state method minimizes intermolecular hydrogen bonding effects from solvents, providing a clearer view of the intrinsic molecular vibrations.

  • Sample Preparation: Grind 1-2 mg of the solid nitrophenol isomer with ~150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is formed.[1]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000-400 cm⁻¹. Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[1]

  • Background Correction: A background spectrum of an empty sample compartment or a pure KBr pellet must be recorded and automatically subtracted from the sample spectrum.[1]

  • Data Analysis: Identify and compare the characteristic absorption bands, paying close attention to the O-H stretch region and the fingerprint region (< 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most definitive technique for isomer identification as it provides a detailed map of the chemical environment of each nucleus (typically ¹H and ¹³C).[11] The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. The electron-withdrawing nitro group strongly deshields nearby protons and carbons. The position of this group relative to the hydroxyl group and other ring protons creates a unique pattern of chemical shifts and spin-spin coupling constants for each isomer.

Experimental Data & Interpretation: In ¹H NMR, the number of signals, their splitting patterns (multiplicity), and their integration values reveal the connectivity. For nitrophenols, the aromatic region (typically 6.5-8.5 ppm) is most diagnostic. The symmetry of p-nitrophenol results in a simpler spectrum with only two signals in the aromatic region (an AA'BB' system), whereas the ortho and meta isomers show more complex patterns with four distinct signals. ¹³C NMR provides complementary information, where the number of signals directly corresponds to the number of unique carbon environments.[4]

Table 3: Comparative ¹H NMR Data for Nitrophenol Isomers (in DMSO-d₆)

Isomer Aromatic Proton Chemical Shifts (δ, ppm) Key Observations
o-Nitrophenol ~7.1-8.1 (4 distinct signals) Complex splitting pattern due to lack of symmetry. The proton ortho to the NO₂ is most deshielded.
m-Nitrophenol ~7.2-7.8 (4 distinct signals) Also shows a complex pattern, but with different chemical shifts compared to the ortho isomer.

| p-Nitrophenol | ~6.9 (d, 2H), ~8.1 (d, 2H) | A highly symmetric AA'BB' pattern (two doublets) is the defining characteristic.[12] |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified nitrophenol isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[1]

  • Instrumentation: Acquire the ¹H spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

  • Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum. Integrate the signals and analyze the chemical shifts and coupling patterns to determine the isomeric structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three nitrophenol isomers have the same nominal molecular weight (139 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can be different. The "ortho effect" is a key principle here: the proximity of the two substituent groups in o-nitrophenol can lead to unique fragmentation pathways not observed in the meta and para isomers, such as the loss of a hydroxyl radical (M-17).[13]

Experimental Data & Interpretation: The mass spectra of the meta and para isomers are often very similar, making them difficult to distinguish by MS alone. However, the ortho isomer frequently displays a characteristic fragmentation pattern involving interaction between the adjacent functional groups. The loss of NO (M-30), NO₂ (M-46), and CO (from the phenol ring) are common fragments for all isomers.

Table 4: Comparative Mass Spectrometry Data for Nitrophenyl Isomers

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Diagnostic Feature
o-Nitrophenol 139 122 (M-OH), 109 (M-NO), 93 (M-NO₂) Significant M-17 peak due to the "ortho effect."[13]
m-Nitrophenol 139 109 (M-NO), 93 (M-NO₂) Lacks the prominent M-17 peak.

| p-Nitrophenol | 139 | 109 (M-NO), 93 (M-NO₂) | Very similar fragmentation to the meta isomer. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for mixtures.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragments.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Compare the fragmentation patterns, looking specifically for the presence or absence of diagnostic peaks like M-17 to identify the ortho isomer.

Part 3: Integrated Analytical Strategy

While each technique provides valuable information, a single method is rarely sufficient for absolute, unambiguous identification, especially in complex matrices. A robust analytical strategy leverages the strengths of multiple techniques in a logical workflow.

  • Initial Screening (UV-Vis or FT-IR): Use FT-IR as a rapid, non-destructive first pass. The O-H stretch region can often immediately identify the ortho isomer. UV-Vis, especially with pH variation, can provide strong clues.

  • Definitive Structure Elucidation (NMR): NMR is the gold standard for isomer differentiation. A ¹H NMR spectrum will almost always provide a definitive answer due to the unique chemical shifts and coupling patterns, especially the clear symmetry of the para isomer.

  • Confirmation and Mass Verification (MS): Mass spectrometry confirms the molecular weight and can provide corroborating evidence for the ortho isomer through its unique fragmentation. When coupled with a separation technique like GC (GC-MS), it is invaluable for analyzing mixtures.

Integrated_Strategy Sample Unknown Nitrophenol Isomer Sample FTIR FT-IR Analysis Sample->FTIR NMR ¹H NMR Analysis FTIR->NMR Broad O-H Peak? -> Likely Ortho Sharp O-H Peak? -> Meta or Para Ortho_ID o-Nitrophenol Identified NMR->Ortho_ID Analyze Aromatic Region Symmetry & Splitting Para_ID p-Nitrophenol Identified NMR->Para_ID Analyze Aromatic Region Symmetry & Splitting Meta_ID m-Nitrophenol Identified NMR->Meta_ID Analyze Aromatic Region Symmetry & Splitting MS Mass Spectrometry Confirm Confirm MW & Ortho Effect MS->Confirm Ortho_ID->MS Para_ID->MS Meta_ID->MS

Caption: A logical workflow for isomer identification.

Conclusion

The differentiation of nitrophenyl isomers is a classic analytical challenge that perfectly illustrates the power and complementarity of modern spectroscopic techniques.

  • UV-Vis Spectroscopy excels in quantitative analysis and leverages pH-dependent shifts.

  • FT-IR Spectroscopy offers a rapid method to identify the ortho isomer through its unique intramolecular hydrogen bond.

  • NMR Spectroscopy stands as the most definitive tool, providing unambiguous structural elucidation based on the distinct electronic environment of each nucleus.

  • Mass Spectrometry confirms molecular weight and provides key fragmentation clues, particularly for identifying the ortho isomer via the "ortho effect."

By understanding the structural basis for the spectral differences and employing an integrated, multi-technique approach, researchers, scientists, and drug development professionals can confidently and accurately characterize these critical chemical entities.

References

  • Filo. (2023, October 3). How would you distinguish between ortho and para nitrophenol using infrared spectroscopy?
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  • BenchChem. A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol.
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Comparative

A Comprehensive Guide to the Performance of 1-(3-Nitrophenyl)-2-propyn-1-ol in Different Solvent Systems

For researchers, synthetic chemists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. It influences not only the solubility o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. It influences not only the solubility of reactants but also the reaction rate, selectivity, and even the reaction mechanism itself. This guide provides an in-depth technical analysis of the performance of 1-(3-Nitrophenyl)-2-propyn-1-ol , a versatile propargyl alcohol, across a range of common solvent systems.

While direct experimental data for this specific isomer is not extensively published, this guide synthesizes established principles of physical organic chemistry, data from closely related analogs, and validated experimental protocols to provide a robust predictive framework. We will explore the fundamental interplay between the solute and solvent and present detailed methodologies for researchers to systematically evaluate the performance of this compound in their own laboratory settings.

Physicochemical Profile and Inherent Reactivity of 1-(3-Nitrophenyl)-2-propyn-1-ol

1-(3-Nitrophenyl)-2-propyn-1-ol is a member of the propargyl alcohol family, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond.[1] This structural motif imparts a unique reactivity profile. The molecule's performance is further modulated by the presence of a 3-nitrophenyl group.

Structural and Electronic Considerations:

  • Propargyl Alcohol Moiety: The combination of the alcohol and alkyne functional groups makes this molecule a valuable synthetic intermediate. The hydroxyl group can be a leaving group in substitution reactions, and the alkyne can participate in various addition and coupling reactions.[2]

  • 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group. In the meta position (position 3), it exerts a powerful negative inductive effect (-I effect). Unlike a nitro group in the para position (position 4), it cannot participate in resonance delocalization with the entire aromatic ring in the same manner.[3][4] This electronic feature is crucial as it influences the acidity of the hydroxyl proton and the stability of potential carbocationic intermediates formed during reactions. Compared to its 4-nitro analog, the 3-nitro isomer will have a different electronic distribution, which can lead to subtle but significant differences in reactivity.[3]

Key Reactivity Profile: The Meyer-Schuster Rearrangement

A hallmark reaction of secondary and tertiary propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which converts them into α,β-unsaturated ketones or aldehydes.[5][6] This reaction proceeds through a proposed allenol intermediate and is highly sensitive to the reaction conditions, including the solvent.[5] The stability of the transition state and intermediates in this rearrangement is profoundly influenced by the surrounding solvent molecules.[5]

The Critical Role of the Solvent: A Mechanistic Overview

The solvent is not merely an inert medium but an active participant in chemical processes at the molecular level. Its influence can be broadly categorized into its effects on solubility and reaction kinetics.

2.1. Solvent Effects on Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[8]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydroxyl group in 1-(3-nitrophenyl)-2-propyn-1-ol, these solvents are expected to engage in hydrogen bonding, promoting solubility.[2]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents have significant dipole moments but lack acidic protons.[9] They can accept hydrogen bonds and solvate polar molecules effectively.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The solubility of a polar molecule like 1-(3-nitrophenyl)-2-propyn-1-ol is expected to be limited in these solvents.

2.2. Solvent Effects on Reaction Kinetics

Solvents can dramatically alter the rate of a chemical reaction by differentially stabilizing the reactants and the transition state.[10][11]

  • Stabilization of Charged Intermediates: For reactions that proceed through charged intermediates, such as the carbocation-like species in an SN1-type reaction or the Meyer-Schuster rearrangement, polar solvents are crucial for stabilization.[5] Polar protic solvents are particularly effective at solvating both cations and anions.

  • Dielectric Constant: The dielectric constant of a solvent reflects its ability to insulate opposite charges.[12] Reactions that involve the formation of a more polar or charged transition state from less polar reactants are generally accelerated in solvents with higher dielectric constants.[12]

Comparative Solubility Profile: A Proposed Experimental Framework

To objectively assess the solubility of 1-(3-Nitrophenyl)-2-propyn-1-ol, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.

3.1. Experimental Protocol: Equilibrium Solubility Determination

This method aims to determine the saturation concentration of the compound in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of solid 1-(3-Nitrophenyl)-2-propyn-1-ol to a series of vials, each containing a known volume of a different test solvent (e.g., water, ethanol, acetone, toluene, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials to pellet the undissolved solid.[8]

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) from each vial.

  • Quantification: Dilute the collected supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 1-(3-Nitrophenyl)-2-propyn-1-ol to vials with known solvent volumes B Seal and agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge or let stand to settle excess solid B->C D Withdraw supernatant C->D E Dilute and analyze via UV-Vis or HPLC D->E F Calculate solubility (mg/mL or mol/L) E->F

Workflow for determining equilibrium solubility.
3.2. Illustrative Solubility Data

The following table presents hypothetical solubility data for 1-(3-Nitrophenyl)-2-propyn-1-ol in various solvent systems, based on the expected chemical interactions.

Solvent SystemSolvent TypeDielectric Constant (ε at 25°C)Expected SolubilityRationale
WaterPolar Protic80.1ModerateHydrogen bonding with the hydroxyl group is favorable, but the aromatic ring and alkyne are nonpolar.
EthanolPolar Protic24.5HighGood balance of polarity and nonpolar character to solvate the entire molecule.[9]
AcetonePolar Aprotic20.7HighCan act as a hydrogen bond acceptor and has a moderate polarity.[9]
AcetonitrilePolar Aprotic37.5HighHigh polarity effectively solvates the polar functional groups.
DichloromethaneApolar9.1Moderate to HighCan solvate moderately polar compounds.
TolueneNonpolar2.4LowPrimarily nonpolar interactions are insufficient to overcome the polarity of the nitro and hydroxyl groups.
HexaneNonpolar1.9Very LowHighly nonpolar nature makes it a poor solvent for this compound.[9]
Comparative Reactivity in Different Solvent Systems: A Kinetic Study

To assess the performance of 1-(3-Nitrophenyl)-2-propyn-1-ol in a chemical reaction, we will consider the acid-catalyzed Meyer-Schuster rearrangement. The reaction rate is a key performance indicator.

4.1. Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes how to monitor the reaction progress by observing changes in the UV-Vis absorbance spectrum over time. The formation of the α,β-unsaturated ketone product will lead to a new absorbance maximum at a longer wavelength (a bathochromic shift) due to the extended conjugation.

  • Stock Solutions: Prepare a stock solution of 1-(3-Nitrophenyl)-2-propyn-1-ol in each test solvent. Prepare a separate stock solution of a strong acid catalyst (e.g., sulfuric acid) in each solvent.

  • Reaction Initiation: In a quartz cuvette, mix known volumes of the reactant and catalyst stock solutions to achieve the desired final concentrations. Start a timer immediately upon mixing.

  • Spectroscopic Monitoring: Place the cuvette in a temperature-controlled UV-Vis spectrophotometer. Record the full absorbance spectrum at regular time intervals (e.g., every minute).

  • Data Analysis: Monitor the increase in absorbance at the λmax of the product or the decrease in absorbance at the λmax of the reactant.

  • Rate Constant Calculation: Plot the change in concentration (derived from absorbance using the Beer-Lambert law) versus time. The initial slope of this curve will be proportional to the initial reaction rate. For a pseudo-first-order reaction (if the acid is in large excess), a plot of ln(Absorbance) vs. time will be linear, and the slope will be the negative of the pseudo-first-order rate constant (kobs).[13]

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactant and acid catalyst in test solvent B Mix solutions in a quartz cuvette and start timer A->B C Place in temperature-controlled UV-Vis spectrophotometer B->C D Record absorbance spectra at regular intervals C->D E Plot Absorbance vs. Time D->E F Calculate initial rate from slope E->F G Determine pseudo-first-order rate constant (k_obs) F->G

Experimental workflow for kinetic analysis.
4.2. Illustrative Reaction Rate Data

The following table provides a hypothetical comparison of the relative reaction rates for the Meyer-Schuster rearrangement of 1-(3-Nitrophenyl)-2-propyn-1-ol in different solvents.

Solvent SystemSolvent TypeDielectric Constant (ε at 25°C)Expected Relative RateRationale
WaterPolar Protic80.1ModerateHigh polarity stabilizes the transition state, but water can also act as a competing nucleophile.
EthanolPolar Protic24.5HighEffectively stabilizes the carbocation-like transition state, promoting the rearrangement.
AcetonitrilePolar Aprotic37.5Very HighHigh polarity and poor nucleophilicity strongly favor the rearrangement pathway by stabilizing the transition state without competing side reactions.
DichloromethaneApolar9.1LowInsufficient polarity to effectively stabilize the charged transition state, leading to a slower reaction.
TolueneNonpolar2.4Very LowThe nonpolar environment destabilizes the polar transition state, significantly hindering the reaction.
HexaneNonpolar1.9NegligibleThe reaction is unlikely to proceed at a measurable rate in a highly nonpolar solvent.
Comparison with Alternative Propargyl Alcohols
  • 1-(4-Nitrophenyl)-2-propyn-1-ol: The 4-nitro isomer can delocalize negative charge through both resonance and inductive effects. This can influence the stability of intermediates differently than the 3-nitro isomer, potentially leading to different reaction rates. For reactions involving deprotonation, the 4-nitro analog is expected to be more acidic.[4] For reactions proceeding through a carbocationic intermediate, the 4-nitro group would be more destabilizing.

  • 1-Phenyl-2-propyn-1-ol: The unsubstituted parent compound lacks the strong electron-withdrawing nitro group. This will make the hydroxyl group less acidic and any carbocationic intermediate more stable compared to the nitro-substituted analogs. Consequently, its reactivity profile in different solvents will be quantitatively different.

Conclusion

The performance of 1-(3-Nitrophenyl)-2-propyn-1-ol is intricately linked to the properties of the solvent system in which it is used. While this guide provides a robust theoretical and methodological framework, it is crucial for researchers to perform systematic experimental evaluations for their specific applications. The choice of solvent will be a compromise between maximizing solubility and achieving the desired reaction rate and selectivity. Polar aprotic solvents like acetonitrile are predicted to be excellent choices for promoting reactions like the Meyer-Schuster rearrangement, while polar protic solvents such as ethanol offer a good balance of solubility and reactivity. By understanding the principles outlined in this guide and employing the detailed protocols, researchers can effectively harness the synthetic potential of this versatile molecule.

References
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  • PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. Retrieved from [Link]

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Validation

A Comparative Guide to Purity Verification of Synthesized 1-(3-Nitrophenyl)-2-propyn-1-ol: Elemental Analysis in Focus

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's purity is a cornerstone of scientific rigor. The biological activity, safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's purity is a cornerstone of scientific rigor. The biological activity, safety, and reproducibility of subsequent experiments are all contingent on the integrity of the starting material. This guide provides an in-depth comparison of analytical techniques for confirming the purity of a synthesized batch of "1-(3-Nitrophenyl)-2-propyn-1-ol," with a primary focus on the classical yet definitive method of elemental analysis. We will explore the causality behind experimental choices and present supporting data to contrast this method with modern spectroscopic and chromatographic alternatives.

The Critical Role of Purity in Drug Discovery

In the synthesis of novel chemical entities such as 1-(3-Nitrophenyl)-2-propyn-1-ol, a propargyl alcohol derivative with potential applications as a versatile chemical intermediate, even minor impurities can have profound effects. These can range from skewing biological assay results to introducing toxicity. Therefore, a multi-faceted approach to purity determination is not just best practice; it is a scientific necessity.

Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol

A plausible and efficient route to synthesize the target compound is through the nucleophilic addition of an acetylene equivalent to 3-nitrobenzaldehyde. The Grignard reaction, utilizing ethynylmagnesium bromide, is a robust and well-established method for this transformation.

Experimental Protocol: Synthesis

Materials:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.2 eq)

  • Acetylene gas or ethynylmagnesium bromide solution (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation (if not using a commercial solution): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), magnesium turnings are stirred in anhydrous THF. Ethyl bromide is added dropwise to initiate the formation of ethylmagnesium bromide. Acetylene gas is then bubbled through the solution to form ethynylmagnesium bromide.

  • Reaction: The flask is cooled to 0°C in an ice bath. A solution of 3-nitrobenzaldehyde in anhydrous THF is added dropwise to the stirred Grignard reagent.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 1-(3-Nitrophenyl)-2-propyn-1-ol as a solid or oil.

Synthesis_Workflow cluster_synthesis Synthesis of 1-(3-Nitrophenyl)-2-propyn-1-ol 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Reaction Reaction 3-Nitrobenzaldehyde->Reaction Ethynylmagnesium_Bromide Ethynylmagnesium_Bromide Ethynylmagnesium_Bromide->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product Purity_Comparison cluster_methods Purity Determination Methods cluster_attributes Key Attributes Elemental_Analysis Elemental Analysis (Combustion) Principle Principle Elemental_Analysis->Principle Stoichiometric Pros Pros Elemental_Analysis->Pros Absolute Definitive Cons Cons Elemental_Analysis->Cons Destructive Insensitive to Isomers qNMR Quantitative ¹H NMR (qNMR) qNMR->Principle Molar Ratio qNMR->Pros Non-destructive Structural Info qNMR->Cons Requires Standard Overlapping Signals HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Principle Separation HPLC->Pros High Sensitivity Quantifies Impurities HPLC->Cons Relative Purity Requires Chromophore

Comparative

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel Covalent Inhibitors: A Case Study of "1-(3-Nitrophenyl)-2-propyn-1-ol"

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of novel small molecules. We will use "1-(3-Nitrophenyl)-2-propyn-1-ol" as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of novel small molecules. We will use "1-(3-Nitrophenyl)-2-propyn-1-ol" as a guiding example to illustrate the principles and experimental workflows necessary for robust selectivity profiling. While direct biological data for this specific molecule is not extensively published, its structure provides a valuable opportunity to predict potential off-target interactions and design a rigorous validation strategy.

Introduction: Deconstructing the Molecule and the Rationale for Cross-Reactivity Studies

The compound "1-(3-Nitrophenyl)-2-propyn-1-ol" presents two key structural motifs that demand careful scrutiny in biological assays: a propargyl alcohol group and a nitrophenyl group.

  • The Propargyl Moiety as a Covalent Warhead: The terminal alkyne within the propargyl group is a well-documented electrophilic "warhead".[1] This functional group can act as a latent electrophile, capable of forming an irreversible covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of target proteins.[2][3] This mechanism of action is the foundation of many targeted covalent inhibitors (TCIs), which can offer advantages like high potency and prolonged duration of action.[4]

  • The Nitrophenyl Group as a Potential PAIN: The nitrophenyl moiety is a structural alert, frequently associated with Pan-Assay Interference Compounds (PAINS).[5][6] PAINS are notorious for producing false-positive results in high-throughput screening through various non-specific mechanisms, including redox cycling, compound aggregation, or assay technology interference.[7][8] Nitroaromatic compounds, in particular, can be toxic and mutagenic, further necessitating a thorough evaluation of their off-target effects.[9]

This guide will compare the hypothetical cross-reactivity profile of our case-study compound with two well-characterized drugs, Ibrutinib and Bortezomib , to provide context for the interpretation of experimental data.

  • Ibrutinib: A covalent inhibitor of Bruton's tyrosine kinase (BTK), known for its clinical efficacy but also for off-target inhibition of other kinases (e.g., TEC, EGFR, ITK), which contributes to side effects like bleeding and rash.[11][12]

  • Bortezomib: A proteasome inhibitor whose therapeutic use is limited by significant off-target effects, including peripheral neuropathy.[13][14]

The Experimental Roadmap for Comprehensive Selectivity Profiling

A multi-pronged approach is essential to build a comprehensive selectivity profile. We propose a logical workflow that begins with broad, unbiased screening and progresses to more specific, hypothesis-driven assays.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Off-Target Validation cluster_2 Phase 3: Mechanistic Investigation A Kinase Selectivity Profiling (>300 Kinase Panel) C IC50 Determination for Primary Kinase Hits A->C Identify Hits E Protease Panel Screening (Cysteine & Serine Proteases) A->E Inform Panel Selection B Initial Cytotoxicity Screen (e.g., 2-3 Cell Lines) D Broad Cellular Cytotoxicity (Panel of diverse cell lines) B->D Prioritize Cell Lines G Chemoproteomic Profiling (Identify covalent binding partners) C->G Validate Targets F CYP450 Inhibition Assays (Key Isoforms: 3A4, 2D6, etc.) F->G G cluster_0 Signaling Pathway Receptor Receptor Kinase1 Kinase 1 (Primary Target) Receptor->Kinase1 Kinase2 Kinase 2 (Off-Target) Receptor->Kinase2 Substrate_On On-Target Substrate Kinase1->Substrate_On Substrate_Off Off-Target Substrate Kinase2->Substrate_Off Response_On Desired Cellular Response Substrate_On->Response_On Response_Off Adverse Cellular Response Substrate_Off->Response_Off Inhibitor 1-(3-Nitrophenyl) -2-propyn-1-ol Inhibitor->Kinase1 Inhibition (On-Target) Inhibitor->Kinase2 Inhibition (Off-Target)

Caption: On-target vs. off-target effects in a signaling cascade.

Conclusion and Authoritative Grounding

The structural features of "1-(3-Nitrophenyl)-2-propyn-1-ol" strongly suggest a dual potential for covalent targeting and non-specific activity. The propargyl group provides a mechanism for potent, irreversible inhibition, while the nitrophenyl ring raises concerns about assay interference and promiscuity. The outlined experimental guide provides a systematic and robust pathway to de-risk such a compound. By employing broad profiling panels followed by specific mechanistic assays, researchers can build a comprehensive understanding of a molecule's selectivity. This self-validating system, which compares findings against well-known drugs like Ibrutinib and Bortezomib, ensures that any identified "hits" are a result of specific interactions rather than artifacts, ultimately leading to the development of safer and more effective chemical probes and therapeutics.

References

  • Yuan, C., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Caron, A., et al. (2019). Cysteine Mapping in Conformationally Distinct Kinase Nucleotide Binding Sites: Application to the Design of Selective Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Miller, R. M. (2018). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. eScholarship, University of California. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • De Vita, D., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

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  • Liu, Q., et al. (2020). Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine. Journal of Medicinal Chemistry. [Link]

  • Johnson, A. R., et al. (2016). Structure-Guided Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors. PMC. [Link]

  • de Jesus, L. C., et al. (2021). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PMC. [Link]

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  • Patsnap. (2024). What is the mechanism of Bortezomib? [Link]

  • Argyriou, A. A., et al. (2020). Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. PMC. [Link]

  • Wu, J., et al. (2015). Targets for Ibrutinib Beyond B Cell Malignancies. PMC. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • AJMC. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]

  • Al-Salama, Z. T. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. NIH. [Link]

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  • ResearchGate. (2022). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. [Link]

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  • Gyimesi, G., et al. (2020). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ScienceDirect. [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. [Link]

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Validation

A Comparative Guide to the Antibacterial Efficacy of Chalcone Derivatives

In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates, chalcones and their derivatives have emerged as a versatile scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates, chalcones and their derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comprehensive comparison of the antibacterial efficacy of various chalcone derivatives, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in this critical field.

Introduction to Chalcones: A Promising Class of Antibacterial Agents

Chalcones, belonging to the flavonoid family, are naturally occurring and synthetic compounds characterized by a 1,3-diphenyl-2-propen-1-one core structure.[1] This basic framework, consisting of two aromatic rings (Ring A and Ring B) joined by a three-carbon α,β-unsaturated carbonyl system, is amenable to a wide range of chemical modifications.[1][2] These modifications, through the introduction of various substituents on the aromatic rings, allow for the fine-tuning of their biological activities, making them a subject of intense research for the development of new drugs.[2][3][4]

The antibacterial potential of chalcones has been extensively documented against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[5][6][7] Their mechanism of action is multifaceted, often involving the disruption of bacterial cell membranes, inhibition of crucial enzymes like DNA gyrase, and interference with efflux pumps, which are responsible for antibiotic extrusion from the bacterial cell.[8][9]

Comparative Antibacterial Efficacy of Selected Chalcone Derivatives

The antibacterial activity of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for several representative chalcone derivatives against common bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Chalcone Derivative/CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5a (Cationic Chalcone) S. aureus1[6]
MRSA0.5[6]
Compound 5g (Cationic Chalcone) S. aureus0.5[6]
MRSA0.25[6]
Compound 5u (Diphenyl Ether Moiety) S. aureus25.23 (µM)[10]
E. coli33.63 (µM)[10]
Salmonella33.63 (µM)[10]
P. aeruginosa33.63 (µM)[10]
Compound 13 (Fluoro & Trifluoromethyl) S. aureus15.6[11]
Compound 14 (Fluoro & Trifluoromethyl) S. aureus7.81[11]
O-OH Chalcone (2'-hydroxy) MRSA25-200[7]

Key Insights from the Data:

  • Cationic Chalcones: The introduction of cationic groups, such as aliphatic amino groups, can significantly enhance antibacterial activity, particularly against MRSA.[6][12] Compounds 5a and 5g demonstrate potent activity at very low concentrations.

  • Lipophilic Moieties: The incorporation of a diphenyl ether moiety in Compound 5u resulted in broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10]

  • Halogenation: The presence of fluorine and trifluoromethyl groups in Compounds 13 and 14 contributes to their strong anti-Staphylococcal activity.[11]

  • Hydroxylation: The position of hydroxyl groups is critical. For instance, a hydroxyl group at the 2'-position of ring B (O-OH Chalcone ) has been shown to be important for anti-MRSA activity.[7]

Structure-Activity Relationship (SAR) of Antibacterial Chalcones

The relationship between the chemical structure of chalcones and their antibacterial efficacy is a key area of study for designing more potent derivatives.[13][14]

Key SAR Findings:
  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl) or nitro groups (NO2), on the aromatic rings often enhances antibacterial activity.[14] Conversely, electron-donating groups may decrease activity.[14]

  • Hydroxyl and Methoxy Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups significantly impact activity.[2] For example, the presence of a hydroxyl group on ring B can increase inhibitory activity against S. aureus.[2]

  • Heterocyclic Rings: Incorporating heterocyclic rings, such as furan, pyridine, or thiophene, into the chalcone scaffold has been shown to yield compounds with excellent antibacterial activity.[15][16]

  • Cationic Substituents: The addition of cationic functionalities leads to compounds that can effectively disrupt bacterial membranes, a key mechanism for their potent bactericidal action.[6][12]

Experimental Protocols for Evaluating Antibacterial Efficacy

To ensure the reproducibility and comparability of results, standardized protocols for assessing antibacterial activity are essential.[17] The following are detailed step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Result Analysis prep_chalcone Prepare stock solution of chalcone derivative serial_dilution Perform serial two-fold dilutions of chalcone in MHB prep_chalcone->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls add_inoculum->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_mic Visually inspect for turbidity to determine the MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Chalcone Stock Solution: Dissolve the chalcone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Inoculate a few colonies of the test bacterium into sterile Mueller-Hinton Broth (MHB) and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Add 100 µL of the chalcone stock solution to the first well and perform two-fold serial dilutions by transferring 100 µL from each well to the next.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (MHB with inoculum, no chalcone) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the chalcone derivative at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow for MBC Determination

MBC_Workflow mic_plate Completed MIC Plate subculture Subculture aliquots from clear wells (at and above MIC) onto agar plates mic_plate->subculture incubate_agar Incubate agar plates at 37°C for 24 hours subculture->incubate_agar read_mbc Observe for bacterial growth and determine the MBC incubate_agar->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Protocol:

  • Following MIC Determination: Use the 96-well plate from the MIC assay.

  • Subculturing: Take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations) and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the chalcone derivative that results in no bacterial growth on the MHA plate.

Proposed Mechanism of Antibacterial Action

The antibacterial mechanism of chalcones is often multifactorial. One of the proposed key mechanisms involves the disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Proposed Antibacterial Mechanism of Cationic Chalcones

Mechanism_of_Action cluster_chalcone Cationic Chalcone Derivative cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects chalcone Positively Charged Chalcone membrane Negatively Charged Bacterial Membrane chalcone->membrane Electrostatic Interaction dna_gyrase DNA Gyrase chalcone->dna_gyrase Enzyme Inhibition efflux_pump Efflux Pump chalcone->efflux_pump Pump Inhibition disruption Membrane Disruption & Permeabilization membrane->disruption inhibition_dna Inhibition of DNA Replication dna_gyrase->inhibition_dna inhibition_efflux Inhibition of Efflux Pump efflux_pump->inhibition_efflux cell_death Bacterial Cell Death disruption->cell_death inhibition_dna->cell_death inhibition_efflux->cell_death Increased Intracellular Antibiotic Concentration

Caption: Proposed multifaceted antibacterial mechanism of chalcone derivatives.

This diagram illustrates that cationic chalcones can initially interact with the negatively charged bacterial membrane, leading to its disruption. Furthermore, some chalcone derivatives can penetrate the cell and inhibit intracellular targets such as DNA gyrase, an enzyme essential for DNA replication.[8] They may also inhibit efflux pumps, thereby preventing their own expulsion and potentially restoring the efficacy of other antibiotics.[8]

Conclusion and Future Directions

Chalcone derivatives represent a highly promising and versatile class of compounds in the quest for new antibacterial agents. Their ease of synthesis, coupled with the ability to modulate their activity through structural modifications, makes them an attractive scaffold for drug discovery. The data presented in this guide highlights the potent antibacterial efficacy of various chalcone derivatives and underscores the importance of structure-activity relationship studies in designing novel and more effective compounds.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead chalcone derivatives to advance them into preclinical and clinical development. Furthermore, exploring synergistic combinations of chalcones with existing antibiotics could be a valuable strategy to combat multidrug-resistant infections.[5][7] The continued investigation into their precise mechanisms of action will undoubtedly pave the way for the rational design of the next generation of antibacterial drugs.

References

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. National Institutes of Health (NIH). [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. ScienceDirect. [Link]

  • Antibacterial mechanisms of chalcone and its derivatives. ResearchGate. [Link]

  • Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. MDPI. [Link]

  • Synthesis and antibacterial evaluation of novel cationic chalcone derivatives possessing broad spectrum antibacterial activity. PubMed. [Link]

  • The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. EDP Sciences. [Link]

  • Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract. Journal of Applied Organometallic Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Chalcone Derivatives of Apocynin. Ingenta Connect. [Link]

  • Cationic chalcone antibiotics. Design, synthesis, and mechanism of action. PubMed. [Link]

  • Structure-activity relationship of antibacterial chalcones. PubMed. [Link]

  • Chalcone derivatives and their antibacterial activities: Current development. PubMed. [Link]

  • Chalcone Derivatives as Antibacterial Agents: An Updated Overview. Ingenta Connect. [Link]

  • Synthesis and antimicrobial activity of novel chalcone derivative. Research Square. [Link]

  • (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate. [Link]

  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate. [Link]

  • Structure-Activity Relationships of Chalcone Derivatives. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Antioxidant Potential of 1-(3-Nitrophenyl)-2-propyn-1-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating Novel Antioxidants Oxidative stress, a state characterized by an imbalance between the production of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[2] While natural antioxidants are abundant, the quest for novel synthetic antioxidants with enhanced efficacy, stability, and targeted activity remains a critical area in medicinal chemistry.

This guide focuses on the antioxidant potential of derivatives of "1-(3-Nitrophenyl)-2-propyn-1-ol". This scaffold is of particular interest due to its unique combination of functional groups. The propargyl alcohol moiety is a versatile building block in organic synthesis, and its derivatives are known to possess a wide range of biological activities.[3] The nitrophenyl group, while often seen as an electron-withdrawing group, can have complex effects on a molecule's redox properties and its interactions within a biological system.[4] By systematically modifying this core structure—for instance, by introducing various substituents on the phenyl ring—it is possible to modulate the electronic and steric properties of the molecule, thereby fine-tuning its antioxidant capacity. This guide provides a framework for the rational assessment of these derivatives, comparing their performance in a panel of validated assays against established antioxidant compounds.

Foundational Mechanisms of Antioxidant Action

The efficacy of an antioxidant is primarily determined by its mechanism of radical scavenging. Two predominant mechanisms are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•).[5] The O-H bond dissociation enthalpy (BDE) is a key thermodynamic parameter governing this process; a lower BDE facilitates easier hydrogen donation.[6]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (A-H•+) and an anion (R:-). This is often followed by proton transfer (Sequential Electron Proton Transfer - SEPT) or can occur in a single concerted step (SPLET - Sequential Proton Loss Electron Transfer).[6] Assays like the Ferric Reducing Antioxidant Power (FRAP) are exclusively based on the SET mechanism.[7]

Many assays, including the widely used DPPH and ABTS tests, can operate via a combination of HAT and SET mechanisms, depending on the antioxidant's structure and the solvent system used.[7] A comprehensive assessment, therefore, requires multiple assays that probe these different mechanisms.

A Multi-tiered Strategy for Antioxidant Potential Assessment

To build a robust and biologically relevant profile of the 1-(3-Nitrophenyl)-2-propyn-1-ol derivatives, a multi-assay approach is essential. This strategy progresses from fundamental chemical reactivity to activity within a cellular environment.

G cluster_0 Tier 1: In Vitro Acellular Assays cluster_1 Tier 2: Cell-Based Assay cluster_2 Tier 3: Data Analysis DPPH DPPH Radical Scavenging ABTS ABTS Radical Scavenging CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Provides chemical reactivity data FRAP Ferric Reducing Power (FRAP) ABTS->CAA Complements DPPH FRAP->CAA Measures reducing power SAR Structure-Activity Relationship (SAR) Analysis CAA->SAR Provides biological context

Caption: A tiered workflow for assessing antioxidant potential.

Tier 1: In Vitro Acellular Antioxidant Assays

These assays are rapid, cost-effective methods for screening compounds based on their chemical reactivity with stable radicals or metal ions.[8] They provide a fundamental measure of a compound's intrinsic antioxidant power.

  • Principle: DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to diphenylpicrylhydrazine, a colorless/yellow compound. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[9][10] This method is simple and requires only a small amount of sample.[8]

G DPPH_radical DPPH• (Violet) DPPH_reduced DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_reduced Reduction Antioxidant + Antioxidant-H Antioxidant_radical + Antioxidant• Antioxidant->Antioxidant_radical Oxidation

Caption: The basic principle of the DPPH radical scavenging assay.

  • Experimental Protocol:

    • Preparation of Reagents:

      • Prepare a stock solution of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).

      • Prepare a 0.1 mM solution of DPPH in the same solvent. Protect this solution from light.

    • Assay Procedure:

      • In a 96-well plate, add 100 µL of various concentrations of the test compounds or standards to the wells.

      • Add 100 µL of the DPPH solution to all wells.

      • For the blank control, add 100 µL of the solvent instead of the test compound.

    • Incubation and Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.[11]

      • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

  • Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The assay measures the decrease in absorbance at ~734 nm.[11] This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.

  • Experimental Protocol:

    • Preparation of ABTS•+ Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1) and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[11]

    • Assay Procedure:

      • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 (± 0.02) at 734 nm.

      • In a 96-well plate, add 20 µL of various concentrations of the test compounds or standards.

      • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 6 minutes.

      • Measure the absorbance at 734 nm.

    • Calculation:

      • Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

  • Principle: This assay does not measure radical scavenging directly but assesses the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to a ferrous complex (Fe²⁺-TPTZ).[11] This reduction results in the formation of an intense blue color, which is measured at 593 nm. The FRAP assay is based on an electron transfer (SET) mechanism.[8]

  • Experimental Protocol:

    • Preparation of FRAP Reagent:

      • Prepare the FRAP reagent fresh by mixing:

        • 300 mM Acetate buffer (pH 3.6)

        • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

        • 20 mM FeCl₃·6H₂O solution

      • Mix these in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

    • Assay Procedure:

      • In a 96-well plate, add 20 µL of the test compound, standard (e.g., FeSO₄ or Trolox), or blank (solvent).

      • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubation and Measurement:

      • Incubate the plate at 37°C for 30 minutes.

      • Measure the absorbance at 593 nm.

    • Calculation:

      • Create a standard curve using a known concentration of FeSO₄. The results for the test compounds are expressed as µM of Fe(II) equivalents or Trolox equivalents.

Tier 2: Cellular Antioxidant Activity (CAA) Assay

While acellular assays are useful for initial screening, they lack biological relevance as they do not account for cellular uptake, distribution, and metabolism of the test compound.[12] The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[13]

  • Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH molecule.[14] A peroxyl radical generator, AAPH, is then added, which oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these radicals, thereby inhibiting the formation of DCF and reducing fluorescence.[12]

G cluster_0 Inside HepG2 Cell cluster_1 Antioxidant Action DCFH_DA DCFH-DA (Cell Permeable) DCFH DCFH (Trapped, Non-fluorescent) DCFH_DA->DCFH Cellular Esterases DCF DCF (Fluorescent) DCFH->DCF Oxidation by Peroxyl Radicals (AAPH) Antioxidant Test Compound (e.g., Derivative) Radicals Peroxyl Radicals block Blocks Oxidation Antioxidant->block Radicals->DCFH Causes Oxidation Neutralized Neutralized Products block->Radicals

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

  • Experimental Protocol:

    • Cell Culture:

      • Seed human hepatocarcinoma (HepG2) cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well.[13]

      • Incubate for 24 hours at 37°C and 5% CO₂ until cells are confluent.[1]

    • Treatment:

      • Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

      • Treat the cells with 100 µL of medium containing the test compounds (or Quercetin as a standard) and 25 µM DCFH-DA.[15]

      • Incubate for 1 hour at 37°C.[13]

    • Oxidation and Measurement:

      • Remove the treatment solution and wash the cells once with DPBS.

      • Add 100 µL of 600 µM AAPH solution (the radical initiator) to all wells.[15]

      • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

      • Record fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[1][15]

    • Calculation:

      • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for both control and sample wells.

      • Calculate the CAA value: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

      • Express the final results as micromoles of Quercetin Equivalents (QE), by comparing the inhibition of the sample to a standard curve generated with quercetin.[13]

Structure-Activity Relationship (SAR) and Data Interpretation

The primary goal of synthesizing derivatives is to understand how structural changes affect biological activity. By comparing data from the assays, we can establish an SAR for the antioxidant potential of 1-(3-Nitrophenyl)-2-propyn-1-ol derivatives.

Hypothetical Comparative Data

Below is a table of hypothetical data for a series of derivatives, illustrating how results could be presented and interpreted. The derivatives vary by the substituent (R) at the para-position of the phenyl ring. Quercetin and Trolox are included as positive controls.

Compound IDR-Group (para-position)DPPH IC50 (µM)ABTS TEACFRAP (µM Fe(II) Eq.)CAA (µM QE)
Parent -H150.50.85110.212.5
D-1 -OH25.83.10450.665.7
D-2 -OCH₃75.21.55215.333.1
D-3 -Cl180.10.7095.88.9
Quercetin N/A (Standard)8.54.50780.0100 (by definition)
Trolox N/A (Standard)15.21.00 (by definition)490.545.3
Interpretation and SAR Insights
  • Effect of Hydroxyl Group (-OH): Derivative D-1 , with a hydroxyl group, shows a dramatic increase in antioxidant activity across all assays. The phenolic -OH group has a lower bond dissociation energy, making it an excellent hydrogen donor (HAT mechanism).[16] This is reflected in the very low DPPH IC50 value. Its strong performance in FRAP and ABTS also points to potent electron-donating capabilities. The high CAA value suggests this compound is cell-permeable and active intracellularly.

  • Effect of Methoxy Group (-OCH₃): The methoxy group in D-2 is also electron-donating, but less so than a hydroxyl group. It enhances activity compared to the parent compound but is significantly less potent than D-1 . This is a common observation in phenolic compounds.[17]

  • Effect of Chloro Group (-Cl): The chloro group in D-3 is electron-withdrawing. This deactivates the phenyl ring, making it a poorer hydrogen/electron donor. Consequently, its antioxidant activity is lower than the parent compound in all assays, indicating that electron-donating properties are key for the activity of this scaffold.

  • The Role of the Nitro Group (-NO₂): The parent compound itself has a potent electron-withdrawing nitro group at the meta-position. While this generally reduces antioxidant activity, its presence may contribute to other pharmacological effects or influence the molecule's overall redox potential in complex ways.[18] Some studies have shown that nitrophenol incorporation can, under certain circumstances, enhance antioxidant properties.[4]

  • Comparing Acellular and Cellular Data: A compound might show high activity in a chemical assay (like DPPH) but poor activity in the CAA assay. This could indicate poor cell permeability or rapid metabolism to an inactive form. The CAA assay is therefore a critical validator for identifying derivatives with true potential for in vivo efficacy.[12]

Conclusion

This guide outlines a comprehensive and logically structured approach to assessing the antioxidant potential of novel 1-(3-Nitrophenyl)-2-propyn-1-ol derivatives. By combining a suite of in vitro chemical assays with a biologically relevant cellular assay, researchers can effectively screen compounds, compare their efficacy against known standards, and develop a clear structure-activity relationship. This methodical evaluation is crucial for identifying lead candidates for further development in the fields of pharmacology and drug discovery, ultimately contributing to the search for new therapeutic agents to combat oxidative stress-related diseases.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
  • Zen-Bio. (2020). CAA Antioxidant Assay Kit.
  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays....
  • Semantic Scholar. (n.d.). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity.
  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition.
  • NIH. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • PubMed. (n.d.). The effect of p-nitrophenol toward the structural characteristics and antioxidant activity of oil palm fronds (OPF) lignin polymers.
  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • MDPI. (n.d.). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances.
  • ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Der Pharma Chemica. (n.d.). Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives.
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.
  • PubMed Central. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Nitrophenyl)-2-propyn-1-ol

This document provides a detailed protocol for the safe handling and disposal of 1-(3-Nitrophenyl)-2-propyn-1-ol. As a research chemical, particularly within drug development, its unique structure—combining a nitroaromat...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(3-Nitrophenyl)-2-propyn-1-ol. As a research chemical, particularly within drug development, its unique structure—combining a nitroaromatic ring with a propargyl alcohol—necessitates a stringent and informed approach to waste management. This guide moves beyond mere procedural steps to explain the chemical rationale behind each recommendation, ensuring that laboratory personnel can manage this substance with the highest degree of safety and regulatory compliance. The procedures outlined herein are based on an analysis of the compound's constituent functional groups and align with established guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Chemical Rationale

  • Nitroaromatic Group (-C₆H₄NO₂): Aromatic nitro compounds are well-documented for their toxicological properties. Furthermore, poly-nitroated compounds can be shock-sensitive and explosive.[1][2] While this is a mono-nitro compound, it should be handled as a toxic substance with potential for energetic decomposition under specific conditions.

  • Propargyl Alcohol Group (-C≡C-CH₂OH): This functional group presents multiple hazards. Propargyl alcohol itself is a flammable liquid that is toxic, corrosive, and can be absorbed through the skin.[3][4] The terminal alkyne can form explosive metal acetylides, and the compound class can undergo violent polymerization when exposed to heat, bases, or oxidizing agents.[5][6]

The combination of these two groups in a single molecule suggests that 1-(3-Nitrophenyl)-2-propyn-1-ol must be treated as a flammable, toxic, and reactive hazardous waste .

Hazard CategoryContributing Functional GroupRationale & Key Precautions
Toxicity Nitroaromatic, Propargyl AlcoholHigh potential for toxicity via ingestion, inhalation, and dermal absorption.[7][8] Strict personal protective equipment (PPE) is mandatory.
Flammability Propargyl AlcoholThe compound is likely a flammable liquid.[3][5] Keep away from all ignition sources and store in a well-ventilated area.
Reactivity Propargyl Alcohol, NitroaromaticRisk of explosive polymerization or decomposition.[6] Crucially, do not mix with strong bases, strong acids, oxidizing agents, or certain metals.
Environmental Nitroaromatic, Propargyl AlcoholToxic to aquatic life with potentially long-lasting effects.[7][9] Do not dispose of down the drain under any circumstances.

Mandatory Personal Protective Equipment (PPE) and Handling

Before handling the substance for use or disposal, ensure the following PPE is in use. This protocol is a self-validating system; proper PPE is the first line of defense in preventing exposure.

PPE ItemSpecificationJustification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against splashes of the corrosive and toxic liquid.
Hand Protection Nitrile gloves (double-gloved recommended).Prevents dermal absorption, a key exposure route for propargyl alcohols.[3] Inspect gloves for integrity before and during use.
Body Protection Flame-resistant laboratory coat.Protects against splashes and provides a barrier in case of a flash fire.
Ventilation Certified Chemical Fume Hood.All handling of the pure substance and its concentrated waste must be performed in a fume hood to prevent inhalation of toxic vapors.

Step-by-Step Disposal Protocol

Disposal of 1-(3-Nitrophenyl)-2-propyn-1-ol must be managed through your institution's Environmental Health & Safety (EHS) department. The following steps detail the process of safely accumulating and preparing the waste for pickup.

Step 1: Waste Stream Identification and Segregation

Proper segregation is the most critical step in preventing dangerous reactions in the waste container.

  • Characterize the Waste: This compound is classified as Hazardous Chemical Waste . It may fall under EPA waste codes for ignitability (D001) and reactivity (D003).

  • Dedicate a Waste Container: Establish a specific, labeled waste container solely for 1-(3-Nitrophenyl)-2-propyn-1-ol and its directly associated waste (e.g., rinsate from its original container).

  • DO NOT MIX: Never mix this waste with:

    • Strong acids or bases.

    • Oxidizing agents (e.g., nitric acid, permanganates).

    • Aqueous waste containing metal salts (especially copper, silver, mercury) due to the risk of forming explosive acetylides.

    • General non-halogenated or halogenated solvent waste streams without consulting your EHS officer.

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Use a sturdy, leak-proof container with a secure screw cap.[10][11] Glass or high-density polyethylene (HDPE) are generally suitable. If reusing a reagent bottle, ensure it is compatible and relabel it completely.[12][13]

  • Label Immediately: Before adding any waste, affix a completed hazardous waste label from your institution's EHS department.[14][15] The label must include:

    • The full chemical name: "Waste 1-(3-Nitrophenyl)-2-propyn-1-ol"

    • The approximate concentration and quantity.

    • The associated hazards (Flammable, Toxic, Reactive).

    • The date of first accumulation.

Step 3: Accumulating Different Waste Forms
  • Pure or Concentrated Liquid Waste:

    • Carefully pour the waste into the designated, labeled container inside a chemical fume hood.

    • Securely cap the container immediately after adding waste. Containers must remain closed except when actively adding waste.[10][11]

  • Dilute Aqueous Waste (e.g., from extractions):

    • Collect in a separate, labeled hazardous waste container. Do not assume dilution negates the hazard.

    • Label as "Aqueous waste containing 1-(3-Nitrophenyl)-2-propyn-1-ol".

  • Contaminated Solid Waste (e.g., gloves, weigh paper, absorbent pads):

    • Collect in a designated, sealed plastic bag or a wide-mouth solid waste container.

    • Label clearly as "Solid waste contaminated with 1-(3-Nitrophenyl)-2-propyn-1-ol".

    • Do not dispose of this waste in the regular trash.[10]

  • Contaminated Sharps (e.g., needles, glass pipettes):

    • Dispose of chemically contaminated sharps in a designated, puncture-resistant sharps container that is clearly labeled with the chemical contaminant.[16]

Step 4: Storage and EHS Pickup
  • Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container(s) in your laboratory's designated SAA.[11][14]

  • Use Secondary Containment: Place liquid waste containers in a chemically resistant secondary containment bin to prevent spills.[10]

  • Schedule Pickup: Once the container is full or you have reached the accumulation time limit set by your institution (often 12 months), schedule a pickup with your EHS department.[11][17] Do not stockpile hazardous waste.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from 1-(3-Nitrophenyl)-2-propyn-1-ol.

G Disposal Workflow for 1-(3-Nitrophenyl)-2-propyn-1-ol start Waste Generation (Use in Fume Hood with full PPE) waste_type Identify Waste Form start->waste_type liquid Pure or Concentrated Liquid waste_type->liquid Liquid aqueous Dilute Aqueous Solution waste_type->aqueous Aqueous solid Contaminated Solids (Gloves, Paper, etc.) waste_type->solid Solid sharps Contaminated Sharps (Needles, Glassware) waste_type->sharps Sharps collect_liquid Collect in dedicated, labeled glass or HDPE hazardous waste container. liquid->collect_liquid aqueous->collect_liquid collect_solid Collect in labeled, sealed plastic bag or container. solid->collect_solid collect_sharps Collect in labeled, puncture-proof sharps container. sharps->collect_sharps storage Store in Satellite Accumulation Area (SAA) with Secondary Containment. collect_liquid->storage collect_solid->storage collect_sharps->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(3-Nitrophenyl)-2-propyn-1-ol

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-(3-Nitrophenyl)-2-propyn-1-ol. The procedural guidance herein is synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-(3-Nitrophenyl)-2-propyn-1-ol. The procedural guidance herein is synthesized from established safety protocols for its constituent chemical classes—nitroaromatic compounds and propargyl alcohols—to ensure the highest standards of laboratory safety and scientific integrity.

Hazard Assessment: A Synthesis of Reactivity and Toxicity

  • Nitrophenyl Group: Nitroaromatic compounds are recognized for their potential toxicity and, in some cases, explosive nature.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin, often causing skin and eye irritation.[3][4][5] The presence of the nitro group increases the chemical's reactivity and introduces the risk of thermal instability.

  • Propargyl Alcohol Moiety: Propargyl alcohol and its derivatives are known to be highly reactive, flammable, and toxic.[6][7][8] Propargyl alcohol itself is classified as fatal if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[9][10][11] The triple bond in the propargyl group makes it susceptible to spontaneous and potentially violent polymerization.[7]

Inherent Risks of 1-(3-Nitrophenyl)-2-propyn-1-ol: The combination of these two functional groups suggests that 1-(3-Nitrophenyl)-2-propyn-1-ol should be handled as a substance with a high degree of acute toxicity, potential for skin and eye damage, and possible explosive properties, particularly upon heating or contamination.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 1-(3-Nitrophenyl)-2-propyn-1-ol. This involves a multi-layered approach to protect against all potential routes of exposure.[12]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe eye damage and skin burns.[6][9]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Provides a robust barrier against skin absorption, which can be fatal.[9][12]
Body Protection A chemical-resistant laboratory coat, supplemented with a chemical-resistant apron and sleeves. For larger quantities, a full chemical-resistant suit is recommended.Minimizes the risk of skin contact and contamination of personal clothing.[13][14]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Protects against the inhalation of potentially fatal aerosols or vapors.[3][9] Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is essential for the safe handling and storage of 1-(3-Nitrophenyl)-2-propyn-1-ol.

Engineering Controls
  • Ventilation: All work with 1-(3-Nitrophenyl)-2-propyn-1-ol must be conducted in a properly functioning chemical fume hood to prevent the accumulation of harmful vapors.[6][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[13]

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Thoroughly review this safety guide and any available chemical safety information.

  • Dispensing: Use appropriate tools, such as a spatula or powder-free gloves, to handle the solid compound, avoiding the generation of dust.[13] For solutions, use a calibrated pipette or syringe.

  • During Use: Avoid all contact with skin, eyes, and clothing.[5] Eating, drinking, and smoking are strictly prohibited in the handling area.[13]

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[5][13]

Storage
  • Store 1-(3-Nitrophenyl)-2-propyn-1-ol in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[13]

  • Keep away from heat, sparks, and open flames.[9]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.[4] Do not use combustible materials like paper towels.[4] Collect the absorbed material into a sealed container for proper disposal.

Disposal Plan: Responsible Waste Management

The disposal of 1-(3-Nitrophenyl)-2-propyn-1-ol and its contaminated waste must be handled with extreme care due to its hazardous nature.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Containerization: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container.

  • Disposal Method: Do not dispose of this chemical down the drain.[1] Arrangements must be made with a licensed hazardous waste disposal contractor for its safe and compliant disposal.[1] Some nitroaromatic compounds have explosive potential and may require special handling, such as stabilization, before disposal.[1]

Visual Workflow for Handling 1-(3-Nitrophenyl)-2-propyn-1-ol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Guide prep_ppe->prep_sds prep_hood Verify Fume Hood Operation prep_sds->prep_hood handle_weigh Weigh/Measure in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon Reaction Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange Professional Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of 1-(3-Nitrophenyl)-2-propyn-1-ol.

Emergency Response Flowchart

cluster_actions cluster_medical start Exposure Incident action_remove Remove from Exposure start->action_remove action_decon Decontaminate (Flush Skin/Eyes) action_remove->action_decon action_firstaid Administer First Aid action_decon->action_firstaid med_seek Seek Immediate Medical Attention action_firstaid->med_seek med_sds Provide Safety Information to Medics med_seek->med_sds

Caption: Emergency response procedure for exposure incidents.

References

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • Unknown. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • Croner-i.
  • Benchchem. Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.
  • Benchchem. Personal protective equipment for handling o-Nitrosophenol.
  • Benchchem. Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • GFS Chemicals.
  • Unknown. (2009, October 28).
  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
  • AK Scientific, Inc. 1-(3-Nitrophenyl)ethanol.
  • Unknown. (2025, May 21).
  • Unknown. (2010, September 6).
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  • Cefic. for the SAFE USE of PHENOL.
  • PubMed.
  • UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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